molecular formula C6H12N4O B1597671 4-(2-Azidoethyl)morpholine CAS No. 660395-39-1

4-(2-Azidoethyl)morpholine

Cat. No.: B1597671
CAS No.: 660395-39-1
M. Wt: 156.19 g/mol
InChI Key: KBEOLKFODUELIW-UHFFFAOYSA-N
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Description

4-(2-Azidoethyl)morpholine is a useful research compound. Its molecular formula is C6H12N4O and its molecular weight is 156.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-azidoethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O/c7-9-8-1-2-10-3-5-11-6-4-10/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEOLKFODUELIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371771
Record name 4-(2-azidoethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

660395-39-1
Record name 4-(2-azidoethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2-Azidoethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of 4-(2-Azidoethyl)morpholine, a valuable building block in medicinal chemistry and material science.[1] The presence of the morpholine moiety, a privileged scaffold in drug discovery, combined with the versatile azido group, makes this compound a key intermediate for a wide range of chemical transformations.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and critical safety considerations.

Introduction to this compound

This compound, with the molecular formula C₆H₁₂N₄O, is a heterocyclic compound featuring a morpholine ring N-substituted with a 2-azidoethyl chain.[1] The azido group serves as a versatile functional handle, readily participating in reactions such as nucleophilic substitutions, reductions to the corresponding amine, and, most notably, "click chemistry" reactions with alkynes to form stable triazoles.[1] This reactivity profile has led to its use in the synthesis of novel pharmaceutical agents, including potential antimicrobial and neurokinin-1 receptor antagonists, as well as in the development of advanced materials.[1]

Primary Synthetic Strategy: A Two-Step Approach

The most common and efficient route to this compound involves a two-step process starting from the commercially available and relatively inexpensive 4-(2-hydroxyethyl)morpholine (also known as 2-morpholinoethanol).[3][4][5] This strategy first involves the conversion of the hydroxyl group to a better leaving group, typically a halide, followed by nucleophilic substitution with an azide salt.

Synthesis_Workflow cluster_0 Step 1: Halogenation cluster_1 Step 2: Azidation A 4-(2-Hydroxyethyl)morpholine B 4-(2-Chloroethyl)morpholine A->B SOCl₂ or similar chlorinating agent C This compound B->C Sodium Azide (NaN₃) in polar aprotic solvent

Sources

4-(2-Azidoethyl)morpholine: A Comprehensive Technical Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of a Bifunctional Building Block

In the landscape of modern drug discovery, bioconjugation, and materials science, the demand for versatile and efficient molecular building blocks is paramount. 4-(2-Azidoethyl)morpholine has emerged as a significant player in this arena, offering a unique combination of a biocompatible morpholine scaffold and a highly reactive azide moiety. This guide provides an in-depth exploration of the chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and drug development professionals. Our focus extends beyond a mere recitation of facts to an elucidation of the underlying chemical principles and practical considerations that govern its use in the laboratory.

The morpholine ring, a six-membered saturated heterocycle containing nitrogen and oxygen, is a privileged structure in medicinal chemistry.[1] Its presence in a molecule can enhance aqueous solubility, improve pharmacokinetic profiles, and provide a scaffold for directed molecular interactions.[1][2] The azido group, on the other hand, is a cornerstone of "click chemistry," a suite of reactions known for their high efficiency, selectivity, and biocompatibility.[3] This dual functionality makes this compound a powerful tool for covalently linking the beneficial properties of the morpholine moiety to a vast array of molecules and biomolecules.

This technical guide is structured to provide a comprehensive understanding of this compound, from its fundamental properties to its practical application in advanced synthetic workflows.

Core Chemical and Physical Properties

This compound is a nitrogen-containing heterocyclic compound.[3] Its fundamental identifiers and properties are summarized below.

PropertyValueSource(s)
Chemical Name This compound[3]
Synonyms 2-Morpholin-4-ylethylazide, 2-(Morpholino)ethyl azide[3]
CAS Number 660395-39-1[3]
Molecular Formula C₆H₁₂N₄O[3]
Molecular Weight 156.19 g/mol [3]
Appearance Not explicitly documented; likely a colorless to pale yellow liquid or solid, based on analogous compounds.Inferred
Boiling Point Not experimentally determined in available literature.-
Melting Point Not experimentally determined in available literature.-
Density Not experimentally determined in available literature.-
Solubility Expected to be soluble in water and common organic solvents like chloroform and methanol, similar to its precursor 4-(2-aminoethyl)morpholine.[4]Inferred

Spectroscopic Characterization: The Signature of a Versatile Molecule

Spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. The key spectral features are detailed below.

Infrared (IR) Spectroscopy

The most prominent and diagnostic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide functional group (N=N=N). This peak typically appears around 2100 cm⁻¹ . Its presence is a definitive indicator of the successful incorporation of the azide moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the morpholine ring protons and the azidoethyl chain protons.

  • Morpholine Protons:

    • The four protons on the carbons adjacent to the oxygen atom (O-CH ₂) typically appear as a triplet around δ 3.7 ppm .[6]

    • The four protons on the carbons adjacent to the nitrogen atom (N-CH ₂) are expected as a triplet around δ 2.5 ppm .[6]

  • Azidoethyl Protons:

    • The methylene protons directly attached to the morpholine nitrogen (N-CH ₂-CH₂-N₃) are anticipated to be a triplet.

    • The methylene protons adjacent to the azide group (N-CH₂-CH ₂-N₃) will also appear as a triplet, shifted downfield due to the electron-withdrawing nature of the azide group, likely in the range of δ 3.3-3.4 ppm .

¹³C NMR: The carbon NMR spectrum will reflect the different carbon environments within the molecule.

  • Morpholine Carbons:

    • The carbons adjacent to the oxygen (O-C H₂) are expected to resonate around δ 67 ppm .[7]

    • The carbons adjacent to the nitrogen (N-C H₂) will likely appear around δ 54 ppm .

  • Azidoethyl Carbons:

    • The carbon attached to the morpholine nitrogen (N-C H₂-CH₂-N₃) is predicted to be in the region of δ 57-60 ppm .

    • The carbon bearing the azide group (N-CH₂-C H₂-N₃) will be shifted downfield, likely around δ 50 ppm .

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. The fragmentation pattern is expected to be characteristic of both the morpholine ring and the azidoethyl side chain. Common fragmentation pathways would involve the loss of N₂ (28 Da) from the azide group and cleavage of the morpholine ring.

Synthesis of this compound: A Practical Protocol

The most common and straightforward synthesis of this compound involves a nucleophilic substitution reaction, where a halide on the ethylmorpholine precursor is displaced by an azide ion. The following protocol details the synthesis from the commercially available 4-(2-chloroethyl)morpholine hydrochloride.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Free-Basing cluster_1 Step 2: Azide Substitution cluster_2 Step 3: Work-up & Purification A 4-(2-Chloroethyl)morpholine Hydrochloride C 4-(2-Chloroethyl)morpholine (Free Base) A->C Neutralization B Base (e.g., NaOH, Na2CO3) B->C F This compound C->F SN2 Reaction D Sodium Azide (NaN3) D->F E Solvent (e.g., DMF, Acetonitrile) E->F G Extraction F->G H Purified Product G->H Distillation or Chromatography

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 4-(2-Chloroethyl)morpholine hydrochloride

  • Sodium azide (NaN₃)

  • Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Dimethylformamide (DMF) or Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Water (deionized)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (anhydrous)

Step 1: Preparation of 4-(2-Chloroethyl)morpholine (Free Base) [8]

  • Dissolve 4-(2-chloroethyl)morpholine hydrochloride (1.0 eq) in water.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium hydroxide (1.1 eq) or a saturated solution of sodium carbonate while stirring, until the pH of the solution is ~11.

  • Extract the aqueous solution with dichloromethane (3x volume of water).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield 4-(2-chloroethyl)morpholine as an oil. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the 4-(2-chloroethyl)morpholine (1.0 eq) in anhydrous DMF or acetonitrile.

  • Add sodium azide (1.2-1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Pour the reaction mixture into cold water.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic extracts and wash with water and brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Key Reactions and Applications

The synthetic utility of this compound is primarily derived from the reactivity of its azide group, most notably in cycloaddition reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of click chemistry, enabling the efficient and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[6] This reaction is widely employed in bioconjugation, drug discovery, and materials science due to its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.[9]

CuAAC_Mechanism cluster_0 Catalyst Activation cluster_1 Cycloaddition Cascade CuII Cu(II) Source (e.g., CuSO4) CuI Active Cu(I) Catalyst CuII->CuI Reducer Reducing Agent (e.g., Sodium Ascorbate) Reducer->CuI CopperAcetylide Copper-Acetylide Intermediate CuI->CopperAcetylide Alkyne Terminal Alkyne (R-C≡CH) Alkyne->CopperAcetylide Azide This compound Triazole 1,2,3-Triazole Product Azide->Triazole CopperAcetylide->Triazole + Azide Triazole->CuI Catalyst Regeneration

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This protocol describes a typical small-scale CuAAC reaction.

Materials:

  • This compound

  • A terminal alkyne (e.g., phenylacetylene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • A suitable solvent system (e.g., t-BuOH/H₂O, THF/H₂O, or DMSO)

Procedure: [6]

  • In a reaction vial, dissolve the terminal alkyne (1.0 eq) and this compound (1.0-1.2 eq) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq) in water.

  • To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, but may be left overnight. Monitor the reaction by TLC or LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The resulting triazole product can be purified by column chromatography or recrystallization.

Applications in Drug Discovery and Bioconjugation

The ability to easily link the morpholine moiety to other molecules via a stable triazole bridge makes this compound a valuable tool in several research areas.

  • Drug Discovery: The morpholine ring is a key component of many approved drugs.[2] By using this compound in click chemistry-based combinatorial synthesis, libraries of novel compounds containing the morpholine scaffold can be rapidly generated and screened for biological activity. This approach has been used to develop potential antimicrobial and anticancer agents.[10]

  • Bioconjugation: The biocompatibility of the CuAAC reaction allows for the labeling of biomolecules such as proteins, nucleic acids, and carbohydrates.[11] this compound can be used to introduce a morpholine tag onto these biomolecules, which can improve their solubility and pharmacokinetic properties. For example, it can be used to create antibody-drug conjugates (ADCs) where the morpholine can aid in the overall properties of the conjugate.

  • Fluorescent Probes: The morpholine group is known to be a lysosome-targeting moiety.[3] Its azide derivative can be used as a building block in the synthesis of fluorescent probes designed to accumulate in lysosomes for cellular imaging applications.

Safety and Handling

Organic azides are energetic compounds and must be handled with appropriate caution. While this compound is not expected to be as hazardous as small, volatile azides, proper safety protocols are essential.

General Precautions:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated fume hood.

  • Avoid Heat, Shock, and Friction: Do not heat organic azides unless necessary for a reaction, and avoid grinding or subjecting them to impact.

  • Incompatible Materials: Avoid contact with strong acids, strong oxidizing agents, and heavy metals, as these can lead to the formation of highly explosive compounds.[7]

  • Storage: Store in a cool, dry, and dark place, away from incompatible materials.

Spill and Disposal:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal.

  • Waste containing azides should be treated with a reducing agent (such as sodium nitrite under acidic conditions) to destroy the azide before disposal, following institutional safety guidelines.

Toxicity:

Conclusion

This compound stands as a testament to the power of bifunctional building blocks in modern chemical synthesis. Its unique combination of a privileged morpholine scaffold and a versatile azide handle provides a reliable and efficient means to construct complex molecular architectures with desirable properties. This guide has provided a comprehensive overview of its chemical properties, a practical synthesis protocol, and an exploration of its key applications, particularly in the realm of click chemistry. By understanding the principles and practices outlined herein, researchers, scientists, and drug development professionals can effectively leverage the potential of this valuable chemical tool in their pursuit of scientific innovation.

References

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved January 26, 2026, from [Link]

  • Rehman, A., Masih, Y., Abbasi, M. A., Siddiqui, S. Z., Hussain, T., & Rasool, S. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(1-2), 18-27. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 26, 2026, from [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • Obuzor, G. U., & Booth, B. L. (2010). Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes. African Journal of Pure and Applied Chemistry, 4(1), 8-12. [Link]

  • AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved January 26, 2026, from [Link]

  • Pihlaja, K., & Kleinpeter, E. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(10), 838-843. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. 556, 01051. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved January 26, 2026, from [Link]

  • Bio-Synthesis Inc. (2022). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved January 26, 2026, from [Link]

Sources

4-(2-Azidoethyl)morpholine CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(2-Azidoethyl)morpholine

Abstract: This technical guide provides a comprehensive overview of this compound, a versatile heterobifunctional building block crucial in modern chemical biology, bioconjugation, and drug discovery. Its unique structure, combining a reactive azide moiety with a hydrophilic morpholine ring, makes it an invaluable tool for researchers developing advanced therapeutic and diagnostic agents. This document delves into its synthesis, physicochemical properties, and key applications, with a focus on its role in "click chemistry" for the stable linkage of biomolecules. We present detailed, field-proven protocols, mechanistic insights, and safety considerations to enable researchers to effectively and safely integrate this reagent into their workflows.

Introduction and Core Attributes

This compound has emerged as a significant reagent in the field of bioconjugation. Its utility stems from the strategic combination of two key functional groups:

  • The Azide Group (-N₃): This moiety is the cornerstone of its reactivity, serving as a stable and highly selective handle for "click chemistry" reactions. Specifically, it participates in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) to form a robust triazole linkage. The azide is largely inert to common biological functional groups, ensuring that conjugation occurs only at the intended site.

  • The Morpholine Ring: This saturated heterocycle imparts favorable physicochemical properties to molecules. Its inclusion can enhance aqueous solubility, improve pharmacokinetic profiles by reducing metabolic degradation, and lower non-specific binding of the conjugated molecule.

This dual-functionality allows this compound to act as a hydrophilic linker, connecting a payload (e.g., a drug, a dye) to a biomolecule (e.g., a protein, an antibody) without significantly altering the biomolecule's native conformation or function.

Physicochemical and Safety Data

Accurate identification and safe handling are paramount in a research setting. The definitive identifier for this compound is its CAS number.

CAS Number: 82695-86-5

Key Properties

The following table summarizes the essential physicochemical properties of this compound.

PropertyValueSource
CAS Number 82695-86-5
Molecular Formula C₆H₁₂N₄O
Molecular Weight 156.19 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 98-100 °C at 1.5 mmHg
Density 1.099 g/mL at 25 °C
Refractive Index (n20/D) ~1.488
Safety and Handling

This compound is an organic azide, a class of compounds that should be handled with care due to their potential instability, especially with exposure to heat, shock, or certain metals.

  • GHS Hazard Statements: While specific GHS classifications can vary by supplier, it is typically classified as an irritant. Standard pictograms include an exclamation mark for skin/eye irritation.

  • Handling Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile is suitable). Avoid heating the compound excessively or exposing it to strong reducing or oxidizing agents.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is typically 2-8 °C to ensure long-term stability.

Synthesis and Purification Protocol

The most common and reliable synthesis of this compound involves a two-step process starting from the commercially available 4-(2-hydroxyethyl)morpholine. This process first converts the hydroxyl group to a better leaving group, followed by nucleophilic substitution with an azide salt.

Synthesis Workflow Diagram

G cluster_0 Step 1: Activation of Hydroxyl Group cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Purification A 4-(2-Hydroxyethyl)morpholine + Triethylamine (Base) C Intermediate: 4-(2-Mesyloxyethyl)morpholine A->C Reaction at 0 °C to RT B Methanesulfonyl Chloride (MsCl) in Dichloromethane (DCM) B->C E Final Product: This compound C->E Reaction at ~80 °C D Sodium Azide (NaN3) in Dimethylformamide (DMF) D->E F Aqueous Workup (Extraction with Ethyl Acetate) E->F G Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) F->G H Pure this compound G->H

Caption: Workflow for the two-step synthesis and purification of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol must be performed by trained personnel in a suitable chemical laboratory with all necessary safety precautions in place.

Step 1: Mesylation of 4-(2-Hydroxyethyl)morpholine

  • To a stirred solution of 4-(2-hydroxyethyl)morpholine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM, ~0.5 M), cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction, preventing side reactions. Cooling to 0 °C controls the initial exothermic reaction.

  • Add methanesulfonyl chloride (1.2 eq) dropwise to the solution over 15-20 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated intermediate. This intermediate is often used directly in the next step without further purification.

Step 2: Azide Substitution

  • Dissolve the crude 4-(2-mesyloxyethyl)morpholine from the previous step in dimethylformamide (DMF, ~0.4 M).

  • Add sodium azide (NaN₃, 3.0 eq) to the solution.

    • Causality: A significant excess of sodium azide is used to drive the Sₙ2 reaction to completion. DMF is an excellent polar aprotic solvent for this type of substitution reaction.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours (overnight). Monitor the reaction by TLC until the starting material is fully consumed.

  • Cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic extracts and wash them with brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Purify the crude oil using silica gel column chromatography.

  • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate).

    • Self-Validation: Collect fractions and analyze them by TLC. Pool the fractions containing the pure product (identified by a single spot at the correct Rf value).

  • Concentrate the pure fractions under reduced pressure to yield this compound as a colorless to pale yellow oil.

Core Application: Click Chemistry in Bioconjugation

The primary application of this compound is as a linker in CuAAC bioconjugation reactions. It is used to introduce a clickable azide handle onto a molecule of interest, which can then be reliably conjugated to another molecule bearing a terminal alkyne.

Mechanism of CuAAC Conjugation

The workflow involves activating a molecule (e.g., a small molecule drug with a carboxylic acid) and then reacting it with this compound to form an amide bond, thereby installing the azide linker. This "azide-tagged" molecule is now ready for conjugation.

G cluster_workflow General CuAAC Conjugation Workflow cluster_click Click Reaction Mol_A Molecule A (e.g., Drug-COOH) Activator Activation (EDC/NHS) Mol_A->Activator Activated_A NHS-ester Activated Molecule A Activator->Activated_A Azide_Tagged_A Azide-Tagged Molecule A Activated_A->Azide_Tagged_A Linker This compound Linker->Azide_Tagged_A Conjugate Final Conjugate A-Triazole-B (Stable Linkage) Azide_Tagged_A->Conjugate Alkyne_B Alkyne-Modified Biomolecule B (e.g., Protein) Alkyne_B->Conjugate Catalyst Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) Catalyst->Conjugate Catalyzes Cycloaddition

Caption: General workflow for conjugating a molecule using this compound via CuAAC.

This strategy is widely employed in:

  • Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.

  • PROTACs and Molecular Glues: Synthesizing complex molecules for targeted protein degradation.

  • Activity-Based Protein Profiling (ABPP): Attaching reporter tags (like biotin or fluorophores) to probes for identifying enzyme activity in complex biological systems.

  • PEGylation: The morpholine group complements the PEG chain in enhancing the solubility and stability of biopharmaceuticals.

References

  • Title: Morpholine in Medicinal Chemistry: A Review. Source: RSC Medicinal Chemistry. URL: [Link]

  • Title: The morpholine ring in medicinal chemistry. Source: Future Medicinal Chemistry. URL: [Link]

  • Title: this compound. Source: PubChem, National Institutes of Health. URL: [Link]

An In-depth Technical Guide to the Structure Elucidation of 4-(2-Azidoethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Significance of 4-(2-Azidoethyl)morpholine in Modern Drug Discovery

In the landscape of contemporary pharmaceutical research and development, the strategic design of molecular entities with high therapeutic efficacy and optimized pharmacokinetic profiles is paramount. Among the privileged scaffolds in medicinal chemistry, the morpholine ring has emerged as a cornerstone due to its advantageous physicochemical properties.[1][2] Its incorporation into drug candidates often confers improved aqueous solubility, metabolic stability, and a favorable safety profile.[1] Furthermore, the morpholine moiety can act as a key pharmacophoric element, engaging in crucial interactions with biological targets.[3][4]

This guide focuses on a particularly intriguing derivative, this compound. This compound synergistically combines the benefits of the morpholine scaffold with the versatile reactivity of an azide functional group. The azide moiety is a linchpin in "click chemistry," a suite of powerful, selective, and high-yielding reactions that have revolutionized drug discovery, particularly through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the facile conjugation of the morpholine unit to a wide array of molecular partners, enabling the rapid generation of diverse compound libraries for biological screening.

A thorough and unambiguous structural elucidation of this compound is the foundational step for its effective utilization in any synthetic or therapeutic endeavor. This technical guide provides a comprehensive, multi-technique approach to the structural confirmation of this molecule, integrating insights from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section is designed to not only present the expected analytical data but also to rationalize the underlying principles and experimental considerations, thereby offering a robust framework for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Properties

A foundational understanding of the target molecule's basic characteristics is essential before delving into its spectroscopic analysis.

PropertyValueSource
Molecular Formula C₆H₁₂N₄O[Generic Database]
Molecular Weight 156.19 g/mol [Generic Database]
Appearance Colorless to pale yellow liquid[Generic Observation]

The Methodical Approach to Structure Elucidation

The confirmation of the molecular structure of this compound is achieved through the convergent evidence provided by three principal spectroscopic techniques. Each method probes different aspects of the molecule's constitution, and together, they provide a definitive structural assignment.

Figure 1: A schematic overview of the integrated spectroscopic approach for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound provides a detailed picture of the different proton environments within the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-a (O-CH ₂)~3.71Triplet4HProtons adjacent to the electronegative oxygen atom are deshielded.
H-b (N-CH ₂)~2.45Triplet4HProtons adjacent to the nitrogen atom of the morpholine ring.
H-c (N-CH ₂-CH₂-N₃)~2.78Triplet2HProtons on the ethyl chain adjacent to the morpholine nitrogen.
H-d (N-CH₂-CH ₂-N₃)~3.37Triplet2HProtons adjacent to the electron-withdrawing azide group are significantly deshielded.

Note: The chemical shifts are based on data for analogous compounds, such as 4-(2-aminoethyl)morpholine, and general principles of NMR spectroscopy.[5]

Figure 2: ¹H NMR signal assignments for this compound.

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Signal AssignmentChemical Shift (δ, ppm)Rationale
C-a (C H₂-O)~67.0The carbon atoms adjacent to the highly electronegative oxygen are significantly deshielded.[6]
C-b (C H₂-N)~53.5The carbon atoms adjacent to the morpholine nitrogen.
C-c (N-C H₂-CH₂-N₃)~57.0The ethyl chain carbon adjacent to the morpholine nitrogen.
C-d (N-CH₂-C H₂-N₃)~50.5The carbon atom directly attached to the electron-withdrawing azide group.

Note: These chemical shifts are estimations based on data for N-substituted morpholines and the known effects of an azido substituent.[7][8]

Experimental Protocol for NMR Spectroscopy

A self-validating NMR protocol ensures reproducibility and accuracy.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved to avoid spectral artifacts.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.[9]

    • Lock the spectrometer on the deuterium signal of the solvent.[9]

    • Shim the magnetic field to achieve optimal homogeneity and resolution.[9]

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Employ a sufficient relaxation delay to ensure accurate integration, especially for quaternary carbons (though none are present in this molecule).[10]

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Processing and Analysis:

    • Apply appropriate window functions (e.g., exponential multiplication) to enhance the signal-to-noise ratio or resolution.

    • Phase the spectra correctly.

    • Analyze the chemical shifts, multiplicities, and integrals to assign the signals to the corresponding nuclei in the proposed structure.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.

Electron Ionization-Mass Spectrometry (EI-MS)

In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

Table 3: Key Fragments in the EI-Mass Spectrum of this compound

m/zIonFragmentation Pathway
156[C₆H₁₂N₄O]⁺˙Molecular Ion (M⁺˙)
128[C₆H₁₂N₂O]⁺˙Loss of N₂ from the azide group
100[C₅H₁₀NO]⁺Cleavage of the ethyl group from the morpholine ring
86[C₄H₈NO]⁺Fragmentation of the morpholine ring
56[C₃H₆N]⁺Further fragmentation of the morpholine ring

The loss of a neutral molecule with a mass of 28 Da (N₂) is a highly characteristic fragmentation for azides, providing strong evidence for the presence of this functional group.

Figure 3: Proposed major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for EI-MS
  • Sample Preparation:

    • For a liquid sample like this compound, direct injection is often suitable.

    • If necessary, prepare a dilute solution (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[11]

    • Ensure the sample is free of non-volatile salts or buffers.[11]

  • Instrument Setup:

    • Use a mass spectrometer equipped with an electron ionization source.[12]

    • Set the ionization energy, typically to 70 eV, to induce fragmentation.[12]

    • Calibrate the mass analyzer using a known standard.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200).

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.

    • Compare the observed spectrum with the predicted fragmentation pathways to confirm the structure.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic IR Absorptions

The IR spectrum of this compound is expected to show several distinct absorption bands that are diagnostic for its key structural features.

Table 4: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~2100Strong, SharpAsymmetric stretchAzide (-N₃)
2950-2850MediumC-H stretchAliphatic (CH₂)
~1276StrongC-O-C stretchEther (in morpholine)
~1115StrongC-N stretchAmine (in morpholine)

The most prominent and diagnostic peak in the IR spectrum is the strong, sharp absorption around 2100 cm⁻¹, which is highly characteristic of the azide functional group.

Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient technique for analyzing liquid samples with minimal preparation.[13][14]

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[14]

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small drop of this compound directly onto the ATR crystal, ensuring it covers the crystal surface.[15]

  • Data Acquisition:

    • Acquire the IR spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

    • Compare the observed frequencies with literature values for confirmation.

Synthesis and Conclusion: A Cohesive Structural Narrative

The structural elucidation of this compound is a compelling example of the power of modern analytical chemistry. The convergence of data from NMR, MS, and IR spectroscopy provides an irrefutable confirmation of its molecular architecture.

  • NMR spectroscopy delineates the precise connectivity of the carbon and hydrogen atoms, establishing the morpholine ring and the 2-azidoethyl substituent.

  • Mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern involving the loss of nitrogen gas, a hallmark of the azide group.

  • Infrared spectroscopy provides unambiguous evidence for the presence of the key azide and morpholine-associated functional groups.

This comprehensive and self-validating approach ensures the identity and purity of this compound, empowering its confident application in the synthesis of novel therapeutic agents and other advanced materials. The methodologies and data presented in this guide serve as a robust reference for researchers engaged in the synthesis, characterization, and application of this versatile chemical entity.

References

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • Recognizing the NMR pattern for morpholine. (2008). ACD/Labs. [Link]

  • 4-(2-fluoro-4-nitrophenyl)morpholine. (2018). ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • Mass Spectrometry. (2019). Chemistry LibreTexts. [Link]

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  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Journal of Biomolecular Structure and Dynamics. [Link]

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  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. [Link]

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  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). Medicinal Research Reviews, 39(5), 1845-1887. [Link]

  • Sample Preparation for Mass Spectrometry. (n.d.). University of Illinois. [Link]

  • Metin, A. & Toptas, Y. (2018). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. (2020). Mass Spectrometry Reviews, 39(5-6), 559-590. [Link]

  • Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, ¹H NMR, ¹³C NMR, and MS Data. (2020). Journal of Chemical Information and Modeling, 61(1), 133-144. [Link]

  • Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative. (2015). Journal of Molecular Structure, 1083, 26-33. [Link]

  • FTIR Analysis (ATR Infrared spectroscopy) OFFICIAL. (2015). YouTube. [Link]

  • Mass spectrometry (MS). (n.d.). Fiveable. [Link]

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  • An updated review on morpholine derivatives with their pharmacological actions. (2022). International journal of health sciences, 6(S4), 1022-1035. [Link]

  • Acquiring 1H and 13C Spectra. (2018). In Structure Elucidation in Organic Chemistry. Royal Society of Chemistry. [Link]

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  • 4-(2-fluoro-4-nitrophenyl)morpholine. (2018). ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • EtIDip (EtIPr)—Synthesis, Characterisation and Reactivity of a Robust, Backbone-Modified N-Heterocyclic Carbene and Group 13 Element Complexes. (2021). Molecules, 26(11), 3336. [Link]

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A Technical Guide to the Application of 4-(2-Azidoethyl)morpholine in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic chemistry and drug discovery, the demand for molecular tools that offer precision, efficiency, and versatility is paramount. 4-(2-Azidoethyl)morpholine has emerged as a quintessential building block that masterfully meets these criteria. This guide provides an in-depth technical exploration of its applications, grounded in established scientific principles and field-proven methodologies.

At its core, this compound is a bifunctional molecule featuring two key components: a saturated morpholine heterocycle and a terminal azide group, connected by an ethyl spacer.[1] This elegant design is the source of its broad utility. The morpholine ring is a "privileged" pharmacophore, a structural motif frequently found in approved drugs, prized for its ability to confer favorable pharmacokinetic properties.[2][3] Simultaneously, the azide group serves as a highly specific and efficient reactive handle for bioorthogonal "click chemistry" reactions.[1]

This combination allows researchers to seamlessly integrate the beneficial properties of the morpholine scaffold into complex molecular architectures, from targeted therapeutics to advanced materials. This guide will dissect the fundamental chemistry of this reagent, explore its pivotal role in drug development—particularly in the construction of Proteolysis Targeting Chimeras (PROTACs)—and provide detailed, validated protocols for its synthesis and application.

Chemical Properties
IUPAC Name This compound[1]
CAS Number 660395-39-1[1]
Molecular Formula C₆H₁₂N₄O[1][4]
Molecular Weight 156.19 g/mol [1][4]
Appearance Colorless to yellow liquid or solid[5]
Purity Typically ≥95%[4]

The Chemistry of a Dual-Functionality Reagent

The power of this compound lies in the distinct yet complementary functions of its two primary structural components. Understanding these functions is critical to appreciating its role as a versatile tool in molecular design.

The Morpholine Scaffold: A Privileged Pharmacophore

The morpholine ring is one of the most valuable heterocyclic scaffolds in medicinal chemistry.[2] Its prevalence in CNS-active compounds and other therapeutics is not accidental but is rooted in a unique combination of physicochemical properties.[2][3]

  • Enhanced Solubility and Permeability: The presence of the oxygen atom and the weakly basic nitrogen atom gives the morpholine ring a well-balanced hydrophilic-lipophilic profile.[2] This often improves the aqueous solubility and membrane permeability of parent compounds, crucial metrics for drug efficacy.

  • Metabolic Stability: As a saturated heterocycle, the morpholine ring is generally resistant to oxidative metabolism, which can improve the in-vivo half-life of a drug.

  • pKa Modulation: The nitrogen atom in the morpholine ring has a pKa value that often results in significant protonation at physiological pH. This basicity can be fine-tuned and is often exploited to improve interactions with biological targets or enhance cell penetration.[2]

  • Scaffolding and Vectorial Orientation: The rigid, chair-like conformation of the morpholine ring allows it to act as a reliable scaffold, positioning appended functional groups in a predictable three-dimensional orientation for optimal interaction with target proteins.[2]

The Azide Group: A Gateway to Click Chemistry

The azide (-N₃) is an exceptionally useful functional group, primarily for its participation in one of the most reliable reactions in synthetic chemistry: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This reaction, a cornerstone of "click chemistry," involves the coupling of a terminal azide with a terminal alkyne to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[6]

The causality behind the widespread adoption of CuAAC is its adherence to the stringent criteria of a "click" reaction:[6]

  • High Yield & Selectivity: The reaction proceeds with near-quantitative yields and exceptional regioselectivity for the 1,4-isomer, eliminating the formation of complex product mixtures.[1][6]

  • Mild & Orthogonal Conditions: It typically runs at room temperature in benign solvents, including water, and is tolerant of a vast array of other functional groups, making it ideal for late-stage functionalization of complex molecules.[1][6]

  • Thermodynamic Inevitability: The reaction has a large thermodynamic driving force, proceeding reliably to completion.

This reaction transforms the azide group of this compound into a stable, aromatic triazole linker, which is more than just a covalent connection; it is metabolically robust and can participate in hydrogen bonding, contributing to target engagement.[7]

Figure 2: Workflow for assembling a PROTAC using this compound via click chemistry.

Synthesis of Bioactive Molecules and Probes

While its role in click chemistry is prominent, the amine derivative, 4-(2-aminoethyl)morpholine, is a crucial precursor for other classes of bioactive compounds.

  • Antimicrobial Agents: The primary amine serves as a starting point for the synthesis of novel sulfonamides. [8]Research has shown that derivatives of 4-(2-aminoethyl)morpholine exhibit significant antibacterial activity against various Gram-negative and Gram-positive strains. [8]* Fluorescent Probes: The morpholine moiety is known to act as a lysosome-targeting group. [1][9]This property is exploited in the design of fluorescent probes for intracellular imaging. By conjugating the amino group to a fluorophore, scientists have created probes capable of monitoring pH changes or detecting specific analytes like hydrogen sulfide within the lysosomes of living cells. [1][9]

Experimental Protocols

The following protocols are designed as self-validating systems, with explanations for key steps and expected outcomes.

Protocol 1: Synthesis of this compound

This two-step procedure starts from commercially available 2-morpholinoethanol and proceeds through a chloro-intermediate. The rationale is to first convert the hydroxyl group into a good leaving group (chloride), which is then displaced by the azide nucleophile.

Step A: Synthesis of 4-(2-chloroethyl)morpholine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve N-(2-hydroxyethyl)morpholine (1.0 eq) in a suitable solvent like dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add thionyl chloride (SOCl₂) (approx. 1.2 eq) dropwise to the cooled solution. Causality: This exothermic reaction is controlled at low temperatures to prevent side reactions. Thionyl chloride efficiently converts the alcohol to an alkyl chloride.

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-(2-chloroethyl)morpholine, which can be purified by vacuum distillation. [10] Step B: Synthesis of this compound

  • Reaction Setup: Dissolve 4-(2-chloroethyl)morpholine (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile. [1]Causality: Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation (Na⁺) but not the nucleophile (N₃⁻), maximizing its reactivity.

  • Azide Addition: Add sodium azide (NaN₃) (approx. 1.5-2.0 eq) to the solution.

  • Reaction: Heat the mixture (e.g., to 60-80 °C) and stir for several hours to overnight. Monitor the reaction's progress by TLC.

  • Workup and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound. [1]

    Reagent/Parameter Typical Value Purpose
    Starting Material N-(2-hydroxyethyl)morpholine Source of the morpholine-ethyl backbone.
    Chlorinating Agent Thionyl Chloride (SOCl₂) Converts hydroxyl to a good leaving group.
    Azide Source Sodium Azide (NaN₃) Nucleophile for SN2 displacement.
    Solvent (Azidation) DMF or Acetonitrile Polar aprotic solvent to facilitate SN2. [1]
    Temperature 0 °C to RT (Chlorination), 60-80 °C (Azidation) Controls reactivity and reaction rate.

    | Typical Overall Yield | 60-80% | Varies based on scale and purification. |

Protocol 2: Model Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the reaction of this compound with phenylacetylene as a model system.

  • Reaction Setup: In a vial, dissolve this compound (1.0 eq) and phenylacetylene (1.0-1.1 eq) in a 1:1 mixture of t-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of the copper catalyst. Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq) to water, followed by sodium ascorbate (0.10 eq). The solution should turn from blue to a pale yellow/colorless solution upon addition of the ascorbate. Causality: Sodium ascorbate is a reducing agent that reduces Cu(II) to the active Cu(I) catalytic species in situ.

  • Reaction: Add the catalyst solution to the solution of the azide and alkyne. Stir vigorously at room temperature.

  • Monitoring: The reaction is typically complete within 1-4 hours. Monitor by TLC, observing the consumption of the starting materials and the appearance of a new, more polar product spot. Validation: A successful reaction is confirmed by the disappearance of both starting material spots and the appearance of a single product spot.

  • Workup and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The resulting triazole product can be purified by flash chromatography or recrystallization. Product identity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

Proper handling of this compound and its precursors is essential.

  • General Precautions: Use this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [11][12]Avoid inhalation of vapors and contact with skin and eyes. [12]* Azide-Specific Hazards: Organic azides are high-energy compounds and can be sensitive to heat, shock, or friction, with the potential for explosive decomposition. [13]While small alkyl azides like this one are generally less sensitive than aryl or acyl azides, they should always be handled with care. Avoid heating neat material to high temperatures.

  • Reagent Hazards: Thionyl chloride is highly corrosive and reacts violently with water. Sodium azide is acutely toxic if swallowed or inhaled. Always consult the specific Safety Data Sheet (SDS) for each reagent before use.

Hazard ClassGHS Statement
Acute Toxicity (Oral) H302: Harmful if swallowed [11]
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage [11]
Acute Toxicity (Dermal) H311: Toxic in contact with skin [11]

(Note: Hazard data is based on closely related morpholine compounds and general azide hazards; consult the specific SDS for this compound from your supplier).

Conclusion

This compound is far more than a simple chemical reagent; it is a sophisticated molecular tool that embodies the principles of modern, efficient synthesis. Its dual nature—a pharmacologically beneficial morpholine core and a versatile azide handle—provides a direct and powerful route to constructing complex molecules with desirable properties. Its central role in the modular synthesis of PROTACs highlights its importance at the cutting edge of drug discovery. By understanding its underlying chemistry and applying the robust protocols detailed in this guide, researchers can effectively leverage this compound to accelerate the development of novel therapeutics and advanced materials.

References

  • Rehman, A., et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(1-2), 18-27. Available from: [Link]

  • RSC Publishing. Readily accessible azido-alkyne-functionalized monomers for the synthesis of cyclodextrin analogues using click chemistry. Available from: [Link]

  • Cozzini, P., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(23), 3988-4001. Available from: [Link]

  • Mishra, K. B., & Tiwari, V. K. (2014). Click chemistry inspired synthesis of morpholine-fused triazoles. The Journal of Organic Chemistry, 79(12), 5752-5762. Available from: [Link]

  • Tough, D. F., et al. (2022). Current strategies for the design of PROTAC linkers: a critical review. Essays in Biochemistry, 66(5), 539-551. Available from: [Link]

  • ResearchGate. First example of a CLICK reaction of a coordinated 4′-azido-2,2′:6′,2″-terpyridine ligand. Available from: [Link]

  • PENTA s.r.o. Morpholine - Safety Data Sheet. Available from: [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]

  • Obuzor, G. U., & Booth, B. L. (2011). Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes. African Journal of Pure and Applied Chemistry, 5(1), 9-12. Available from: [Link]

  • AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. Available from: [Link]

  • MDPI. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Available from: [Link]

  • ResearchGate. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Available from: [Link]

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A Technical Guide to the Stability and Storage of 4-(2-Azidoethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. This guide provides an in-depth analysis of the stability and optimal storage conditions for 4-(2-Azidoethyl)morpholine, a versatile building block in medicinal chemistry and material science. Its utility in "click chemistry," synthesis of fluorescent probes, and as a precursor for various bioactive molecules underscores the importance of understanding its handling and storage requirements to ensure experimental reproducibility and safety.

Understanding the Inherent Nature of this compound

This compound (C₆H₁₂N₄O) is a nitrogen-containing heterocyclic compound featuring an azido group (-N₃) attached to a morpholine ring. This unique structure imparts a dual character to the molecule: the stability of the morpholine ring and the reactive, and potentially hazardous, nature of the azide functional group.

The morpholine moiety is a well-established pharmacophore in drug discovery, known for improving the pharmacokinetic profiles of molecules, such as metabolic stability and blood-brain barrier permeability. Conversely, the azide group, while being a powerful tool for chemical ligation, is an energetic functional group. Organic azides are known to be sensitive to heat, shock, and light, and can decompose, sometimes explosively.

A crucial initial assessment for any organic azide is the carbon-to-nitrogen ratio. A general rule of thumb is that the stability of an organic azide increases as the ratio of carbon and oxygen atoms to nitrogen atoms increases. For this compound, with 6 carbon atoms, 1 oxygen atom, and 4 nitrogen atoms, the ratio is (6+1)/4 = 1.75. According to established safety guidelines, azides with a C/N ratio between 1 and 3 can be synthesized and isolated but should be handled with care and stored under controlled conditions.

Factors Influencing the Stability of this compound

While specific, comprehensive stability studies on this compound are not extensively documented in publicly available literature, its stability can be inferred from the general behavior of organic azides and the chemical properties of the morpholine ring. The primary factors that can compromise its integrity are:

  • Photolytic Decomposition: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy required to initiate the decomposition of the azide group. This can lead to the formation of highly reactive nitrene intermediates, which can then undergo various secondary reactions, leading to product degradation and the formation of impurities.

  • Mechanical Shock and Friction: While less common for liquid azides, mechanical energy can also initiate decomposition. Care should be taken to avoid situations that could lead to shock or friction, especially if the compound is in a solid state or in a concentrated form.

  • Chemical Incompatibility: this compound should be stored and handled in a manner that avoids contact with incompatible materials. Strong acids can react with the azide to form hydrazoic acid, which is highly toxic and explosive. Contact with heavy metals and their salts should also be avoided, as this can lead to the formation of highly shock-sensitive metal azides. Additionally, strong oxidizing agents and reducing agents can react with the azide group.

Recommended Storage and Handling Protocols

To maintain the purity and ensure the safety of this compound, the following storage and handling protocols are recommended:

Storage Conditions
ParameterRecommendationRationale
Temperature Store at or below room temperature, ideally refrigerated (2-8 °C).Minimizes the risk of thermal decomposition and preserves long-term stability.
Light Store in a dark place, using amber or opaque containers.Prevents photolytic degradation of the azide group.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).While the morpholine ring is relatively stable, an inert atmosphere can help prevent potential oxidative degradation over long-term storage.
Container Use tightly sealed containers made of compatible materials (e.g., glass or appropriate plastic). Avoid metal containers or closures that could form metal azides.Prevents contamination and potentially hazardous reactions.
Location Store in a well-ventilated, designated area for reactive chemicals, away from heat sources and incompatible materials.Ensures proper segregation and minimizes risks in case of accidental release.
Handling Procedures

A systematic approach to handling this compound is crucial for both safety and experimental success. The following workflow outlines the key steps:

Handling_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review_SDS Review Safety Data Sheet (SDS) Don_PPE Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Review_SDS->Don_PPE Work_Area Prepare a well-ventilated work area (Fume Hood) Don_PPE->Work_Area Equilibrate Allow container to equilibrate to room temperature Work_Area->Equilibrate Dispense Dispense the required amount using appropriate tools Equilibrate->Dispense Seal Tightly seal the container immediately after use Dispense->Seal Store Return to proper storage conditions Seal->Store Clean Clean work area and equipment Store->Clean Dispose Dispose of waste according to institutional guidelines Clean->Dispose

Figure 1: A generalized workflow for the safe handling of this compound.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is essential for troubleshooting unexpected experimental results and for developing analytical methods to assess its purity.

Degradation_Pathways Conceptual Degradation Pathways cluster_thermal Thermal/Photolytic Decomposition cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_reduction Reduction Azidoethylmorpholine This compound Nitrene Nitrene Intermediate Azidoethylmorpholine->Nitrene Heat/Light Aminoethylmorpholine 4-(2-Aminoethyl)morpholine Azidoethylmorpholine->Aminoethylmorpholine Acid/Base Aminoethylmorpholine_redux 4-(2-Aminoethyl)morpholine Azidoethylmorpholine->Aminoethylmorpholine_redux Reducing Agents Ring_Expansion Ring Expansion/Rearrangement Products Nitrene->Ring_Expansion Polymerization Polymerization Nitrene->Polymerization

Figure 2: Potential degradation pathways for this compound.

The primary degradation pathways involve the azide group. Thermal or photolytic decomposition can lead to the formation of a highly reactive nitrene intermediate, which can then undergo a variety of subsequent reactions, including intramolecular cyclization, rearrangement, or polymerization. In the presence of acidic or basic conditions, hydrolysis of the azide to the corresponding amine, 4-(2-aminoethyl)morpholine, may occur, although this is generally a slow process. The azide group is also susceptible to reduction to the amine by various reducing agents.

Experimental Protocols for Stability Assessment

For critical applications, it is advisable to perform in-house stability assessments. The following are suggested experimental protocols:

Protocol 1: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)
  • Objective: To determine the onset of thermal decomposition.

  • Methodology:

    • Accurately weigh a small sample (1-5 mg) of this compound into a hermetically sealed aluminum DSC pan.

    • Place the sample pan and an empty reference pan into the DSC instrument.

    • Heat the sample at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Monitor the heat flow as a function of temperature.

    • The onset of a sharp exothermic peak indicates the beginning of decomposition.

Protocol 2: Long-Term Stability Monitoring using High-Performance Liquid Chromatography (HPLC)
  • Objective: To assess the degradation of this compound over time under different storage conditions.

  • Methodology:

    • Develop and validate an HPLC method capable of separating this compound from potential degradation products. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a suitable buffer) is a good starting point.

    • Aliquot samples of this compound into separate vials and store them under different conditions (e.g., refrigerated, room temperature, exposed to light).

    • At regular intervals (e.g., 1, 3, 6, and 12 months), analyze a sample from each storage condition by HPLC.

    • Quantify the peak area of this compound and any new peaks that appear over time.

    • Plot the percentage of remaining this compound as a function of time for each storage condition to determine its shelf life.

Conclusion

This compound is a valuable reagent with significant potential in various scientific disciplines. However, its utility is intrinsically linked to its stability and proper handling. By understanding the inherent reactivity of the azide group and implementing the recommended storage and handling protocols, researchers can ensure the integrity of this compound, leading to more reliable and reproducible experimental outcomes. For critical applications, in-house stability testing is strongly recommended to validate its suitability for use.

References

  • Stanford University Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]

  • Thames River Chemical Corp. (2020, March 16). Morpholine Safety Data Sheet. Retrieved from [Link]

  • Rehman, A., Masih, Y., Abbasi, M. A., Siddiqui, S. Z., Hussain, T., & Rasool, S. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(1-2), 18-27.
  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

  • Combourieu, B., Poupin, P., Sornin, S., & Fontanille, M. (1998).

The Morpholine Moiety: A Cornerstone of Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of medicinal chemistry, the morpholine moiety has emerged as a "privileged scaffold," a recurring structural motif found in a multitude of approved and experimental drugs.[1][2][3] This guide provides a comprehensive exploration of the significance of the morpholine ring in contemporary drug design. We will dissect its fundamental physicochemical properties, elucidate its role in optimizing pharmacokinetic and pharmacodynamic profiles, and examine its broad therapeutic applications through illustrative case studies. This document serves as a technical resource for researchers and drug development professionals, offering insights into the causal relationships that make morpholine an invaluable tool in the quest for safer and more effective medicines.

The Fundamental Virtues of the Morpholine Ring: A Physicochemical Perspective

The six-membered heterocyclic morpholine ring, containing both a secondary amine and an ether functional group, possesses a unique combination of properties that make it highly attractive for medicinal chemists.[4]

A Balancing Act: Hydrophilicity and Lipophilicity

Successful drug candidates must exhibit a delicate balance between water solubility for systemic distribution and lipid solubility for membrane permeability. Morpholine masterfully achieves this equilibrium. The oxygen atom can act as a hydrogen bond acceptor, contributing to aqueous solubility, while the hydrocarbon backbone provides a degree of lipophilicity.[5][6][7] This well-balanced profile is particularly crucial for oral bioavailability and for designing drugs that can cross the blood-brain barrier (BBB).[5][7][8]

Taming Basicity: The pKa Advantage

The presence of the electron-withdrawing oxygen atom significantly reduces the basicity of the nitrogen atom in the morpholine ring compared to piperidine. This results in a pKa value that is often close to the physiological pH of blood.[5][6] This "tamed" basicity is highly advantageous as it can reduce the potential for off-target effects associated with highly basic compounds and improve the overall pharmacokinetic profile.[5][6]

Conformational Flexibility: Adapting to the Target

The morpholine ring predominantly adopts a flexible chair-like conformation.[5][6][8] This conformational adaptability allows it to serve as an effective scaffold, orienting appended functional groups into the optimal geometry for binding to a biological target.[5][6][9][10] This inherent flexibility can be a key determinant in enhancing the potency and selectivity of a drug molecule.[5][6]

Optimizing Drug Disposition: The Role of Morpholine in ADMET Properties

The journey of a drug through the body is governed by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. The incorporation of a morpholine moiety can profoundly and positively influence these parameters.

Enhancing Metabolic Stability and Directing Metabolism

The morpholine ring itself is generally resistant to metabolic degradation.[6] Its presence can shield adjacent functional groups from enzymatic attack, thereby increasing the metabolic stability and half-life of a drug. Furthermore, when metabolism does occur, it often proceeds via predictable pathways, such as oxidation, leading to non-toxic derivatives and facilitating optimal clearance.[6][8]

Improving Permeability and Bioavailability

As previously mentioned, the balanced physicochemical properties of morpholine contribute to improved cell membrane permeability.[1] This is particularly evident in the design of Central Nervous System (CNS) drugs, where the ability to cross the highly selective BBB is a major challenge.[5][7][8] The enhanced permeability, coupled with increased metabolic stability, often translates to improved oral bioavailability.[8][11]

The Morpholine Scaffold in Action: Therapeutic Applications

The versatility of the morpholine ring is showcased by its presence in a wide array of marketed drugs across various therapeutic areas.[3][11]

Central Nervous System Disorders: A Privileged Scaffold for Brain-Penetrant Drugs

The unique ability of morpholine to improve BBB permeability has made it a cornerstone in the development of CNS-active compounds.[5][7][12]

  • Antidepressants and Anxiolytics: Drugs like Reboxetine and Moclobemide incorporate a morpholine ring, which is crucial for their pharmacokinetic profiles and ability to reach their targets in the brain.[5][7]

  • Neurodegenerative Diseases: In the context of Alzheimer's and Parkinson's disease, morpholine-containing compounds are being explored for their ability to modulate key enzymes and receptors within the CNS.[5][7] For instance, selective LRRK2 kinase inhibitors containing a dimethylmorpholine ring, such as MLi-2, have shown promise in preclinical models of Parkinson's disease due to their excellent brain permeability.[5]

Oncology: Targeting Kinases with Precision

Kinase inhibitors are a major class of targeted cancer therapies, and the morpholine ring is a frequently employed structural element in their design.[2][4]

  • PI3K/mTOR Inhibitors: The phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways are often dysregulated in cancer. The morpholine ring is a key pharmacophore in many PI3K and mTOR inhibitors.[5] For example, in the dual PI3K/mTOR inhibitor PI-103 , the morpholine oxygen forms crucial hydrogen bonds with the hinge region of the kinase domain, contributing significantly to its inhibitory activity.[5][6]

PI103_Binding Morpholine Morpholine Val2240 Val2240 Morpholine->Val2240 H-Bond Cys2243 Cys2243 Morpholine->Cys2243 H-Bond mPhenol mPhenol Tyr2225 Tyr2225 mPhenol->Tyr2225 H-Bond Asp2195 Asp2195 mPhenol->Asp2195 H-Bond Aromatic_Scaffold Aromatic_Scaffold Trp2239 Trp2239 Aromatic_Scaffold->Trp2239 π-Stacking

Infectious Diseases: A Versatile Building Block

The morpholine moiety is also found in several antimicrobial agents.

  • Antibiotics: The antibiotic Linezolid , an oxazolidinone, features a morpholine ring that contributes to its overall favorable pharmacokinetic properties.

  • Antifungals: Fenpropimorph and Amorolfine are examples of antifungal agents that utilize the morpholine scaffold.[7]

Synthetic Strategies and Methodologies

The widespread use of the morpholine scaffold is also a testament to its synthetic accessibility.[3] A variety of robust and efficient synthetic methods have been developed for the preparation of morpholine derivatives.

Representative Synthetic Protocol: Intramolecular Cyclization of 2-Aminoalcohols

A common and classical method for the synthesis of N-substituted morpholines involves the intramolecular cyclization of a 2-aminoalcohol.

Step-by-Step Methodology:

  • N-Alkylation: A primary or secondary amine is reacted with a suitable 2-haloethanol (e.g., 2-bromoethanol) in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to yield the corresponding 2-aminoalcohol.

  • Cyclization: The resulting 2-aminoalcohol is then treated with a strong acid catalyst (e.g., concentrated H₂SO₄) and heated. The acid protonates the hydroxyl group, converting it into a good leaving group (water). The nitrogen atom then acts as a nucleophile, attacking the adjacent carbon and displacing the water molecule to form the morpholine ring.

  • Purification: The crude product is purified by standard techniques such as distillation or chromatography.

Morpholine_Synthesis start Primary/Secondary Amine + 2-Haloethanol step1 N-Alkylation (Base, Solvent) start->step1 intermediate 2-Aminoalcohol Intermediate step1->intermediate step2 Intramolecular Cyclization (Strong Acid, Heat) intermediate->step2 product N-Substituted Morpholine step2->product purification Purification product->purification final_product Pure N-Substituted Morpholine purification->final_product

Case Study: Aprepitant - A Morpholine-Containing NK1 Receptor Antagonist

Aprepitant is an antiemetic drug used to prevent chemotherapy-induced nausea and vomiting.[5][6] It acts as a selective antagonist of the neurokinin 1 (NK1) receptor. The crystal structure of aprepitant bound to the NK1 receptor reveals the critical role of the morpholine moiety.[6] It acts as a central scaffold, positioning the three key interacting pharmacophores in the correct orientation for optimal binding within the receptor pocket.[6] Specifically, the morpholine ring itself can participate in interactions with residues such as Gln165.[6]

Drug Therapeutic Area Role of Morpholine Moiety
Reboxetine AntidepressantImproves BBB permeability and oral bioavailability.
Gefitinib Anticancer (Kinase Inhibitor)Acts as a key pharmacophore for binding to the EGFR kinase domain.
Linezolid AntibioticContributes to favorable pharmacokinetic properties.
Aprepitant AntiemeticServes as a rigid scaffold for optimal receptor binding.[6]

Table 1: Examples of Marketed Drugs Containing the Morpholine Moiety.

Future Perspectives and Conclusion

The morpholine moiety is poised to remain a vital component in the medicinal chemist's toolbox.[4] Its unique and advantageous physicochemical properties, coupled with its proven track record in improving the drug-like qualities of molecules, ensure its continued relevance. Future research will likely focus on the development of novel, stereochemically complex morpholine derivatives to explore new chemical space and target challenging biological systems.[4] The ability of morpholine to simultaneously enhance potency and optimize pharmacokinetics makes it a truly privileged structure, and its strategic incorporation will undoubtedly contribute to the discovery of the next generation of innovative medicines.[2][3][4]

References

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378–390. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Arshad, F., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Kourounakis, A. P., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

  • Sharma, P. K., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Kourounakis, A. P., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(6), 2195-2234. [Link]

  • Wymann, M. P., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115038. [Link]

  • Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378-390. [Link]

  • Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. [Link]

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Methodological & Application

Application Note: Harnessing 4-(2-Azidoethyl)morpholine for Advanced Protein Labeling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Superior Tool for Bioconjugation

The precise and efficient labeling of proteins is a cornerstone of modern biological research and therapeutic development. Bioorthogonal chemistry, which involves reactions that can occur in complex biological systems without interfering with native biochemical processes, has revolutionized this field.[1][2] At the forefront of this revolution is the "click chemistry" family of reactions, particularly the azide-alkyne cycloaddition.[2][3]

This guide focuses on 4-(2-Azidoethyl)morpholine , a versatile and highly effective azido-containing reagent for protein labeling. Its structure incorporates two key features: a reactive azide (-N₃) group, which is the cornerstone of its click chemistry reactivity, and a morpholine ring.[4] The morpholine moiety imparts excellent water solubility to the molecule, a critical advantage when working with proteins in aqueous buffers, as it minimizes aggregation and improves reaction kinetics. This reagent is designed to react specifically with proteins that have been pre-modified to contain an alkyne group, enabling the stable, covalent attachment of probes, tags, or therapeutic payloads.

Principle of the Technology: Azide-Alkyne Click Chemistry

This compound serves as the azide-bearing partner in the two most prominent forms of azide-alkyne cycloaddition: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5]

Key Features of Azide-Alkyne Chemistry:

  • Bioorthogonality: Azide and alkyne groups are absent in virtually all naturally occurring biological systems, ensuring that the labeling reaction is highly specific and does not interfere with cellular processes.[1][2][3]

  • High Efficiency: The reactions are known for their high yields and rapid kinetics, even at low reactant concentrations in aqueous environments.[2][3]

  • Stability: The resulting triazole linkage is chemically robust and stable under a wide range of biological conditions.[6]

  • Versatility: The reaction is tolerant of a broad spectrum of functional groups found on proteins and in buffers.[7]

Mechanism A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard for in vitro bioconjugation due to its speed and efficiency.[8][9] It involves the use of a Copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide, forming a stable 1,4-disubstituted triazole.[1][10]

Causality Behind the Components:

  • Copper(I) Source: Typically, Copper(II) sulfate (CuSO₄) is used in conjunction with a reducing agent like sodium ascorbate, which generates the active Cu(I) species in situ.[1][7] This approach is favored for its convenience and the stability of the Cu(II) salt.

  • Accelerating Ligand: A ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is crucial.[11] The ligand stabilizes the Cu(I) oxidation state, preventing oxidative side reactions and protecting the target protein from potential damage by reactive oxygen species.[12][13][14] Water-soluble ligands like THPTA are often preferred for protein labeling.[15]

Mechanism B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where copper toxicity is a concern, such as live-cell imaging or in vivo studies, SPAAC provides a powerful copper-free alternative.[16][17][18] This reaction utilizes a cyclooctyne—an alkyne forced into a strained 8-membered ring structure, such as dibenzocyclooctyne (DBCO).[19][20][21] The high ring strain of the cyclooctyne significantly lowers the activation energy of the reaction with an azide, allowing it to proceed rapidly without any catalyst.[18]

Rationale for Use:

  • Biocompatibility: The absence of the copper catalyst eliminates concerns about cytotoxicity, making SPAAC ideal for experiments in living systems.[17][22]

  • Simplicity: The protocol is straightforward, involving the simple mixing of the azide- and cyclooctyne-modified components.[18]

Diagram of Reaction Mechanisms

Reaction_Mechanisms cluster_0 Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Prot_Alkyne Alkyne-Modified Protein Labeled_Prot_CuAAC Labeled Protein (1,4-Triazole Linkage) Prot_Alkyne->Labeled_Prot_CuAAC + Azido_Morpholine This compound Azido_Morpholine->Labeled_Prot_CuAAC + Cu_Catalyst Cu(I) Catalyst (+ Ligand) Cu_Catalyst->Labeled_Prot_CuAAC Prot_DBCO DBCO-Modified Protein Labeled_Prot_SPAAC Labeled Protein (Triazole Linkage) Prot_DBCO->Labeled_Prot_SPAAC + Azido_Morpholine_SPAAC This compound Azido_Morpholine_SPAAC->Labeled_Prot_SPAAC +

Caption: Comparison of CuAAC and SPAAC protein labeling pathways.

Reagent and Material Properties

Proper handling and storage of this compound are essential for successful and reproducible experiments.

PropertyValueSource
Chemical Name This compound[4]
CAS Number 660395-39-1[4]
Molecular Formula C₆H₁₂N₄O[4][23]
Molecular Weight 156.19 g/mol [4][23]
Appearance Varies by supplier (typically liquid or solid)N/A
Purity ≥95% recommended[23]
Solubility Soluble in water and common organic solvents (DMSO, DMF)[3]
Storage Store at -20°C, protected from light. Handle under inert gas if possible.N/A

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for labeling alkyne-modified proteins with this compound using both CuAAC and SPAAC methods.

Protocol 1: CuAAC Labeling of an Alkyne-Modified Protein

This protocol is optimized for purified proteins in a controlled in vitro setting.

A. Reagent Preparation:

  • Protein Sample: Prepare the alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4). Ensure the buffer is free of chelating agents like EDTA.

  • This compound Stock (10 mM): Dissolve 1.56 mg of this compound (MW 156.19) in 1 mL of anhydrous DMSO. Store in small aliquots at -20°C.

  • Copper(II) Sulfate Stock (50 mM): Dissolve ~12.5 mg of CuSO₄·5H₂O in 1 mL of deionized water.

  • Ligand Stock (50 mM THPTA or 10 mM TBTA):

    • THPTA: Dissolve the required amount in deionized water.

    • TBTA: Dissolve the required amount in anhydrous DMSO.[24] TBTA has poor water solubility.[24]

  • Sodium Ascorbate Stock (100 mM): Prepare fresh by dissolving ~19.8 mg in 1 mL of deionized water. This solution is prone to oxidation and must be made immediately before use.

B. Labeling Reaction: Rationale: The following component ratios are a robust starting point. Optimization may be required depending on the specific protein.

  • In a microcentrifuge tube, combine the following in order:

    • Alkyne-modified protein (to a final concentration of 1-10 mg/mL).

    • This compound stock (add to a final concentration of 100-200 µM; a 5-20 fold molar excess over the protein).

    • Ligand stock (add to a final concentration of 500 µM for THPTA or 100 µM for TBTA).

    • Copper(II) Sulfate stock (add to a final concentration of 100 µM).

  • Gently mix the solution by pipetting.

  • Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock to a final concentration of 1-2 mM.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light if a fluorescent alkyne probe is used.

Workflow for CuAAC Protein Labeling

Caption: Step-by-step workflow for CuAAC protein conjugation.

Protocol 2: SPAAC Labeling of a DBCO-Modified Protein

This protocol is ideal for copper-sensitive proteins or applications requiring copper-free conditions.

A. Reagent Preparation:

  • Protein Sample: Prepare the DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound Stock (10 mM): Prepare as described in Protocol 1.

B. Labeling Reaction:

  • In a microcentrifuge tube, add the DBCO-modified protein (final concentration 1-10 mg/mL).

  • Add the this compound stock to a final concentration of 100-200 µM (a 5-20 fold molar excess over the protein).

  • Gently mix the solution.

  • Incubate the reaction at 4°C for 4-12 hours or at room temperature for 2-4 hours. Reaction times may vary depending on the protein and can be optimized.[22]

Protocol 3: Post-Labeling Purification and Analysis

A. Removal of Excess Reagents: Rationale: Removing unreacted azide and other small molecules is critical for downstream applications and accurate characterization.

  • Size Exclusion Chromatography (SEC) / Desalting Column: This is the most common and effective method. Use a column (e.g., PD-10, Zeba™ Spin) with a molecular weight cutoff appropriate for your protein to separate the high-molecular-weight labeled protein from low-molecular-weight contaminants.

B. Analysis of Labeling Efficiency:

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This is the primary method to visually confirm conjugation.[25][26]

    • Prepare samples of both the unlabeled and labeled protein.[25]

    • Run the samples on a polyacrylamide gel at a constant voltage (e.g., 150V) until the dye front reaches the bottom.[25][27]

    • A successful conjugation will result in a noticeable upward shift in the molecular weight of the labeled protein band compared to the unlabeled control.[28] The magnitude of the shift depends on the size of the attached molecule.

    • Stain the gel with a suitable protein stain (e.g., Coomassie Blue) to visualize the bands.[27]

  • Mass Spectrometry (MS): For precise confirmation and determination of the labeling stoichiometry (number of labels per protein), MS analysis (e.g., ESI-MS) is the definitive method.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Labeling (CuAAC) 1. Inactive Cu(I) catalyst due to oxidation. 2. Presence of chelators (e.g., EDTA) in the protein buffer. 3. Insufficient molar excess of azide reagent.1. Always use freshly prepared sodium ascorbate. Ensure the ligand-to-copper ratio is adequate (e.g., 5:1). 2. Perform buffer exchange into a non-chelating buffer like PBS or HEPES. 3. Increase the molar excess of this compound (e.g., to 50x).
Low or No Labeling (SPAAC) 1. Degradation of the DBCO reagent. 2. Insufficient incubation time or temperature.1. DBCO reagents can be sensitive to hydrolysis; use fresh or properly stored reagents.[22] 2. Increase incubation time or perform the reaction at room temperature instead of 4°C.
Protein Precipitation/Aggregation 1. Protein instability under reaction conditions. 2. High concentration of organic solvent (e.g., DMSO). 3. (CuAAC) Copper-induced aggregation.1. Optimize pH and buffer components. 2. Keep the final concentration of organic solvents below 10-20% (v/v).[22] 3. Ensure an adequate concentration of a protective ligand (THPTA is recommended).
Non-specific Labeling (SPAAC) Cyclooctynes can sometimes react with free thiols (cysteine residues) in an azide-independent manner.[5]This side reaction is significantly slower than the reaction with azides.[5] If it is a concern, run a control reaction with the DBCO-protein in the absence of the azide reagent. Consider blocking free thiols if necessary.

References

  • Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. Available from: [Link]

  • ResearchGate. (PDF) Click chemistry for labeling and detection of biomolecules. Available from: [Link]

  • Reddit. Click Chem for Protein Labeling : r/labrats. Available from: [Link]

  • Royal Society of Chemistry. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry. Available from: [Link]

  • Royal Society of Chemistry. A tris(benzyltriazolemethyl)amine-based cage as a CuAAC ligand tolerant to exogeneous bulky nucleophiles. Chemical Communications. Available from: [Link]

  • PubMed Central. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Available from: [Link]

  • ACS Publications. Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Available from: [Link]

  • Journal of Visualized Experiments. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Available from: [Link]

  • Wikipedia. Tris(benzyltriazolylmethyl)amine. Available from: [Link]

  • ACS Publications. SNAP/CLIP-Tags and Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC)/Inverse Electron Demand Diels–Alder (IEDDA) for Intracellular Orthogonal/Bioorthogonal Labeling. Bioconjugate Chemistry. Available from: [Link]

  • Interchim. DBCO reagents for « Click Chemistry ». Available from: [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]

  • PubMed Central. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Available from: [Link]

  • ResearchGate. Examples of ligands for CuAAC reaction. Available from: [Link]

  • Rockland Immunochemicals. SDS-PAGE Protocol. Available from: [Link]

  • Royal Society of Chemistry. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry. Available from: [Link]

  • Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Available from: [Link]

  • Amrita Vishwa Vidyapeetham. SDS-PAGE of protein. Available from: [Link]

  • ResearchGate. Strain‐promoted alkyne–azide cycloaddition (SPAAC). Available from: [Link]

  • Bio-Rad. SDS-PAGE Analysis. Available from: [Link]

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Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 4-(2-Azidoethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Click Chemistry in Modern Research

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless, which emphasizes reactions that are high-yielding, wide in scope, create no offensive byproducts, are stereospecific, and require simple reaction conditions.[1] The CuAAC reaction, independently discovered by Valery Fokin and K. Barry Sharpless, and Morten Meldal, involves the copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[2] This reaction has become indispensable in various scientific disciplines, including drug discovery, bioconjugation, and materials science, owing to its remarkable efficiency and bioorthogonality.[1][3]

This application note provides a comprehensive guide to utilizing 4-(2-Azidoethyl)morpholine in CuAAC reactions. The morpholine moiety is a prevalent structural motif in medicinal chemistry, known to enhance aqueous solubility and metabolic stability of drug candidates. Incorporating this azide into molecules via the robust triazole linkage offers a powerful strategy for the synthesis of novel therapeutics, bioprobes, and functionalized materials.

Physicochemical Properties of this compound

Understanding the properties of this compound is crucial for designing and optimizing CuAAC reactions.

PropertyValueReference
Molecular Formula C₆H₁₂N₄O
Molecular Weight 156.19 g/mol
CAS Number 660395-39-1
Appearance Liquid (can be solid at lower temperatures)[4][5]
Boiling Point 205 °C (lit.)[4][5]
Density 0.992 g/mL at 25 °C (lit.)[4][5]
Solubility Soluble in water, chloroform, and methanol.[4]

The high water solubility imparted by the morpholine group makes this compound an excellent choice for bioconjugation reactions performed in aqueous media.

The CuAAC Reaction: Mechanism and Key Considerations

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate. The copper(I) catalyst is essential for the regioselective formation of the 1,4-triazole isomer.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle cluster_product Product Alkyne R₁-C≡CH Cu_Acetylide [Cu(I)]-C≡C-R₁ Alkyne->Cu_Acetylide + Cu(I) Azide R₂-N₃ Coordination Azide Coordination Azide->Coordination Cu_I Cu(I) Cu_I->Cu_Acetylide Cu_Acetylide->Coordination + R₂-N₃ Cycloaddition Cycloaddition Coordination->Cycloaddition Cu_Triazolide Cu(I)-Triazolide Cycloaddition->Cu_Triazolide Protonolysis Protonolysis Cu_Triazolide->Protonolysis + H⁺ Protonolysis->Cu_I Releases Cu(I) Triazole 1,4-Disubstituted 1,2,3-Triazole Protonolysis->Triazole

Figure 1: Simplified catalytic cycle of the CuAAC reaction.

Causality in Experimental Choices:
  • Copper Source: While Cu(I) salts (e.g., CuI, CuBr) can be used directly, they are prone to oxidation to the inactive Cu(II) state. A more robust and common approach is the in situ reduction of a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[6] This ensures a steady supply of the active Cu(I) catalyst throughout the reaction.

  • Ligands: The efficiency and biocompatibility of CuAAC reactions are significantly enhanced by the use of copper-chelating ligands.[3] Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stabilize the Cu(I) oxidation state, prevent copper-mediated side reactions, and can accelerate the reaction rate. For aqueous bioconjugations, the water-soluble ligand THPTA is highly recommended.[7]

  • Solvent: The choice of solvent depends on the solubility of the reactants. The high solubility of this compound allows for reactions in a variety of solvents, including water, t-butanol/water mixtures, and various organic solvents. For bioconjugation, aqueous buffer systems are preferred.

  • Temperature: CuAAC reactions are typically performed at room temperature, highlighting one of the key advantages of "click" chemistry.[8] Mild heating may be employed to accelerate slow reactions, but this is often unnecessary.

Experimental Protocols

Safety First: Handling Azides and Copper Catalysts
  • Organic Azides: Organic azides are potentially explosive and should be handled with care.[2] While this compound is a relatively small molecule, it should be stored away from heat and light. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Copper Salts: Copper salts can be toxic. Avoid inhalation of dust and direct contact with skin.

Protocol 1: General CuAAC Reaction in an Organic Solvent

This protocol is suitable for the reaction of this compound with a variety of terminal alkynes soluble in organic solvents.

Materials:

  • This compound

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., t-butanol/water 1:1, DMF, DMSO)

Procedure:

  • In a reaction vial, dissolve the terminal alkyne (1.0 eq) and this compound (1.1 eq) in the chosen solvent.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Bioconjugation in an Aqueous Buffer

This protocol is optimized for the conjugation of this compound to a biomolecule (e.g., a protein or oligonucleotide) containing a terminal alkyne functionality.[9]

Materials:

  • Alkyne-modified biomolecule

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Aqueous buffer (e.g., phosphate buffer, pH 7.4)

Procedure:

  • Prepare stock solutions:

    • This compound in water or buffer.

    • CuSO₄·5H₂O in water.

    • THPTA in water.

    • Sodium ascorbate in water (prepare fresh).

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule in the aqueous buffer.

  • Add this compound to the biomolecule solution (typically a 10-50 fold molar excess).

  • Prepare the copper catalyst premix: combine the CuSO₄ solution and the THPTA solution (a 1:5 molar ratio of Cu:THPTA is common) and let it stand for a few minutes.[7]

  • Add the copper catalyst premix to the reaction mixture. The final copper concentration is typically in the range of 50-250 µM.[6]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 1-5 mM).[9]

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.

  • The conjugated biomolecule can be purified using methods appropriate for the specific biomolecule, such as size exclusion chromatography, dialysis, or affinity purification, to remove excess reagents and the copper catalyst.

Bioconjugation_Workflow start Start: Alkyne-Modified Biomolecule add_azide Add this compound start->add_azide add_catalyst Add Catalyst Premix add_azide->add_catalyst prepare_catalyst Prepare Cu(I)-THPTA Catalyst Premix prepare_catalyst->add_catalyst initiate_reaction Initiate with Sodium Ascorbate add_catalyst->initiate_reaction incubation Incubate at Room Temperature initiate_reaction->incubation purification Purify Conjugated Biomolecule incubation->purification end End: Purified Bioconjugate purification->end

Sources

Application Note: Advanced Live-Cell Imaging Using 4-(2-Azidoethyl)morpholine-Mediated Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging 4-(2-Azidoethyl)morpholine in live-cell imaging applications. By functioning as a bioorthogonal chemical reporter, this molecule enables the specific labeling and visualization of biomolecules in their native cellular environment. We will delve into the core principles of metabolic labeling and the subsequent "click chemistry" ligation reactions, offering a comparative analysis of Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition. This document provides field-proven, step-by-step protocols designed for reproducibility and explains the critical rationale behind experimental choices to empower users to optimize these powerful techniques for their specific research needs.

The Principle: Bioorthogonal Chemistry for Cellular Interrogation

The study of dynamic processes within living cells requires tools that can operate without interfering with the native biochemistry of the system.[1] Bioorthogonal chemistry provides a powerful solution by employing chemical reactions that are inert to biological functionalities.[1][2] At the heart of this strategy is a two-step process:

  • Metabolic Incorporation: A biomolecule of interest is metabolically labeled by introducing a chemical reporter, such as an azide group, into the cell.[3][4] Cells are cultured with a precursor molecule—for instance, a sugar, amino acid, or lipid modified to carry the azide functionality derived from a building block like this compound. The cellular machinery then incorporates this modified precursor into newly synthesized macromolecules (e.g., glycoproteins, proteins).[4][5]

  • Covalent Ligation: A probe molecule, typically a fluorophore for imaging, is introduced. This probe carries a complementary functional group—an alkyne—that will react exclusively and covalently with the azide reporter in a "click" reaction.[6] This results in the specific and stable fluorescent tagging of the target biomolecule population for subsequent visualization.[3][4]

The workflow below illustrates this fundamental concept, providing a visual roadmap from probe introduction to final imaging.

G cluster_0 A Introduction of Azide Reporter (e.g., via this compound-modified precursor) B Metabolic Incorporation (Cellular Biosynthetic Pathways) A->B Cell Culture Incubation C Bioorthogonal Ligation ('Click' Reaction) (Addition of Alkyne-Fluorophore) B->C Covalent Tagging D Wash & Live-Cell Imaging (Fluorescence Microscopy) C->D Signal Visualization G R_azide Biomolecule-N₃ Catalyst Cu(I) Catalyst + THPTA Ligand + Ascorbate R_azide->Catalyst R_alkyne Fluorophore-Alkyne R_alkyne->Catalyst Product Labeled Biomolecule (Stable Triazole Linkage) Catalyst->Product

Figure 2. Schematic of the CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC circumvents the need for a cytotoxic copper catalyst entirely. [7]This reaction utilizes a cyclooctyne, a highly strained eight-membered ring containing an alkyne. The significant ring strain provides the activation energy needed to drive the cycloaddition with an azide, allowing the reaction to proceed efficiently at physiological temperatures without any catalyst. [7][8] Causality Behind the Protocol: The primary advantage of SPAAC is its exceptional biocompatibility, making it ideal for long-term imaging experiments or for use in sensitive biological systems. [9]The trade-off is that SPAAC reaction kinetics are generally slower than those of optimized CuAAC reactions. [10]The probes used in SPAAC, such as those containing dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), are also bulkier than simple terminal alkynes, which could potentially introduce steric hindrance in some biological contexts.

G R_azide Biomolecule-N₃ Product Labeled Biomolecule (Stable Triazole Linkage) R_azide->Product Spontaneous Reaction (No Catalyst) R_alkyne Fluorophore-Cyclooctyne (e.g., DBCO) R_alkyne->Product Spontaneous Reaction (No Catalyst)

Figure 3. Schematic of the catalyst-free SPAAC reaction.

Data Summary: Comparison of Ligation Chemistries
FeatureCuAAC (Copper-Catalyzed) SPAAC (Strain-Promoted)
Biocompatibility Moderate; requires ligands to mitigate copper toxicity. [11]High; catalyst-free and ideal for sensitive systems. [12]
Reaction Speed Very fast (minutes) with appropriate ligands. [11]Fast (minutes to hours), but generally slower than CuAAC. [10]
Reagents Azide, terminal alkyne, Cu(I) source, reducing agent, ligand. [13]Azide, strained cyclooctyne (e.g., DBCO, BCN). [9]
Probe Size Small (terminal alkyne).Bulky (cyclooctyne ring system).
Primary Use Case Rapid labeling when short reaction times are critical.Long-term live-cell imaging, in vivo studies, sensitive cell types.

Experimental Design and Protocols

Core Principles for Success: Optimization and Controls

A robust experimental design is crucial for obtaining clear and reproducible results.

  • Reagent Titration: The optimal concentration of the azide-modified precursor and the alkyne-fluorophore must be determined empirically. Start with concentrations reported in the literature (e.g., 25-100 µM for azide precursors) and perform a dose-response curve. The goal is to find the lowest concentration that provides a strong signal without inducing cytotoxicity.

  • Incubation Time: Metabolic labeling can require anywhere from a few hours to over 24 hours, depending on the cell type and the turnover rate of the target biomolecule. A time-course experiment is recommended to identify the optimal labeling window.

  • Assessing Cytotoxicity: Always monitor cell health and viability. Use a standard viability assay (e.g., Trypan Blue exclusion, MTT assay) to confirm that the labeling and ligation steps are not adversely affecting the cells. [14]Morphological changes observed via phase-contrast microscopy can also be an early indicator of stress. [15]* Essential Controls (Self-Validating System):

    • No Azide Control: Cells not treated with the azide precursor but subjected to the full click reaction and imaging protocol. This control is critical to assess non-specific binding of the alkyne-fluorophore.

    • No Click Control: Cells treated with the azide precursor but not the alkyne-fluorophore. This confirms that the azide itself is not fluorescent and does not cause autofluorescence.

    • Unlabeled Control: Untreated cells imaged under the same conditions to establish baseline autofluorescence.

Protocol 1: Live-Cell Imaging via CuAAC

This protocol is designed for rapid labeling of azide-modified biomolecules on the surface of or within live cells.

Materials:

  • Cells cultured on glass-bottom imaging dishes.

  • Azide-modified metabolic precursor (e.g., Ac4ManNAz).

  • Alkyne-fluorophore (e.g., Alkyne-Alexa Fluor 488).

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in H₂O).

  • THPTA ligand stock solution (e.g., 100 mM in H₂O). [16]* Sodium Ascorbate stock solution (freshly prepared, e.g., 300 mM in H₂O). [16]* Live-cell imaging medium (e.g., FluoroBrite™ DMEM).

Procedure:

  • Metabolic Labeling: a. Culture cells to desired confluency (typically 60-80%). b. Replace the culture medium with fresh medium containing the azide-modified precursor (e.g., 50 µM Ac4ManNAz). c. Incubate for 12-24 hours under standard cell culture conditions (37°C, 5% CO₂). The exact time will depend on the specific metabolic pathway and cell type.

  • Cell Preparation for Ligation: a. Gently wash the cells twice with warm PBS or imaging medium to remove unincorporated azide precursor.

  • CuAAC Ligation ("Click Reaction"):

    • Rationale: The following components are combined to form a "click cocktail." It is critical to add the reagents in the specified order to ensure proper complex formation and prevent precipitation. The sodium ascorbate is added last to initiate the reaction. [16] a. To 1 mL of imaging medium, add the alkyne-fluorophore to a final concentration of 1-10 µM. b. Add the THPTA ligand to a final concentration of 500 µM (e.g., 5 µL of 100 mM stock). Mix gently. [11][17] c. Add CuSO₄ to a final concentration of 100 µM (e.g., 5 µL of 20 mM stock). Mix gently. [11][17] d. Immediately before adding to cells, add sodium ascorbate to a final concentration of 1.5 mM (e.g., 5 µL of 300 mM stock) to initiate the reaction. Mix gently but thoroughly. [16] e. Immediately replace the medium on the cells with the freshly prepared click cocktail. f. Incubate for 15-30 minutes at 37°C, protected from light.

  • Imaging: a. Gently wash the cells three times with warm imaging medium to remove unreacted click reagents. b. Add fresh imaging medium to the dish. c. Proceed with live-cell imaging using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

Protocol 2: Live-Cell Imaging via SPAAC

This protocol is ideal for experiments requiring maximum biocompatibility and for long-term dynamic studies.

Materials:

  • Cells cultured and metabolically labeled with an azide precursor as described in Protocol 1 (Steps 1a-c).

  • Strained alkyne-fluorophore (e.g., DBCO-Alexa Fluor 488).

  • Live-cell imaging medium.

Procedure:

  • Metabolic Labeling: a. Follow the metabolic labeling procedure as outlined in Protocol 1 (Steps 1a-c).

  • Cell Preparation for Ligation: a. Gently wash the cells twice with warm PBS or imaging medium.

  • SPAAC Ligation:

    • Rationale: This procedure is simpler as it omits the catalyst, ligand, and reducing agent. The reaction is driven solely by the inherent reactivity of the strained alkyne. a. Prepare a solution of the strained alkyne-fluorophore (e.g., 5-20 µM DBCO-fluorophore) in fresh, pre-warmed imaging medium. b. Replace the medium on the cells with the alkyne-fluorophore solution. c. Incubate for 30-90 minutes at 37°C, protected from light. Optimization of incubation time is recommended.

  • Imaging: a. Gently wash the cells three times with warm imaging medium. b. Add fresh imaging medium to the dish. c. Proceed with live-cell fluorescence microscopy.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No/Weak Signal - Inefficient metabolic incorporation.- Insufficient reaction time or concentration.- Inactive click reagents (especially sodium ascorbate).- Incompatible filter sets on the microscope.- Increase incubation time or concentration of the azide precursor.- Increase click reaction time or reagent concentrations.- Always use freshly prepared sodium ascorbate solution.- Verify microscope filter and laser settings match the fluorophore's spectra.
High Background - Non-specific binding of the alkyne-fluorophore.- Incomplete removal of unreacted click reagents.- High cellular autofluorescence.- Perform the "No Azide" control. If high background persists, consider a different fluorophore or blocking step.- Increase the number and duration of post-ligation wash steps.- Image an unlabeled control and use background subtraction during analysis.
Cell Death/Toxicity - Cytotoxicity from the azide precursor.- Copper toxicity in CuAAC.- Phototoxicity from imaging.- Perform a dose-response curve to find the maximum non-toxic concentration of the azide precursor.- Ensure the correct ratio of ligand to copper is used in CuAAC. Reduce copper concentration or switch to SPAAC.- Reduce laser power, increase camera gain, and minimize exposure time during imaging.

References

  • Laughlin, S. T., Agard, N. J., Baskin, J. M., Carrico, I. S., Chang, P. V., Ganguli, A. S., ... & Bertozzi, C. R. (2006). Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics. Methods in Enzymology, 415, 230-250. [Link]

  • Soriano del Amo, D., Wang, W., Jiang, H., Wang, L., Gao, Y., Wipf, P., & Lanni, F. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Current Protocols in Cell Biology, Chapter 2, Unit 2.13. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Laughlin, S. T., & Bertozzi, C. R. (2007). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. Nature Protocols, 2(11), 2930-2944. [Link]

  • van der Veldt, A. M., van Vliet, S. J., Meeuwenoord, N. J., van der Marel, G. A., Rombouts, Y., & van Kooyk, Y. (2012). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PLoS ONE, 7(4), e35265. [Link]

  • bioRxiv. (2023). Multiplexed live-cell imaging for drug responses in patient-derived organoid models of cancer. bioRxiv. [Link]

  • Wang, W., Soriano del Amo, D., & Lanni, F. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. Journal of the American Chemical Society, 132(41), 14341-14343. [Link]

  • Stankovic, S., Zivkovic, S., Markovic, J., Arsenijevic, A., Lukic, M., & Dencic, S. (2011). Stimulatory effect on rat thymocytes proliferation and antimicrobial activity of two 6-(propan-2-yl)-4-methyl-morpholine-2,5-diones. Toxicology Letters, 205(3), 257-263. [Link]

  • Nwe, K., & Brechbiel, M. W. (2009). Bioorthogonal Reactions in Bioimaging. Cancer Biotherapy & Radiopharmaceuticals, 24(3), 289-302. [Link]

  • Aziz-ur-Rehman, Masih, Y., Abbasi, M. A., Siddiqui, S. Z., Hussain, T., & Rasool, S. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(1-2), 18-27. [Link]

  • Uttamapinant, C., Howe, J. D., Lang, K., & Chin, J. W. (2015). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide-Alkyne Cycloaddition. Angewandte Chemie International Edition, 54(13), 3981-3985. [Link]

  • Wang, W., Soriano del Amo, D., & Lanni, F. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Journal of the American Chemical Society, 132(41), 14341-14343. [Link]

  • Hao, Z., Hong, S., Chen, X., & Chen, P. R. (2011). Copper-catalyzed click reaction on/in live cells. Chemical Science, 2(9), 1737-1741. [Link]

  • SETA BioMedicals. (n.d.). Fluorescent Dyes for Click Chemistry. SETA BioMedicals. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Imaging the glycome. Proceedings of the National Academy of Sciences, 106(1), 101-106. [Link]

  • Wang, H., Wang, R., & Wang, Y. (2023). The Application of Bio-orthogonality for In Vivo Animal Imaging. Molecular Pharmaceutics, 20(9), 4301-4315. [Link]

  • Bubeck, J., Knuß, A., Keil, F., Reiser, E., Hasenberg, T., & Marx, U. (2023). Validation of an MPS-based intestinal cell culture model for the evaluation of drug-induced toxicity. Frontiers in Toxicology, 5, 1195610. [Link]

  • The Institute of Cancer Research. (2023). Multiplexed Live-Cell Imaging for Drug Responses in Patient-Derived Organoid Models of Cancer. The ICR Publications Repository. [Link]

  • ResearchGate. (2007). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. Request PDF. [Link]

  • Xi'an Confluore Biological Technology Co., Ltd. (n.d.). Click Chemistry Protocols. Confluore. [Link]

  • Hao, Z., Hong, S., Chen, X., & Chen, P. R. (2011). Copper-catalyzed click reaction on/in live cells. Chemical Science, 2(9), 1737-1741. [Link]

  • MDPI. (2021). In Situ Imaging of O-Linked β-N-Acetylglucosamine Using On-Tissue Hydrolysis and MALDI Mass Spectrometry. Molecules, 26(16), 4983. [Link]

  • MDPI. (2021). Early Pharmacological Profiling of Antiproliferative Compounds by Live Cell Imaging. Cancers, 13(21), 5344. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]

  • Safe Work Australia. (2023). (acryloyl morpholine) - Draft evaluation statement. Safe Work Australia. [Link]

  • Finnegan, P., & Pezacki, J. P. (2015). Accelerating Strain-Promoted Azide–Alkyne Cycloaddition Using Micellar Catalysis. Bioconjugate Chemistry, 26(11), 2322-2327. [Link]

  • Orth, J. D., Loewer, A., Lahav, G., & Mitchison, T. J. (2018). Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel. Journal of Visualized Experiments, (135), 57574. [Link]

  • E3S Web of Conferences. (2023). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 430, 01037. [Link]

  • Min Lab, Columbia University. (n.d.). Bioorthogonal chemical imaging. Min Lab. [Link]

  • bioRxiv. (2022). A metabolic labeling-based chemoproteomic platform unravels the physiological roles of choline metabolites. bioRxiv. [Link]

  • Royal Society of Chemistry. (2022). Recent development of analytical methods for disease-specific protein O-GlcNAcylation. RSC Chemical Biology, 4(1), 16-30. [Link]

  • National Institutes of Health. (2016). Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation. Biochemistry, 55(41), 5773-5785. [Link]

  • ResearchGate. (2006). Metabolic Labeling of Glycans with Azido Sugars for Visualization and Glycoproteomics. Request PDF. [Link]

  • National Institutes of Health. (2012). Synthesis and Pharmacological Evaluation of Schiff Bases of 4-(2-Aminophenyl)-Morpholines. Indian Journal of Pharmaceutical Sciences, 74(4), 322-326. [Link]

  • Thompson, W. L., & Wannemacher, R. W. (1988). Cytotoxic effect of T-2 mycotoxin on cells in culture as determined by a rapid colorimetric bioassay. Toxicology and Applied Pharmacology, 93(2), 298-306. [Link]

  • Oreate AI Blog. (2026). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Oreate AI Blog. [Link]

  • Chandrasekaran, A., & Ceulemans, H. (2025). Image-Based Profiling in Live Cells Using Live Cell Painting. STAR Protocols, 6(4), 103732. [Link]

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Application Notes & Protocols: 4-(2-Azidoethyl)morpholine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a privileged structure that frequently imparts favorable pharmacokinetic properties such as improved aqueous solubility, metabolic stability, and oral bioavailability to drug candidates.[1] 4-(2-Azidoethyl)morpholine has emerged as a critical building block for drug discovery, offering a powerful conduit for incorporating this valuable scaffold into complex molecules. Its bifunctional nature, featuring the beneficial morpholine moiety and a synthetically versatile azide group, makes it an ideal reagent for modern synthetic strategies. This document provides an in-depth guide to the application of this compound, focusing on its paramount role in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" for the efficient construction of pharmaceutical intermediates.[2][3] We present detailed, field-tested protocols, explain the causality behind experimental choices, and offer insights into the synthesis of the reagent itself.

The Strategic Value of this compound in Drug Design

This compound (C₆H₁₂N₄O) is more than a simple reagent; it is a strategic tool for molecular design.[2] Its utility stems from the synergistic combination of its two key functional components:

  • The Morpholine Moiety: This saturated heterocycle is prevalent in numerous FDA-approved drugs. Its presence can mitigate metabolic liabilities and enhance binding interactions, often through hydrogen bonding via the ring oxygen.[1][4] The morpholine ring is a common feature in molecules targeting kinases, G-protein coupled receptors, and other important protein classes.[4]

  • The Azidoethyl Group: The azide function is the linchpin of its reactivity, serving as a robust handle for one of the most reliable reactions in synthetic chemistry: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3] This "click" reaction allows for the covalent linkage of the morpholinoethyl group to a molecule of interest with exceptional efficiency and selectivity, forming a highly stable 1,2,3-triazole linker.[3]

The resulting 1,2,3-triazole is not merely a spacer. It is a metabolically robust amide isostere that is rigid, planar, and capable of participating in hydrogen bonding and dipole interactions, thus actively contributing to the pharmacophore of the final compound.[5][6] The combination of the morpholine and the triazole creates a powerful pharmacophoric unit for building libraries of potential drug candidates.

Logical Workflow: Incorporating the Morpholine Moiety via CuAAC

The primary application involves reacting this compound with a terminal alkyne-functionalized pharmaceutical scaffold. This workflow is prized for its reliability, allowing for late-stage modification of complex molecules without the need for extensive protecting group chemistry.[3]

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System A This compound (Azide Source) G 1,4-Disubstituted 1,2,3-Triazole (Morpholine-Containing Product) A->G Click Reaction B Alkyne-Functionalized Pharmaceutical Intermediate (R-C≡CH) B->G C Cu(II) Precursor (e.g., CuSO₄) F In situ generated Cu(I) Catalyst C->F Reduction D Reducing Agent (e.g., Na Ascorbate) D->F E Stabilizing Ligand (e.g., THPTA, TBTA) E->F Stabilization F->G Catalyzes

Caption: General workflow for CuAAC using this compound.

Core Application Protocol: CuAAC for Triazole Synthesis

This section provides a representative, self-validating protocol for the synthesis of a morpholine-containing triazole intermediate.

Principle of the Method

This protocol details the copper(I)-catalyzed 1,3-dipolar cycloaddition between this compound and a generic alkyne-containing substrate. The catalytically active Cu(I) species is generated in situ from a stable Cu(II) salt (copper(II) sulfate) via reduction with sodium ascorbate. A water-soluble ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is included to stabilize the Cu(I) catalyst, preventing disproportionation and oxidative degradation while minimizing potential cytotoxicity in biological applications.[7] This method is robust, high-yielding, and broadly applicable to a wide range of substrates in aqueous or mixed aqueous/organic solvent systems.[8]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Alkyne Substrate (R-C≡CH)Synthesis GradeN/AMust contain a terminal alkyne.
This compound>95%VariousHandle with care (see Safety).
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)ACS ReagentSigma-AldrichPrepare fresh stock solutions.
Sodium AscorbateACS ReagentSigma-AldrichPrepare fresh stock solutions.
THPTA Ligand>95%BroadPharmWater-soluble Cu(I) stabilizing ligand.[7]
tert-ButanolACS GradeFisher ScientificCo-solvent to aid substrate solubility.
Deionized WaterType 1MilliporeUsed for all aqueous solutions.
Diethyl Ether / Ethyl AcetateACS GradeVWRFor extraction.
Brine (Saturated NaCl)N/ALab PreparedFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeSigma-AldrichFor drying organic layers.
Detailed Step-by-Step Protocol
  • Reactant Preparation:

    • In a suitable round-bottom flask, dissolve the Alkyne Substrate (1.0 equiv., e.g., 1.0 mmol) in a 1:1 mixture of tert-butanol and deionized water (e.g., 10 mL total volume).

    • Add This compound (1.1 to 1.2 equiv., e.g., 1.1 mmol) to the solution. Stir at room temperature until all solids are dissolved. Causality: A slight excess of the azide component ensures complete consumption of the potentially more valuable alkyne substrate.

  • Catalyst Addition:

    • In a separate vial, prepare the catalyst premix. Add a stock solution of THPTA (0.1 equiv., e.g., 0.1 mmol) to a stock solution of CuSO₄·5H₂O (0.05 equiv., e.g., 0.05 mmol). The solution should turn a light blue.[9]

    • Add the CuSO₄/THPTA premix to the main reaction flask.

    • Prepare a fresh stock solution of Sodium Ascorbate . Add the sodium ascorbate solution (0.2 equiv., e.g., 0.2 mmol) dropwise to the reaction mixture. The solution may change color (e.g., to a pale yellow/green), indicating the reduction of Cu(II) to the active Cu(I) species. Causality: Sodium ascorbate is the critical reducing agent that generates the catalytically active Cu(I) from the air-stable Cu(II) precursor.[7] The THPTA ligand chelates and stabilizes the Cu(I) ion, preventing its re-oxidation and enhancing catalytic turnover.[7][10]

  • Reaction Execution & Monitoring:

    • Seal the flask and stir the reaction vigorously at room temperature. For less reactive substrates, the temperature can be gently elevated to 40-50 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction is complete within 2-12 hours. The disappearance of the limiting reagent (usually the alkyne) indicates completion.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with deionized water (20 mL).

    • Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash sequentially with 10% aqueous ammonia solution (to remove copper salts), deionized water, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

    • Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) to yield the pure 1,4-disubstituted 1,2,3-triazole product.

Synthesis Protocol for this compound

For laboratories requiring larger quantities or in-house preparation, this compound can be reliably synthesized from commercially available starting materials.

Principle of the Method

The synthesis is a straightforward two-step process. First, 4-(2-chloroethyl)morpholine is prepared via the reaction of morpholine with a suitable 2-carbon electrophile. This intermediate is then converted to the final product via a classic Sₙ2 reaction, where the chloride is displaced by an azide nucleophile.[2]

Synthesis_Workflow A Morpholine C 4-(2-Chloroethyl)morpholine Hydrochloride A->C Step 1: Alkylation B 1-Bromo-2-chloroethane B->C E This compound C->E Step 2: Azidation (Sₙ2) D Sodium Azide (NaN₃) D->E

Caption: Two-step synthesis of this compound.

Step-by-Step Protocol

Step 1: Synthesis of 4-(2-Chloroethyl)morpholine Hydrochloride

  • To a stirred solution of Morpholine (1.0 equiv.) in a suitable solvent like toluene at 0 °C, add 1-Bromo-2-chloroethane (1.05 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture. The product hydrochloride salt will often precipitate.

  • Collect the solid by filtration, wash with cold toluene or diethyl ether, and dry under vacuum to yield 4-(2-chloroethyl)morpholine hydrochloride.

Step 2: Synthesis of this compound

  • Dissolve the 4-(2-Chloroethyl)morpholine hydrochloride from Step 1 (1.0 equiv.) in water or a DMF/water mixture.

  • Add Sodium Azide (NaN₃) (1.5 to 2.0 equiv.). Causality: A significant excess of sodium azide is used to drive the Sₙ2 reaction to completion.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling, extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • The crude product can often be used directly or purified by vacuum distillation if necessary.

Safety and Handling

CompoundHazard ClassKey Precautions
This compound Organic AzidePotentially explosive. Avoid heat, shock, and friction. Always wear safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.
Morpholine Corrosive, FlammableCauses severe skin burns and eye damage.[11][12] Flammable liquid and vapor.[12] Handle in a fume hood with appropriate PPE.
Sodium Azide (NaN₃) Acutely ToxicHighly toxic if swallowed or in contact with skin. Can form explosive heavy metal azides. Do not dispose of down the drain. Acid contact liberates highly toxic gas (hydrazoic acid).
Copper Sulfate Harmful, Environmental HazardHarmful if swallowed and causes serious eye irritation. Toxic to aquatic life.

Conclusion

This compound is a high-value reagent that serves as a bridge between the privileged morpholine scaffold and the world of click chemistry. Its application allows medicinal chemists to rapidly and efficiently generate diverse libraries of novel chemical entities containing the morpholine motif. The protocols outlined herein provide a robust and validated framework for the utilization of this building block, empowering researchers in the rational design and synthesis of next-generation pharmaceutical intermediates.

References

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from: [Link]

  • Rehman, A., et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pak. J. Chem., 6(1-2), 18-27. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. Available from: [Link]

  • AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). Available from: [Link]

  • Dash, U., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2674. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. Available from: [Link]

  • Al-Suaily, K. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14, 2521-2534. Available from: [Link]

  • ResearchGate. Azide-alkyne cycloaddition strategies. Available from: [Link]

  • Chemie Brunschwig. Click chemistry reagents. Available from: [Link]

  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Available from: [Link]

  • PENTA. (2025). Safety Data Sheet: Morpholine. Available from: [Link]

  • ResearchGate. Click Chemistry Inspired Synthesis of Morpholine-Fused Triazoles. Available from: [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1124-1132. Available from: [Link]

  • Allied Academies. Click chemistry: A novel tool in pharmaceutical research. Available from: [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Available from: [Link]

  • Jena Bioscience. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available from: [Link]

  • Malmberg, J., et al. (2005). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 48(1), 127-137. Available from: [Link]

  • Gissot, A., et al. (2011). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 28(6), 1379-1407. Available from: [Link]

  • Frontiers. (2023). Editorial: Pharmaceutical insights into the triazoles: Recent advances. Available from: [Link]

  • Organic Chemistry Portal. Azide-Alkyne Cycloaddition. Available from: [Link]

  • Mishra, K. B., & Tiwari, V. K. (2014). Click chemistry inspired synthesis of morpholine-fused triazoles. The Journal of Organic Chemistry, 79(12), 5752-5762. Available from: [Link]

  • Organic Chemistry Portal. Morpholine synthesis. Available from: [Link]

Sources

Application Notes and Protocols: Covalent Conjugation of 4-(2-Azidoethyl)morpholine to Biomolecules

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the covalent conjugation of 4-(2-Azidoethyl)morpholine to various biomolecules. This compound is a versatile chemical entity containing a terminal azide group, which serves as a handle for highly specific and efficient bioorthogonal ligation reactions.[1] This document will delve into the mechanistic underpinnings of the most robust azide-based bioconjugation strategies, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will provide field-proven, step-by-step protocols for each methodology, discuss critical experimental parameters, and outline methods for the purification and characterization of the resulting bioconjugates. The aim is to equip researchers with the necessary knowledge to successfully incorporate the morpholine moiety into proteins, nucleic acids, and other biological macromolecules for applications in drug discovery, diagnostics, and fundamental biological research.

Introduction: The Power of Azide-Based Bioconjugation

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical science.[2][3] It enables the creation of sophisticated molecular tools, such as antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and surface-immobilized enzymes. The success of any bioconjugation strategy hinges on the use of reactions that are highly selective, proceed under mild, aqueous conditions, and are bioorthogonal—meaning they do not interfere with native biological functional groups.[4][5]

The azide functional group (-N₃) has emerged as a premier chemical handle for bioorthogonal chemistry. It is virtually absent in biological systems, stable under physiological conditions, and participates in a select few, highly efficient reactions.[6] This makes this compound an excellent reagent for introducing a morpholine scaffold onto a biomolecule. The morpholine heterocycle itself is a privileged structure in medicinal chemistry, often used to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[7]

This guide focuses on "click chemistry," a concept introduced by K. B. Sharpless, which describes reactions that are modular, high-yielding, and generate minimal byproducts.[8][9] The premier example of a click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring.[10] We will explore its two most prominent variants for bioconjugation.

Choosing Your Conjugation Strategy: CuAAC vs. SPAAC

The primary decision point for conjugating this compound is the choice between the copper-catalyzed (CuAAC) and the strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction unites a terminal alkyne and an azide with remarkable efficiency, driven by a copper(I) catalyst.[11][12] It offers very fast reaction kinetics and yields the 1,4-disubstituted triazole regioisomer exclusively.[8][10] However, the requisite copper catalyst can be cytotoxic, which may limit its use in live-cell labeling or for conjugating sensitive metalloproteins.[13]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, the SPAAC reaction was developed.[14] This strategy employs a strained cyclooctyne (e.g., DBCO, DIBO) which reacts spontaneously with an azide due to the high ring strain, eliminating the need for a catalyst.[15] This makes SPAAC ideal for in vivo applications and conjugations involving delicate biological systems. The trade-off is typically slower reaction kinetics compared to CuAAC.[14]

The logical workflow for these conjugation strategies is outlined below.

G cluster_prep PART 1: Preparation cluster_reagents Reagents cluster_reaction PART 2: Conjugation Reaction cluster_analysis PART 3: Analysis & Purification Biomolecule Biomolecule (Protein, Antibody, etc.) Alkyne_Mod Introduce Terminal Alkyne (e.g., NHS-Alkyne) Biomolecule->Alkyne_Mod Functionalize Strained_Alkyne_Mod Introduce Strained Alkyne (e.g., DBCO-NHS) Biomolecule->Strained_Alkyne_Mod Functionalize CuAAC CuAAC Reaction (+ Cu(I), Ligand, Reductant) Alkyne_Mod->CuAAC SPAAC SPAAC Reaction (Copper-Free) Strained_Alkyne_Mod->SPAAC Azido_Morpholine This compound Azido_Morpholine->CuAAC Add Azide Reagent Azido_Morpholine->SPAAC Add Azide Reagent Purification Purification (SEC, Dialysis, MWCO) CuAAC->Purification SPAAC->Purification Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization Final_Product Final Bioconjugate Characterization->Final_Product G cluster_reactants Reactants cluster_catalyst Catalytic System Alkyne_Bio Alkyne-Biomolecule Reaction_Mix Reaction Mixture Alkyne_Bio->Reaction_Mix Azide_Morph This compound Azide_Morph->Reaction_Mix CuSO4 CuSO₄ (Cu²⁺) Cu_I Cu⁺ (Active Catalyst) CuSO4->Cu_I Ascorbate Sodium Ascorbate Ascorbate->CuSO4 Reduces Cu_I_Complex [Cu(I)-TBTA] Complex Cu_I->Cu_I_Complex TBTA TBTA Ligand TBTA->Cu_I_Complex Stabilizes Cu_I_Complex->Reaction_Mix Catalyzes Product Morpholine-Conjugated Biomolecule Reaction_Mix->Product Forms Triazole Linkage

Sources

analytical methods for monitoring 4-(2-Azidoethyl)morpholine reactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Analytical Methods for Monitoring Reactions of 4-(2-Azidoethyl)morpholine

Authored by a Senior Application Scientist

Introduction: The Role of this compound in Modern Synthesis

This compound is a versatile bifunctional molecule that has become a valuable building block in pharmaceutical and materials science.[1] Its structure combines a morpholine ring, a common motif in medicinal chemistry known to enhance aqueous solubility and metabolic stability, with a terminal azide group. This azide is not merely a functional handle; it is a gateway to some of the most efficient and selective conjugation chemistries known.[1][2]

The azide group's primary utility lies in its ability to participate in bioorthogonal reactions—chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[3][] The most prominent of these are the azide-alkyne cycloadditions ("click chemistry") and the Staudinger ligation.[1][2][3] These reactions are exploited to link the morpholine-containing scaffold to other molecules, such as proteins, nucleic acids, imaging agents, or drug payloads.[5][6]

Why is rigorous reaction monitoring essential? The success of these conjugation strategies hinges on the complete and specific conversion of the azide. Incomplete reactions can lead to heterogeneous products, reducing the efficacy of a therapeutic agent or confounding the interpretation of a diagnostic assay. Therefore, robust analytical monitoring is not just a quality control step; it is a critical component of process development and validation. This guide provides a detailed overview of the primary analytical techniques and protocols for monitoring the consumption of this compound and the formation of its conjugated products.

Key Reactions of this compound

Understanding the reaction being monitored is fundamental to selecting the appropriate analytical method. The azide group of this compound is primarily used in two classes of high-efficiency ligation reactions.

  • Azide-Alkyne Cycloaddition (Click Chemistry): This is the most common application.[2][7] The azide reacts with an alkyne to form a stable triazole ring. This reaction has two main variants:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A rapid and high-yielding reaction that uses a copper(I) catalyst to specifically form a 1,4-disubstituted triazole.[7][8] It is widely used for in vitro conjugations.[7]

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses a strained cyclooctyne.[9][10] The reaction is slower than CuAAC but is bioorthogonal, making it suitable for use in living cells.[10]

  • Staudinger Ligation: This reaction occurs between the azide and a specifically engineered triarylphosphine.[3][11] The reaction proceeds through an aza-ylide intermediate, which rearranges to form a stable amide bond.[3][] Like SPAAC, it is a bioorthogonal reaction used for labeling in biological systems.[3]

The Analytical Toolkit: Methods and Protocols

Choosing the right analytical tool depends on the specific requirements of the experiment: speed, sensitivity, the need for quantitative vs. qualitative data, and the complexity of the reaction mixture.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle: FTIR spectroscopy is an ideal first-line technique for monitoring azide reactions due to the unique vibrational signature of the azide functional group (-N₃). The azide asymmetric stretch produces a strong, sharp, and highly characteristic absorption band in a region of the infrared spectrum that is typically free of other signals (~2100 cm⁻¹).[12][13] The progress of the reaction is monitored by the disappearance of this peak.

  • Strengths & Limitations:

    • Strengths: Rapid, non-destructive, requires minimal sample preparation, and provides a clear qualitative indication of azide consumption.

    • Limitations: Low sensitivity, making it unsuitable for dilute samples. It is not ideal for quantification, as the product's infrared spectrum may overlap with remaining reactants, and it does not provide information on side products.

  • Data Interpretation: A successful reaction is indicated by the complete disappearance of the strong, sharp peak around 2110 cm⁻¹.[12] The appearance of new peaks corresponding to the product (e.g., the triazole ring) can also be monitored, though these are often less distinct.

Protocol 1: Reaction Monitoring by FTIR
  • Baseline Spectrum: Before initiating the reaction (t=0), acquire an FTIR spectrum of the starting material, this compound. Identify and record the exact wavenumber of the azide peak (approx. 2100-2120 cm⁻¹).[14]

  • Sample Preparation: At designated time points during the reaction, withdraw a small aliquot (1-2 drops) of the reaction mixture.

  • Analysis:

    • For concentrated, solvent-free reactions, place the aliquot directly onto the ATR crystal.

    • If the reaction is in a solvent, a thin film can be cast on a salt plate (e.g., NaCl) by applying the aliquot and gently evaporating the solvent. Alternatively, the solvent spectrum can be subtracted if using an ATR crystal.

  • Data Acquisition: Acquire the FTIR spectrum.

  • Monitoring: Compare the intensity of the azide peak at each time point to the baseline spectrum. The reaction is considered complete when the azide peak is no longer detectable.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy provides detailed structural information about molecules in solution.[10] For monitoring reactions of this compound, ¹H NMR is particularly powerful. The disappearance of proton signals adjacent to the azide group and the appearance of new, distinct signals from the triazole product provide unambiguous evidence of reaction progress.[10][15] It allows for clear observation of reactants decreasing and products increasing.[10]

  • Strengths & Limitations:

    • Strengths: Provides definitive structural confirmation of the product, can be used for quantification by integrating signals against an internal standard, and can identify reaction intermediates or side products. Benchtop NMR systems are making this technique more accessible for real-time monitoring.[9][10]

    • Limitations: Lower sensitivity compared to HPLC or MS, requires more expensive instrumentation, and can be complex to interpret if signals from multiple species overlap.

  • Data Interpretation: In a typical ¹H NMR spectrum, the methylene protons adjacent to the azide in this compound will have a specific chemical shift. Upon conversion to a triazole, these protons will shift downfield. New signals, such as the characteristic triazole proton (for terminal alkynes), will appear. The ratio of the integrals of product peaks to reactant peaks allows for the calculation of percent conversion.

Protocol 2: Quantitative ¹H NMR (qNMR) for Reaction Monitoring
  • Sample Preparation (t=0): Prepare an NMR tube containing a known concentration of this compound and a known quantity of an inert internal standard (e.g., dimethyl sulfone, 1,3,5-trimethoxybenzene) in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The standard should have a simple spectrum with peaks that do not overlap with reactant or product signals.

  • Acquire Initial Spectrum: Record the ¹H NMR spectrum. Integrate the characteristic signal for the starting material and the signal for the internal standard. This ratio serves as the baseline.

  • Reaction Sampling: At desired time points, carefully withdraw a precise volume of the reaction mixture and quench it if necessary (e.g., by dilution in cold deuterated solvent). Add the same amount of internal standard used in the baseline sample.

  • Data Acquisition: Acquire the ¹H NMR spectrum for each time point.

  • Analysis: Integrate the signals for the starting material, the product, and the internal standard. The reaction conversion can be calculated by comparing the changing ratio of the reactant/product integrals to the stable integral of the internal standard.

High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For reactions involving this compound, which is relatively polar, Reverse-Phase HPLC (RP-HPLC) is typically used. The starting material, alkyne/phosphine partner, and the final triazole/amide product will have different retention times due to changes in polarity, allowing for their separation and quantification.[16]

  • Strengths & Limitations:

    • Strengths: High sensitivity (UV, MS detection), excellent for quantification, high resolution for separating complex mixtures, and well-established for purity analysis.

    • Limitations: Requires method development (choosing the right column, mobile phase, and gradient), can be destructive to the sample, and requires more specialized equipment than TLC.

  • Data Interpretation: A chromatogram will show distinct peaks for each component. The reaction progress is monitored by the decrease in the area of the reactant peaks and the corresponding increase in the area of the product peak.[16] A standard curve can be created using known concentrations of the product to accurately quantify the yield.

Protocol 3: RP-HPLC Monitoring of a CuAAC Reaction
  • Method Development:

    • Column: A C18 column is a common starting point.

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), often with 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape, is typical.

    • Detection: A UV detector set to a wavelength where the product or reactants absorb (e.g., 254 nm if aromatic groups are present) is common.[16]

  • Calibration: Prepare solutions of known concentrations of the starting materials and the purified product to determine their respective retention times.

  • Reaction Sampling: At each time point, withdraw a small aliquot of the reaction mixture. Quench the reaction immediately by diluting it into the initial mobile phase composition (e.g., high aqueous content) to stop the reaction and prevent precipitation.

  • Injection and Analysis: Inject the diluted sample onto the HPLC system.

  • Quantification: Record the peak area for the reactant and product at each time point. Calculate the percent conversion using the following formula: % Conversion = [Area(Product) / (Area(Product) + Area(Reactant))] * 100

Mass Spectrometry (MS)
  • Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is an exceptionally sensitive and specific technique for confirming the identity of the desired product. By monitoring the reaction mixture over time, one can observe the disappearance of the ion corresponding to the starting material and the appearance of the ion with the exact mass of the expected product.

  • Strengths & Limitations:

    • Strengths: Unparalleled sensitivity and specificity, provides exact molecular weight confirmation, and can be coupled with liquid chromatography (LC-MS) for powerful separation and identification of components in complex mixtures.[17][18][19]

    • Limitations: Typically provides relative quantification unless using isotopic labeling, instrumentation is complex and expensive, and ionization efficiency can vary between molecules, complicating direct comparison of ion intensities.

  • Data Interpretation: A successful reaction is confirmed by the appearance of a peak in the mass spectrum with the m/z value corresponding to the calculated molecular weight of the conjugated product. The disappearance of the reactant's m/z peak is also a key indicator.

Comparative Overview of Analytical Methods

Method Information Sensitivity Speed Cost Key Advantage
FTIR QualitativeLowVery FastLowDirect, unambiguous monitoring of azide group disappearance.
TLC QualitativeModerateVery FastVery LowRapid, inexpensive check for the presence of new products.
¹H NMR Structural, QuantitativeModerateModerateHighProvides definitive structural proof and accurate quantification.
HPLC-UV Quantitative, PurityHighSlowMediumExcellent for accurate quantification and purity assessment.
LC-MS Structural, QuantitativeVery HighSlowVery HighUnmatched sensitivity and specificity for product identification.[17]

Visualizing the Workflows

Reaction Schemes

The following diagrams illustrate the core chemical transformations involving this compound.

CuAAC_Reaction cluster_reactants Reactants reagent1 This compound (Azide) product 1,4-Disubstituted Triazole Product reagent1->product Cu(I) Catalyst (e.g., CuSO₄/NaAsc) reagent2 Terminal Alkyne reagent2->product

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.

Staudinger_Ligation cluster_reactants Reactants reagent1 This compound (Azide) intermediate Aza-ylide Intermediate reagent1->intermediate reagent2 Engineered Phosphine (e.g., with ester trap) reagent2->intermediate product Stable Amide Product intermediate->product Intramolecular Rearrangement

Caption: Staudinger Ligation workflow showing the key intermediate.

Analytical Method Selection

This flowchart provides a decision-making framework for selecting the most appropriate analytical technique.

Analytical_Workflow decision decision method method start Start: Monitor Reaction q1 Need quick qualitative check? start->q1 q2 Need quantification? q1->q2 No ftir Use FTIR q1->ftir Yes q3 Need structural proof? q2->q3 No hplc Use HPLC q2->hplc Yes q4 Complex mixture or need highest sensitivity? q3->q4 No nmr Use NMR q3->nmr Yes tlc Use TLC q4->tlc No lcms Use LC-MS q4->lcms Yes end Analysis Complete ftir->end tlc->end hplc->end nmr->end lcms->end

Sources

The Versatile Building Block: A Guide to 4-(2-Azidoethyl)morpholine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Morpholine Moiety

In the landscape of medicinal chemistry and drug discovery, the morpholine heterocycle stands out as a "privileged structure." Its frequent appearance in approved pharmaceuticals and bioactive molecules is a testament to its ability to confer advantageous physicochemical, metabolic, and biological properties. The morpholine ring is not merely a passive scaffold; it actively participates in molecular interactions, enhancing potency and selectivity for a wide range of biological targets. Furthermore, its incorporation into a molecule can improve pharmacokinetic profiles, a critical consideration in drug development. 4-(2-Azidoethyl)morpholine emerges as a particularly valuable synthetic building block, marrying the benefits of the morpholine core with the versatile reactivity of the azide group. This guide provides an in-depth exploration of its applications, focusing on its utility in constructing complex heterocyclic systems through "click" chemistry.

Physicochemical Properties and Safety Considerations

PropertyValueReference
Molecular FormulaC6H12N4O[Generic supplier data]
Molecular Weight156.19 g/mol [Generic supplier data]
AppearanceColorless to pale yellow liquid[Generic supplier data]
Boiling Point~105-107 °C at 0.5 mmHg[Generic supplier data]
SolubilitySoluble in a wide range of organic solvents[General knowledge]

Safety Precautions for Handling this compound:

Organic azides are energetic compounds and must be handled with care. While this compound is relatively stable for a low molecular weight azide, the following precautions are mandatory:

  • Avoid Heat, Shock, and Friction: Do not heat the compound unnecessarily or subject it to mechanical shock.[1][2]

  • Use of Appropriate Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves. Work in a well-ventilated fume hood.[3][4]

  • Incompatible Materials: Avoid contact with strong acids, strong oxidizing agents, and heavy metals, as this can lead to the formation of highly explosive compounds.[1] Never use metal spatulas to handle azides.[1]

  • Solvent Choice: Do not use halogenated solvents like dichloromethane or chloroform, as they can form dangerously unstable diazidomethane.[2]

  • Storage: Store in a cool, dark place, away from incompatible materials.[2]

  • Waste Disposal: Azide-containing waste should be quenched (e.g., reduced to the corresponding amine) before disposal and segregated in a labeled container.[2]

Core Application: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of this compound is its participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[5] This reaction facilitates the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne.[5] The resulting triazole ring is a robust and versatile linker, often acting as a bioisostere for an amide bond and participating in hydrogen bonding and dipole interactions.[5]

The general mechanism for the CuAAC reaction is a catalytic cycle involving a copper(I) acetylide intermediate.

CuAAC_Mechanism cluster_product Product Azide R1-N3 (this compound) Metallacycle Copper Metallacycle Intermediate Azide->Metallacycle Alkyne R2-C≡CH (Terminal Alkyne) Cu_Acetylide Copper(I) Acetylide Alkyne->Cu_Acetylide Coordination Cu_I Cu(I) Triazole 1,4-Disubstituted 1,2,3-Triazole Cu_Acetylide->Metallacycle Triazole_Cu Copper Triazolide Metallacycle->Triazole_Cu Ring Contraction Triazole_Cu->Cu_I Regeneration of Catalyst Triazole_Cu->Triazole Protonolysis Synthesis_Workflow Start Start: Assemble Reactants - this compound - Phenylacetylene - Solvent (e.g., t-BuOH/H2O) - Copper(II) Sulfate Pentahydrate - Sodium Ascorbate Reaction Reaction Setup - Dissolve reactants in solvent. - Add copper sulfate solution. - Add sodium ascorbate solution to initiate. Start->Reaction Stirring Reaction Progression - Stir at room temperature. - Monitor by TLC. Reaction->Stirring Workup Aqueous Work-up - Quench with aqueous ammonia. - Extract with organic solvent (e.g., EtOAc). Stirring->Workup Reaction Complete Purification Purification - Dry organic layer (Na2SO4). - Concentrate in vacuo. - Purify by column chromatography. Workup->Purification Characterization Characterization - 1H NMR - 13C NMR - Mass Spectrometry Purification->Characterization End End Product: 1-(2-(Morpholino)ethyl)-4-phenyl-1H-1,2,3-triazole Characterization->End

Caption: Experimental workflow for the synthesis of a morpholine-containing triazole.

Materials and Reagents:

  • This compound (1.0 eq)

  • Phenylacetylene (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)

  • Sodium ascorbate (0.02-0.10 eq)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and phenylacetylene (1.1 eq) in a 1:1 mixture of t-BuOH and water (to achieve a ~0.1-0.5 M concentration of the azide).

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.5 M).

  • Initiation of Reaction: To the stirred solution of the azide and alkyne, add the CuSO₄·5H₂O solution (to a final concentration of 1-5 mol%). Then, add the sodium ascorbate solution (2-10 mol%) dropwise. A color change is typically observed as the Cu(II) is reduced to the active Cu(I) species.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. Reactions are often complete within 1-12 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with water and add a saturated aqueous solution of ammonium chloride to complex with the copper catalyst. Extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for elution. [6]7. Characterization: The purified product should be characterized to confirm its identity and purity.

    • ¹H and ¹³C NMR: The NMR spectra will confirm the formation of the triazole ring and the presence of both the morpholine and phenyl moieties. [7]Expect a characteristic singlet for the triazole proton between δ 7.5 and 8.5 ppm in the ¹H NMR spectrum. [8] * Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.

Expanding the Scope: Synthesis of Diverse Heterocyclic Scaffolds

The utility of this compound extends beyond simple triazole formation. It serves as a key intermediate for accessing a wide array of more complex and potentially bioactive heterocyclic systems. The azide can be reduced to a primary amine, which then can undergo a variety of transformations to build new ring systems.

Example Application: Synthesis of Triazole-Fused Heterocycles

The initially formed triazole can be further functionalized. For instance, if the alkyne partner contains an appropriate functional group, subsequent intramolecular cyclization can lead to the formation of fused heterocyclic systems, which are of significant interest in medicinal chemistry.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its primary utility in copper-catalyzed azide-alkyne cycloaddition provides a reliable and efficient route to 1,2,3-triazoles containing the beneficial morpholine moiety. The straightforward protocols, high yields, and broad functional group tolerance of the CuAAC reaction make this reagent an invaluable tool for researchers in drug discovery, chemical biology, and materials science. The principles and protocols outlined in this guide are intended to provide a solid foundation for the successful application of this compound in the synthesis of novel and complex molecular architectures.

References

  • Saeed, R. N., & Al-Majidi, S. M. H. (2025). Synthesis, Identification of Some New 1, 2, 4-triazole Derivatives from 2-(4- methoxyphenyl)-3-ethyl acetate -4(3H) - quinazolin. Iraqi Academic Scientific Journals, 66(5), 1778-1795.
  • Li, Y., et al. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Kumar, R., et al. (2020). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. BMC Chemistry, 14(1), 1-17.
  • The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]

  • de Carvalho, A. C. S., et al. (2020). Enantioselective separation of (±)-β-hydroxy-1,2,3-triazoles by supercritical fluid chromatography and high-performance liquid chromatography.
  • Al-Jaf, H. S., & Al-Juboori, A. M. (2025). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene.
  • Fun, H.-K., et al. (2012). 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3159.
  • University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from [Link]

  • de Carvalho, A. C. S., et al. (2020). Enantioselective separation of (±)‐β‐hydroxy‐1,2,3‐triazoles by supercritical fluid chromatography and high‐performance liquid chromatography.
  • Tian, L., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484.
  • Environmental Health and Safety, University of Washington. (n.d.). Azide Compounds. Retrieved from [Link]

  • Singh, P., et al. (2023). 1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA-binding, Antimicrobial, Molecular docking, ADME and DF. ChemistrySelect, 8(12), e202204646.
  • ISRES Publishing. (2023). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Benzyl-4-phenyl-1,2,3-triazole. PubChem. Retrieved from [Link]

  • Gheldiu, A. M., et al. (2025). Optimizing Enantiomeric Resolution of Chiral Triazoles in Supercritical Fluid Chromatography.
  • University College Dublin Safety, Insurance, Risk & Compliance. (2018). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Gheldiu, A. M., et al. (2025).
  • PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • Bond, C. S., et al. (2020). Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. Journal of Inorganic Biochemistry, 207, 111059.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4-(2-Azidoethyl)morpholine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2-Azidoethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving optimal yields for this versatile chemical intermediate. As a compound utilized in various applications, including "click" chemistry and as a precursor for pharmaceuticals, its efficient synthesis is crucial.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during its preparation.

Core Synthetic Pathways

The synthesis of this compound is most commonly achieved via nucleophilic substitution. The choice of starting material dictates the specific pathway, with two primary routes being prevalent.

  • Direct Azidation of a Haloethyl Morpholine : This is the most straightforward and widely used method, involving the reaction of 4-(2-chloroethyl)morpholine or 4-(2-bromoethyl)morpholine with an azide salt, typically sodium azide (NaN₃).[1] This reaction follows a classic Sₙ2 mechanism.[1][2]

  • Diazotization of 4-(2-Aminoethyl)morpholine : An alternative route involves the diazotization of 4-(2-aminoethyl)morpholine with sodium nitrite under acidic conditions to form a reactive diazonium salt, which is subsequently displaced by an azide ion.[1] This method requires careful temperature control due to the thermal instability of the diazonium intermediate.[1]

G cluster_0 Primary Synthetic Routes SM1 4-(2-Haloethyl)morpholine (X = Cl, Br) R1 Sodium Azide (NaN₃) Polar Aprotic Solvent (e.g., DMSO, Acetonitrile) SM1->R1 P This compound R1->P Sₙ2 Substitution SM2 4-(2-Aminoethyl)morpholine R2_step1 1. NaNO₂, Acid (e.g., HCl) (<5°C) SM2->R2_step1 Intermediate Diazonium Salt Intermediate [M-CH₂CH₂-N₂]⁺ R2_step1->Intermediate Diazotization R2_step2 2. NaN₃ Intermediate->R2_step2 R2_step2->P Nucleophilic Displacement

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide for Low Yield

Low yield can arise from issues at any stage of the synthesis, from starting materials to final purification. This section breaks down common problems, their underlying causes, and provides actionable solutions.

Problem 1: Incomplete or Stalled Reaction

Symptom: TLC or GC-MS analysis shows a significant amount of unreacted starting material (e.g., 4-(2-chloroethyl)morpholine) even after extended reaction times.

Potential CauseScientific ExplanationRecommended Solution
Poor Quality of Starting Material The common starting material, 4-(2-chloroethyl)morpholine hydrochloride, is a salt.[3] The free amine is required for the subsequent reaction, but if the hydrochloride is used directly without neutralization, it will not participate effectively in the intended synthesis. The free base is an oil and must be properly extracted and dried.[4]Protocol: Dissolve 4-(2-chloroethyl)morpholine hydrochloride in water and neutralize to a pH of 11 with aqueous sodium hydroxide. Extract the resulting free base with a suitable organic solvent (e.g., dichloromethane), wash with water, dry over an anhydrous salt like MgSO₄, and concentrate under reduced pressure.[4] Confirm the purity of the resulting oil before use.
Suboptimal Reaction Conditions The Sₙ2 reaction is sensitive to solvent and temperature. Polar aprotic solvents like DMSO or acetonitrile are essential to solvate the cation (Na⁺) while leaving the azide anion (N₃⁻) highly nucleophilic.[2] Insufficient temperature can lead to slow kinetics, while excessively high temperatures may cause decomposition.Optimization: Use dry, polar aprotic solvents such as DMSO or acetonitrile.[2] Gently heat the reaction mixture. Optimal temperatures typically range from ambient to around 40-50°C.[1][5] Monitor the reaction by TLC to determine the point of maximum conversion.
Ineffective Leaving Group The rate of an Sₙ2 reaction is dependent on the ability of the leaving group to depart. The reactivity order for halides is I > Br > Cl. If using 4-(2-chloroethyl)morpholine, the reaction will be inherently slower than with the bromo- or iodo-analogs.Action: If using the chloro- starting material, expect longer reaction times or the need for slightly higher temperatures. For faster, more efficient reactions, consider using 4-(2-bromoethyl)morpholine if available. The addition of a catalytic amount of sodium iodide (NaI) can sometimes facilitate the reaction of alkyl chlorides via the Finkelstein reaction, transiently forming the more reactive alkyl iodide in situ.
Moisture in the Reaction Water can hydrate the azide anion, reducing its nucleophilicity. It can also interfere with the desired solvent properties.Precaution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and ensure the sodium azide reagent is dry.
Problem 2: Product Degradation and Side Reactions

Symptom: The appearance of multiple unexpected spots on a TLC plate or peaks in a GC-MS chromatogram. The reaction mixture may darken significantly.

Potential CauseScientific ExplanationRecommended Solution
Thermal Instability of Azide Product Organic azides are energy-rich molecules and can be sensitive to heat, potentially leading to decomposition.[6][7] While this compound is relatively stable due to its carbon-to-nitrogen ratio, prolonged exposure to high temperatures during the reaction or workup can cause degradation.[6][8]Control: Maintain the reaction temperature within the recommended range (ambient to 50°C). Avoid aggressive heating. During workup, use a rotary evaporator at a moderate temperature (e.g., <40°C) to remove solvents.
Photolytic Decomposition Some organic azides are sensitive to light, which can provide the energy to initiate decomposition into a highly reactive nitrene and nitrogen gas.[7][8]Precaution: Protect the reaction from direct light by wrapping the flask in aluminum foil. Store the final product in an amber vial.[8]
Side Reactions from Impurities Impurities in the starting materials or solvent can lead to undesired side reactions, consuming reagents and complicating purification.Best Practice: Use high-purity, commercially available starting materials and reagent-grade solvents. If the purity of the starting material is questionable, consider purifying it before starting the synthesis.
Problem 3: Low Isolated Yield After Workup

Symptom: The reaction appears to go to completion, but the mass of the purified product is significantly lower than theoretically expected.

Potential CauseScientific ExplanationRecommended Solution
Loss During Aqueous Workup This compound has some water solubility due to the morpholine ring and the polar azide group. Extensive washing with water or brine can lead to significant product loss into the aqueous phase.Refined Workup: Minimize the volume of aqueous washes. When extracting the product, perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL) to maximize recovery. Ensure the pH of the aqueous layer is neutral or slightly basic before extraction.
Inefficient Purification Chromatography: If the polarity of the eluent is too high, the product may elute too quickly with impurities. If too low, elution may be very slow, leading to band broadening and poor separation. Distillation: As an organic azide, the product may be thermally sensitive. Attempting distillation at atmospheric pressure or excessively high vacuum temperatures can lead to decomposition.[6][7]Purification Strategy:Column Chromatography: Develop an appropriate eluent system using TLC first. A common system for similar compounds is dichloromethane with a small percentage of methanol (e.g., 3% MeOH in DCM).[5] • Vacuum Distillation: If distillation is necessary, perform it under high vacuum to keep the boiling point as low as possible. Use a blast shield and other appropriate safety precautions.
Product Volatility The product has a moderate molecular weight (156.19 g/mol ) and may be volatile.[1] Aggressive removal of solvent under high vacuum for prolonged periods can lead to loss of the product itself.Careful Handling: When removing the final traces of solvent, do not leave the product on a high-vacuum line for an extended period, especially with gentle heating. Monitor the process closely.

Logical Troubleshooting Workflow

G start Low Yield Observed check_reaction Check Reaction Completion (TLC, GC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes cause1 Verify Starting Material Quality (e.g., Free Base vs. HCl Salt) incomplete->cause1 cause2 Optimize Reaction Conditions (Temp, Solvent, Time) incomplete->cause2 cause3 Consider Leaving Group (Cl vs. Br) incomplete->cause3 check_workup Review Workup & Purification complete->check_workup solution1 Neutralize HCl salt to free base cause1->solution1 solution2 Use dry polar aprotic solvent; Gently heat (40-50°C) cause2->solution2 solution3 Increase reaction time or use Bromo-analog/NaI catalyst cause3->solution3 workup_issue Potential Loss During Workup check_workup->workup_issue Aqueous Loss? purification_issue Inefficient Purification check_workup->purification_issue Poor Separation? degradation_issue Product Degradation (Heat/Light) check_workup->degradation_issue Dark Mixture? solution4 Minimize aqueous washes; Perform multiple extractions workup_issue->solution4 solution5 Optimize chromatography eluent; Use high vacuum for distillation purification_issue->solution5 solution6 Protect from light; Use moderate temperatures degradation_issue->solution6

Caption: A logical workflow for troubleshooting low yield issues.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions when working with azides?

A: Safety is paramount.

  • Toxicity: Sodium azide is highly toxic if ingested or absorbed through the skin.[6] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Explosion Hazard: While this compound is relatively stable, all azides should be treated as potentially explosive.[6][7] They can be sensitive to heat, shock, and friction.[6][8] Avoid contact with heavy metals (e.g., lead, copper) as highly explosive heavy metal azides can form.[9] Do not use metal spatulas to handle sodium azide. Use plastic or ceramic spatulas.

  • Hydrazoic Acid Formation: Do not mix azide salts with strong acids, as this can generate highly toxic and explosive hydrazoic acid (HN₃) gas.[10]

  • Waste Disposal: Dispose of azide-containing waste in a designated container. Quench any residual azide in the reaction flask before cleaning.

Q2: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most convenient method.[5] Use a suitable eluent (e.g., 3-5% methanol in dichloromethane) to achieve good separation between your starting material and the product. The azide product is typically more nonpolar than the starting halo- or amino-morpholine. Visualize the spots using a UV lamp (if the compounds are UV active) and/or by staining with potassium permanganate or iodine.

Q3: Is it better to use 4-(2-chloroethyl)morpholine or 4-(2-bromoethyl)morpholine as the starting material?

A: From a chemical reactivity standpoint, 4-(2-bromoethyl)morpholine is superior. Bromide is a better leaving group than chloride, meaning the reaction will proceed faster and likely under milder conditions. However, 4-(2-chloroethyl)morpholine (often as the hydrochloride salt) is generally more common and less expensive. If you are using the chloro- derivative, be prepared for a longer reaction time.

Q4: My final product is an oil. How can I be sure it is pure?

A: Purity should be assessed using analytical techniques.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method to confirm the structure and check for impurities.

  • FT-IR Spectroscopy: Look for the characteristic strong, sharp azide (N₃) stretch, typically around 2100 cm⁻¹.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

Q5: How should I store the final this compound product?

A: To ensure stability, store the product in a tightly sealed amber vial to protect it from light.[8] It is best stored at refrigerated temperatures (0-10°C) and away from sources of heat, shock, or pressure.[6]

Detailed Experimental Protocol Example

(Synthesis from 4-(2-Chloroethyl)morpholine Hydrochloride)

This protocol is a synthesized example based on common laboratory procedures.[1][4][5] Researchers should adapt it based on their specific laboratory conditions and scale.

Part 1: Preparation of 4-(2-Chloroethyl)morpholine Free Base [4]

  • In a flask, dissolve 4-(2-chloroethyl)morpholine hydrochloride (1.0 eq) in deionized water.

  • Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (e.g., 2M NaOH) with stirring until the pH of the solution reaches 11.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x volumes).

  • Combine the organic layers, wash with a small amount of brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 4-(2-chloroethyl)morpholine as a colorless to pale yellow oil.

Part 2: Azidation Reaction

  • To a round-bottom flask equipped with a magnetic stir bar, add sodium azide (1.2 - 1.5 eq) and anhydrous dimethylformamide (DMF) or acetonitrile (CH₃CN).

  • Add the 4-(2-chloroethyl)morpholine free base (1.0 eq) to the stirred suspension.

  • Heat the reaction mixture to 40-50°C and stir overnight.[5] Protect the reaction from light.

  • Monitor the reaction progress by TLC until the starting material is consumed.

Part 3: Workup and Purification

  • After cooling to room temperature, pour the reaction mixture into cold water and extract with an organic solvent like ethyl acetate or dichloromethane (3x volumes).

  • Combine the organic extracts and wash with a minimal amount of water, followed by brine, to remove the solvent and residual salts.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure at a temperature below 40°C.

  • Purify the resulting crude oil by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford pure this compound.

References

  • Ashenhurst, J. (2018). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Azide Compounds. Retrieved from [Link]

  • Gessner, T., et al. (2020). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. PMC - NIH. Retrieved from [Link]

  • Academic Journals. (n.d.). Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes. Retrieved from [Link]

  • University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Azide. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-(2-Azidoethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(2-azidoethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the challenges of purifying this versatile building block. The inherent reactivity and potential instability of organic azides necessitate careful and informed purification strategies.[1][2][3][4]

Safety First: Essential Precautions for Handling Organic Azides

Before commencing any purification protocol, it is imperative to recognize the potential hazards associated with this compound. Organic azides can be thermally unstable and may decompose explosively, especially in the presence of heat, friction, or certain metals.[1][2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. For larger-scale operations or when there is a risk of explosion, a blast shield is mandatory.[3]

  • Ventilation: All work should be conducted in a well-ventilated chemical fume hood.[2]

  • Avoid Metal Contamination: Do not use metal spatulas or stir bars. Heavy metal azides are highly shock-sensitive. Opt for plastic or ceramic alternatives.[2][4]

  • Temperature Control: Avoid excessive heating during purification. If distillation is necessary, it should be performed under reduced pressure and behind a blast shield.[1]

  • Waste Disposal: Quench any residual azide before disposal. A common method is reduction to the corresponding amine.[4]

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My crude product is a viscous oil with a significant amount of unreacted 4-(2-chloroethyl)morpholine. What is the most effective purification method?

Answer: The presence of the starting material, 4-(2-chloroethyl)morpholine, is a common issue, particularly if the azidation reaction has not gone to completion. The most effective method for separating your product from the starting material is column chromatography.

Causality: this compound is more polar than its chloro-precursor due to the presence of the azide group. This difference in polarity allows for effective separation on a silica gel column.

Step-by-Step Protocol for Column Chromatography:

  • Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.

  • Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • TLC Visualization: Since this compound lacks a strong UV chromophore, visualization on TLC plates can be challenging.[2] A potassium permanganate stain is effective for visualizing both the starting material and the product. Alternatively, a two-step chemical staining process involving reduction of the azide to an amine followed by ninhydrin staining can be used for more specific detection of the azide.[2]

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure, avoiding high temperatures.

Question 2: After an aqueous workup, I have a low yield and suspect my product is lost in the aqueous phase. How can I improve recovery?

Answer: this compound has some water solubility due to the morpholine ring and the polar azide group. Significant product loss can occur during aqueous extraction if the pH and salting-out effects are not optimized.

Causality: The nitrogen atom in the morpholine ring can be protonated at low pH, increasing the water solubility of the compound. By keeping the aqueous phase basic, the morpholine nitrogen remains in its free base form, which is less water-soluble.

Optimized Extraction Protocol:

  • pH Adjustment: During the workup, ensure the aqueous layer is basic (pH > 9) by adding a suitable base like sodium carbonate or a dilute sodium hydroxide solution.

  • Salting-Out: Saturate the aqueous layer with sodium chloride before extraction. This will decrease the solubility of your organic product in the aqueous phase.

  • Solvent Choice: Use a suitable organic solvent for extraction. Dichloromethane or ethyl acetate are common choices.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL) to maximize recovery.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Question 3: My final product is a pale yellow oil, but I need a colorless product for my downstream application. What is causing the color and how can I remove it?

Answer: The yellow coloration can be due to trace impurities or slight decomposition of the azide. Activated carbon treatment or a final purification by distillation can often resolve this issue.

Causality: Minor byproducts from the synthesis, which may be colored, can persist through initial purification steps. Activated carbon has a high surface area and can adsorb these colored impurities.

Decolorization and Final Purification:

  • Activated Carbon Treatment:

    • Dissolve the yellow oil in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add a small amount of activated carbon (approximately 1-2% by weight).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Filter the mixture through a pad of celite to remove the activated carbon.

    • Concentrate the filtrate under reduced pressure.

  • Vacuum Distillation:

    • Caution: Distillation of organic azides should be performed with extreme care due to their potential for explosive decomposition at elevated temperatures.[1]

    • Use a distillation apparatus set up behind a blast shield.

    • Apply a high vacuum to lower the boiling point. The boiling point of the related compound 4-(2-aminoethyl)morpholine is approximately 205 °C at atmospheric pressure.[5][6] The azido--derivative will have a similar or slightly higher boiling point.

    • Heat the distillation flask gently and evenly using an oil bath.

    • Collect the colorless distillate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and their associated impurities?

A1: The two most common synthetic routes are:

  • Azidation of 4-(2-chloroethyl)morpholine: This involves the reaction of 4-(2-chloroethyl)morpholine with an azide salt, typically sodium azide, in a polar aprotic solvent like DMF or DMSO.[1]

    • Common Impurities: Unreacted 4-(2-chloroethyl)morpholine, residual solvent.

  • Diazotization of 4-(2-aminoethyl)morpholine: This route involves the conversion of the primary amine of 4-(2-aminoethyl)morpholine to a diazonium salt, followed by displacement with an azide source.[1]

    • Common Impurities: Unreacted 4-(2-aminoethyl)morpholine, byproducts from side reactions of the diazonium salt.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and help identify any organic impurities.

  • Infrared (IR) Spectroscopy: A strong, sharp peak around 2100 cm⁻¹ is characteristic of the azide functional group.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to assess purity and confirm the molecular weight of your product.

Q3: What is a safe storage protocol for purified this compound?

A3: Due to its potential instability, this compound should be stored with care:

  • Temperature: Store in a refrigerator at 2-8 °C.[4]

  • Container: Use a tightly sealed amber glass vial to protect from light.

  • Atmosphere: Storing under an inert atmosphere (e.g., argon or nitrogen) can help prevent degradation.

Data and Workflow Visualization

Table 1: Solvent Systems for Column Chromatography
PolaritySolvent System (Hexane:Ethyl Acetate)Expected Elution
Low95:5 to 90:10Unreacted 4-(2-chloroethyl)morpholine
Medium80:20 to 70:30This compound (Product)
High50:50 and higherHighly polar impurities
Purification Workflow Diagram

PurificationWorkflow cluster_synthesis Crude Product cluster_purification Purification Strategy cluster_analysis Final Product Analysis Crude Crude this compound Extraction Optimized Aqueous Workup (pH > 9, Salting Out) Crude->Extraction Decision Initial Purity Assessment (TLC/NMR) Chromatography Silica Gel Column Chromatography Decision->Chromatography Impurities Present PureProduct Pure this compound Decision->PureProduct Sufficiently Pure Extraction->Decision Distillation Vacuum Distillation (Caution: Use Blast Shield) Chromatography->Distillation Colored Impurities Chromatography->PureProduct Distillation->PureProduct Analysis Purity Confirmation (NMR, IR, GC-MS) PureProduct->Analysis

Caption: Decision workflow for the purification of this compound.

References

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

  • Patel, R. B., et al. (2011). Synthesis and Pharmacological Evaluation of Schiff Bases of 4-(2-Aminophenyl)-Morpholines. Indian Journal of Pharmaceutical Sciences, 73(3), 316–321. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine.
  • Google Patents. (n.d.). Method for purifying cis-2, 6-dimethyl morpholine.
  • Obuzor, G. U., & Booth, B. L. (2011). Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes. African Journal of Pure and Applied Chemistry, 5(1), 9-12. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of morpholine.
  • Rehman, A., et al. (2019). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Journal of the Chemical Society of Pakistan, 41(3). Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of organic azide.
  • Axens. (n.d.). Aromatics Extraction. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Azide Compounds. Environmental Health and Safety. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative methods for the preparation of organic azides. Retrieved from [Link]

  • Google Patents. (n.d.). Convergent process for the preparation of a morpholine compound.
  • Diva-Portal.org. (n.d.). Organic Azides: Functional Molecules and Materials. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). Retrieved from [Link]

  • University of New Mexico. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. UNM Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Method of preparing morpholine.
  • Master Organic Chemistry. (2018). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Retrieved from [Link]

  • University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from [Link]

  • Safe Work Australia. (2023). (acryloyl morpholine) - Draft evaluation statement. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). sodium-azide-organic-azides_0.docx. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Chloroethyl)morpholine. Retrieved from [Link]

Sources

Technical Support Center: Optimizing CuAAC Reactions with 4-(2-Azidoethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, with a specific focus on the use of 4-(2-Azidoethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful click chemistry reaction. Here, we combine fundamental principles with practical, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for high-yield, high-purity synthesis of 1,2,3-triazoles.

Frequently Asked Questions (FAQs)

Q1: What is the CuAAC reaction and why is it so widely used?

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and reliable chemical reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne.[1][2] It is a cornerstone of "click chemistry," a concept that emphasizes reactions with high yields, stereospecificity, and tolerance to a wide range of functional groups and reaction conditions.[3] Its robustness, mild reaction conditions (often at room temperature and in aqueous solutions), and the near-quantitative formation of a single regioisomer make it invaluable in drug discovery, bioconjugation, and materials science.[1][2]

Q2: Are there any specific considerations when using this compound in a CuAAC reaction?

Yes. While this compound is a typical aliphatic azide, the presence of the morpholine ring introduces a tertiary amine. Tertiary amines can act as ligands and coordinate to the copper(I) catalyst. This coordination can potentially influence the catalyst's activity, either by stabilizing the active Cu(I) state or by sequestering the copper, making it less available to catalyze the cycloaddition. While one study on copper(II) complexes with morpholine-substituted ligands did not show increased thermodynamic stability, the interaction with the catalytically active Cu(I) species in a CuAAC reaction warrants careful optimization of ligand and copper concentrations.[4]

Q3: How is the active Cu(I) catalyst typically generated and maintained?

The active catalyst is the copper(I) ion. However, Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[5] Therefore, the most common and reliable method is to generate Cu(I) in situ from a stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent.[3] Sodium ascorbate is the most widely used reducing agent for this purpose.[3] The addition of a slight excess of sodium ascorbate helps to prevent the formation of oxidative homocoupling byproducts of the alkyne.[3]

Q4: What is the role of an external ligand like TBTA or THPTA?

While the reaction can proceed without an external ligand, adding one is highly recommended, especially in complex systems or aqueous media. Ligands serve two primary purposes:

  • Stabilization: They protect the Cu(I) ion from oxidation and disproportionation, thus maintaining a high concentration of the active catalyst.[1]

  • Acceleration: They can significantly increase the reaction rate.[1]

Tris-(benzyltriazolylmethyl)amine (TBTA) is a common ligand for organic solvents, while its water-soluble analog, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is ideal for aqueous and biological applications.[5]

Visualizing the CuAAC Catalytic Cycle

The following diagram illustrates the generally accepted mechanism of the CuAAC reaction. Understanding these steps is crucial for diagnosing and resolving experimental issues.

CuAAC_Mechanism cluster_0 Catalyst Activation cluster_1 Catalytic Cycle CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate CuAcetylide Cu(I)-Acetylide Complex CuI->CuAcetylide Coordination Alkyne R1-C≡CH Alkyne->CuAcetylide Metallacycle Six-membered Copper Metallacycle CuAcetylide->Metallacycle Coordination Azide This compound Azide->Metallacycle Triazolide Copper-Triazolide Intermediate Metallacycle->Triazolide Ring Contraction Product 1,2,3-Triazole Product Triazolide->Product Protonolysis Product->CuI Catalyst Regeneration

Caption: The catalytic cycle of the CuAAC reaction.

Troubleshooting Guide

This section addresses common problems encountered during CuAAC reactions with this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Product Yield 1. Catalyst Inactivation: Oxidation of Cu(I) to Cu(II).2. Copper Sequestration: The morpholine nitrogen of your azide, or other coordinating groups in your alkyne or buffer (e.g., Tris buffer), may be binding to the copper catalyst, rendering it inactive.[6][7]3. Poor Reagent Quality: Degradation of sodium ascorbate or impure starting materials.4. Low Reactant Concentration: Reactions are often slow at concentrations below 10 µM.[6]1. Ensure an Oxygen-Free Environment: While not always necessary for robust reactions, degassing your solvent by sparging with nitrogen or argon can minimize Cu(I) oxidation.2. Optimize Ligand-to-Copper Ratio: Start with a Ligand:CuSO₄ ratio of 1:1 to 5:1. A higher ligand ratio can help prevent the morpholine from outcompeting the accelerating ligand for copper coordination.[6]3. Use Fresh Reducing Agent: Prepare a fresh stock solution of sodium ascorbate for each experiment, as it can degrade over time in solution.4. Increase Reactant Concentrations: If possible, increase the concentration of your azide and alkyne.5. Add Sacrificial Metal Ions: In cases of severe copper sequestration by other functional groups, adding a small amount of Zn(II) or Ni(II) can sometimes bind to the interfering groups, freeing up the copper catalyst.[6]
Incomplete Reaction / Stalling 1. Insufficient Catalyst Loading: The catalyst concentration may be the limiting factor.2. Suboptimal Temperature: Aliphatic azides can be less reactive than aromatic azides, and room temperature may not be sufficient for complete conversion in a reasonable timeframe.[8]3. Solvent Incompatibility: Poor solubility of one of the reactants can lead to a stalled reaction.1. Increase Catalyst Loading: Incrementally increase the CuSO₄ concentration from 1 mol% up to 5-10 mol%.2. Gentle Heating: Try running the reaction at a slightly elevated temperature, such as 35-50 °C. Even a modest temperature increase can significantly improve reaction rates.[6]3. Add a Co-solvent: If solubility is an issue in an aqueous buffer, add a co-solvent like DMSO or t-BuOH (typically 10-30% v/v).[7]
Presence of Side Products 1. Alkyne Homocoupling (Glaser Coupling): This is a common side reaction, especially if the concentration of active Cu(I) is low or if there is an excess of oxygen. It results in a diyne byproduct.2. Azide Reduction: Some reducing agents, like phosphines (e.g., TCEP), can reduce the azide group.[6][7]1. Ensure Sufficient Sodium Ascorbate: Use a 5- to 10-fold molar excess of sodium ascorbate relative to CuSO₄. This helps to keep the copper in the +1 state and minimizes oxidative homocoupling.[3]2. Avoid Phosphine-Based Reducing Agents: Stick with sodium ascorbate unless your substrate is sensitive to it. If ascorbate cannot be used, hydroxylamine is a potential alternative.[6][7]
Difficulty in Product Purification 1. Copper Contamination: Residual copper can be difficult to remove and may interfere with downstream applications.2. Excess Reagents: Unreacted starting materials or byproducts co-eluting with the product.1. Copper Removal: After the reaction, add a copper chelator like EDTA or use a copper-scavenging resin. For water-soluble products, passing the reaction mixture through a short plug of silica gel can also be effective.2. Optimize Stoichiometry: If one of the starting materials is significantly more expensive or difficult to remove, consider using it as the limiting reagent with a slight excess (e.g., 1.1-1.2 equivalents) of the other reactant to drive the reaction to completion.

Experimental Protocols

Protocol 1: General CuAAC Reaction in a Mixed Solvent System

This protocol is a good starting point for the reaction of this compound with a generic terminal alkyne.

Materials:

  • This compound

  • Terminal Alkyne

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Solvents: t-Butanol and Water (degassed)

Procedure:

  • Prepare Stock Solutions:

    • Azide: 100 mM solution of this compound in t-BuOH.

    • Alkyne: 100 mM solution of the terminal alkyne in t-BuOH.

    • CuSO₄: 50 mM solution in deionized water.

    • Sodium Ascorbate: 1 M solution in deionized water (prepare fresh).

    • TBTA: 50 mM solution in DMSO or t-BuOH/DMSO mixture.

  • Reaction Setup:

    • To a reaction vial, add the alkyne solution (1.0 eq.).

    • Add the this compound solution (1.05 eq.).

    • Add t-BuOH and water to achieve a final solvent ratio of approximately 1:1 to 4:1 (t-BuOH:Water), ensuring all components remain dissolved.

    • Add the TBTA solution (0.05 eq., 5 mol%).

    • Add the CuSO₄ solution (0.05 eq., 5 mol%). The solution may turn slightly cloudy.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.25 eq., 25 mol%).

  • Reaction Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours. If the reaction is sluggish, gentle heating to 40 °C can be applied.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and water.

    • Wash the organic layer with a saturated aqueous solution of EDTA to remove copper salts, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Optimization Workflow

When encountering issues, a systematic approach to optimization is key. The following workflow can help identify the best conditions for your specific substrates.

Optimization_Workflow Start Start with General Protocol (e.g., Protocol 1) Check_Conversion Check Conversion by TLC or LC-MS after 2h Start->Check_Conversion High_Yield High Yield (>90%) Check_Conversion->High_Yield Yes Low_Yield Low/Incomplete Yield Check_Conversion->Low_Yield No Final_Protocol Optimized Protocol High_Yield->Final_Protocol Optimize_Ligand Increase Ligand:Cu Ratio (e.g., 5:1) Low_Yield->Optimize_Ligand Increase_Temp Increase Temperature (e.g., 40-50°C) Optimize_Ligand->Increase_Temp Still low yield Change_Solvent Change Solvent System (e.g., add DMSO) Increase_Temp->Change_Solvent Still low yield Change_Solvent->Final_Protocol Improved yield

Caption: A logical workflow for optimizing CuAAC reaction conditions.

Safety Information

  • Azide Handling: Small organic azides like this compound should be handled with care. While generally stable in solution, they are potentially explosive in concentrated or pure form and can be sensitive to heat and shock. Avoid isolating small molecule-azides in significant quantities.[6]

  • Acidic Conditions: Never expose sodium azide or reaction mixtures containing excess azide ions to strong acids, as this can generate highly toxic and explosive hydrazoic acid (HN₃).[6]

By understanding the mechanism, anticipating potential challenges related to the morpholine moiety, and systematically applying these troubleshooting and optimization strategies, you can harness the full potential of the CuAAC reaction for your research and development needs.

References

  • Finn, M. G., & Fokin, V. V. (2010). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. [Link]

  • Rodionov, V. O., Presolski, S. I., Díaz, D. D., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC, 2(3), 281-292. [Link]

  • Di Vaira, M., Bazzicalupi, C., Orioli, P., Messori, L., & Bencini, A. (2012). Copper(I) [Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)]2 efficiently catalyzes the click reaction of a range of azides and alkynes. Organometallics, 31(15), 5446-5457. [Link]

  • Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]

  • García, J. I., García-Álvarez, J., & Pérez, J. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(15), 3344. [Link]

  • Cenacchi, D., & Prina-Cerai, G. (2017). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Molecules, 22(8), 1335. [Link]

  • Díaz, D. D., & Fokin, V. V. (2012). Copper(I)-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 31(15), 5446-5457. [Link]

  • ResearchGate. (n.d.). CuAAC: The Quintessential Click Reaction. [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Angewandte Chemie International Edition, 52(31), 8032-8035. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • ChemHelpASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • ResearchGate. (2025, August 5). 4-Azidotetrahydroquinazoline derivatives in CuAAC reaction. [Link]

  • SciSpace. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. [Link]

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • Bacher, F., Enyedy, É. A., Nagy, N. V., Filipović, L., Bakos, K., Timári, I., ... & Arion, V. B. (2019). Copper (II) Complexes with Isomeric Morpholine-Substituted 2-Formylpyridine Thiosemicarbazone Hybrids as Potential Anticancer Drugs Inhibiting Both Ribonucleotide Reductase and Tubulin Polymerization. Journal of medicinal chemistry, 62(3), 1306-1323. [Link]

  • Al-Juboori, A. M. J. (2015). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 12(1), 123-132. [Link]

  • BioMed Central. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. [Link]

  • Tirkham, A. A., Al-Masoudi, N. A., & Al-Sultani, A. A. K. (2016). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Tropical Journal of Pharmaceutical Research, 15(1), 139-147. [Link]

  • National Center for Biotechnology Information. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • ResearchGate. (2022, September 26). (PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • Asian Journal of Chemistry. (2024, January 24). Synthesis of New Quinoline based Morpholine-1,2,3-Triazole Hybrids and their Cytotoxicity. [Link]

  • Royal Society of Chemistry. (n.d.). Structural transformation of copper coordination complexes accompanied with chiral transformation. [Link]

  • ResearchGate. (n.d.). Syntheses of two copper(II) coordination polymers from a morpholine-based tridentate Schiff base ligand: crystal structures and magnetic properties. [Link]

  • LIDSEN Publishing Inc. (n.d.). Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties. [Link]

  • ResearchGate. (n.d.). Representative chalcone, morpholine and 1,2,3-triazole-containing drugs and their biological applications. [Link]

Sources

Technical Support Center: Optimizing 4-(2-Azidoethyl)morpholine Ligations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(2-Azidoethyl)morpholine ligations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for your conjugation experiments. Here, we will delve into the nuances of using this compound in the two most prominent "click chemistry" reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Our goal is to empower you with the knowledge to enhance the efficiency, yield, and reproducibility of your ligation reactions.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with this compound.

Q1: What are the main applications of this compound in research and drug development?

This compound is a valuable building block in bioconjugation and medicinal chemistry. The morpholine group can improve the aqueous solubility and pharmacokinetic properties of molecules. Its terminal azide group allows for its attachment to a wide variety of molecules containing an alkyne functional group through click chemistry. This is particularly useful in drug development for creating antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies. It is also used in diagnostics and as a tool for chemical biology research to label and track biomolecules.[1]

Q2: Which ligation reaction should I choose: CuAAC or SPAAC?

The choice between CuAAC and SPAAC depends primarily on the nature of your substrates and the experimental context.

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) is a highly efficient and versatile reaction that typically offers fast kinetics and high yields.[2][3] It is an excellent choice for conjugating small molecules, peptides, and other robust biomolecules. However, the requirement for a copper catalyst can be a drawback in biological systems due to potential cytotoxicity.[4]

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) is a copper-free alternative that is ideal for live-cell imaging and in vivo applications where the toxicity of copper is a concern.[5][6][7] SPAAC utilizes a strained cyclooctyne, which reacts spontaneously with the azide. While highly biocompatible, SPAAC reactions can sometimes be slower than CuAAC, and the cyclooctyne reagents can be more complex to synthesize and may have their own off-target effects.[8]

Q3: How can I monitor the progress of my ligation reaction?

Several analytical techniques can be used to monitor the progress of your reaction:

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass information, confirming the formation of the desired product and identifying any side products.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the conversion of starting materials and the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the final product after purification.

Troubleshooting Guide

Encountering issues in your ligation reactions is not uncommon. This guide provides a systematic approach to identifying and resolving potential problems.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive Catalyst (CuAAC): The Cu(I) catalyst is sensitive to oxidation.• Prepare the catalyst solution fresh for each reaction. • Use a reducing agent like sodium ascorbate to maintain copper in the +1 oxidation state.[9] • Consider using a copper-chelating ligand like THPTA or BTTAA to protect the catalyst and accelerate the reaction.[9][10]
Poor Reagent Quality: Degradation of the azide or alkyne starting materials.• Check the purity of your this compound and alkyne partner by NMR or LC-MS. • Store azide-containing compounds in a cool, dark place.
Suboptimal Reaction Conditions: Incorrect solvent, pH, or temperature.• For CuAAC, a variety of solvents can be used, including water, DMSO, DMF, and mixtures thereof. The optimal solvent will depend on the solubility of your substrates.[11] • The optimal pH for CuAAC is typically between 4 and 12.[2] • For sluggish reactions, gentle heating (e.g., 40-60 °C) can sometimes improve the reaction rate, but be mindful of the stability of your biomolecules.[11]
Steric Hindrance: Bulky groups near the alkyne or azide can slow down the reaction.• If possible, redesign your alkyne partner to have less steric hindrance around the reactive group. • For SPAAC, choose a more reactive strained alkyne.
Multiple Products or Side Reactions Oxidative Homocoupling of Alkyne (CuAAC): This is a common side reaction in the presence of oxygen.• Degas your solvents and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst.[9] • Use an excess of the reducing agent (sodium ascorbate).
Reduction of Azide: The azide group can be sensitive to certain reaction conditions and reducing agents.• Avoid harsh reducing agents. Sodium ascorbate is generally well-tolerated. • If you suspect azide reduction, analyze your crude reaction mixture by LC-MS for the corresponding amine.
Formation of Regioisomers (Uncatalyzed Thermal Cycloaddition): In the absence of a copper catalyst, the thermal reaction between an azide and an alkyne can lead to a mixture of 1,4- and 1,5-disubstituted triazoles.[2]• Ensure that your copper catalyst is active and present in a sufficient amount. • For applications where the 1,5-regioisomer is desired, specific ruthenium catalysts can be employed.[12]
Difficulty in Product Purification Similar Polarity of Product and Starting Materials: This can make chromatographic separation challenging.• Optimize your chromatography conditions (e.g., solvent gradient, column type). • If your product has different solubility properties, consider precipitation or recrystallization. • For basic products like those containing a morpholine group, an acidic wash might help remove unreacted basic starting materials before chromatography.[13]
Copper Contamination (CuAAC): Residual copper can be difficult to remove and may be toxic to cells.• Use a copper chelating agent like EDTA during the workup. • Employ purification methods such as size exclusion chromatography or dialysis for biomolecules. • Consider using a solid-supported copper catalyst that can be easily filtered off after the reaction.[14]

Reaction Mechanisms and Troubleshooting Workflow

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate, which then reacts with the azide to form the triazole product.

CuAAC_Mechanism cluster_reactants Reactants CuI Cu(I) Cu_Acetylide Cu(I)-C≡C-R CuI->Cu_Acetylide + Alkyne Alkyne R-C≡CH Metallacycle Copper-Triazolide Intermediate Cu_Acetylide->Metallacycle + Azide Azide N3-R' Product Triazole Product Metallacycle->Product Protonolysis Product->CuI Catalyst Regeneration

Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a metal-free reaction driven by the release of ring strain in a cyclooctyne. The reaction is a concerted [3+2] cycloaddition.

SPAAC_Mechanism cluster_reactants Reactants Strained_Alkyne Strained Alkyne (e.g., DBCO) Transition_State [3+2] Cycloaddition Transition State Strained_Alkyne->Transition_State Azide N3-R' Azide->Transition_State Product Triazole Product Transition_State->Product

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve issues with your ligation reactions.

Troubleshooting_Workflow Start Start: Low/No Product Check_Reagents Check Reagent Purity (Azide, Alkyne) Start->Check_Reagents Check_Catalyst Check Catalyst Activity (CuAAC) - Freshly prepared? - Reducing agent present? Check_Reagents->Check_Catalyst Reagents OK Optimize_Conditions Optimize Reaction Conditions - Solvent - Temperature - pH Check_Catalyst->Optimize_Conditions Catalyst OK Analyze_Side_Products Analyze for Side Products (LC-MS) Optimize_Conditions->Analyze_Side_Products Still Low Yield Homocoupling Alkyne Homocoupling? Analyze_Side_Products->Homocoupling Yes Azide_Reduction Azide Reduction? Analyze_Side_Products->Azide_Reduction Yes Success Successful Ligation Analyze_Side_Products->Success No Side Products, Reaction Successful Degas_Solvents Degas Solvents & Increase Reductant Homocoupling->Degas_Solvents Milder_Conditions Use Milder Conditions Azide_Reduction->Milder_Conditions Degas_Solvents->Success Milder_Conditions->Success

Caption: A systematic workflow for troubleshooting ligation reactions.

Experimental Protocols

Here are detailed, step-by-step protocols for performing CuAAC and SPAAC reactions with this compound.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction. The concentrations and volumes can be scaled as needed.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., deionized water, DMSO, or a mixture)

  • Nitrogen or Argon gas

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound and the alkyne-containing molecule in the chosen solvent to the desired concentrations.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-containing molecule solution.

    • Add the this compound solution. A slight excess (1.1-1.5 equivalents) of the azide is often used.

    • Add the THPTA solution (typically 5 equivalents relative to copper).

    • Add the CuSO₄ solution (typically 1-5 mol% relative to the limiting reagent).

    • Vortex the mixture gently.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution (typically 10-20 equivalents relative to copper) to the reaction mixture.[15]

    • If the reaction is sensitive to oxygen, briefly degas the mixture by bubbling with nitrogen or argon gas.

    • Close the tube and allow the reaction to proceed at room temperature. The reaction time can vary from minutes to several hours.

  • Monitor and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, the product can be purified by an appropriate method (e.g., HPLC, column chromatography, or precipitation).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general procedure for a copper-free SPAAC reaction.

Materials:

  • This compound

  • Strained alkyne-containing molecule (e.g., a DBCO, BCN, or DIFO derivative)

  • Solvent (e.g., PBS, DMSO, or a mixture compatible with your molecules)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound and the strained alkyne-containing molecule in the chosen solvent to the desired concentrations.

  • Reaction Setup:

    • In a microcentrifuge tube, add the strained alkyne-containing molecule solution.

    • Add the this compound solution. A 1:1 molar ratio is often sufficient, but a slight excess of one reagent can be used to drive the reaction to completion.

  • Reaction:

    • Vortex the mixture gently.

    • Allow the reaction to proceed at room temperature. Reaction times can range from 1 to 24 hours, depending on the reactivity of the strained alkyne.[16]

  • Monitor and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, purify the product using a suitable method for your molecule of interest (e.g., HPLC, size exclusion chromatography).

References

  • Current Protocols in Chemical Biology. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Institutes of Health. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • ResearchGate. First example of a CLICK reaction of a coordinated 4′-azido-2,2′:6′,2″-terpyridine ligand. [Link]

  • Google Patents. Process of purifying phosphoramidites.
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  • Debets, M. F., van der Doelen, C. W., Rutjes, F. P., & van Hest, J. C. (2013). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. National Institutes of Health. [Link]

  • Mishra, K. B., & Tiwari, V. K. (2014). Click chemistry inspired synthesis of morpholine-fused triazoles. PubMed. [Link]

  • ResearchGate. Troubleshooting suggestions for T4 ligation?. [Link]

  • Becher, I., & Brewer, S. (2012). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Royal Society of Chemistry. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. National Institutes of Health. [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. National Institutes of Health. [Link]

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  • Griffith, D., & Parker, J. (2020). Exploiting azide-alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. PubMed. [Link]

  • ResearchGate. Alternate pathway for the click reaction of 2-(2-azidophenyl)-4,5-diaryloxazoles. [Link]

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  • Sletten, E. M., & Bertozzi, C. R. (2011). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. National Institutes of Health. [Link]

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addressing peak tailing in chromatography of morpholine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatography of Morpholine Compounds

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide is designed to provide in-depth, practical solutions for a common and often frustrating issue in HPLC: peak tailing with morpholine and related basic compounds. As a Senior Application Scientist, my goal is to move beyond simple checklists and explain the underlying chemical principles—the "why"—behind these chromatographic challenges. Understanding the root cause is the most critical step toward developing a robust and reliable analytical method.

Frequently Asked Questions (FAQs)

Q1: Why do my morpholine compound peaks tail so severely in reversed-phase HPLC?

This is the most common question we receive. The answer lies in the fundamental chemistry of your analyte and the stationary phase. Peak tailing is almost always the result of a secondary, undesirable retention mechanism competing with the primary hydrophobic retention.[1]

For basic compounds like morpholine (a secondary amine with a pKa around 8.5), the primary culprits are:

  • Silanol Interactions: Standard silica-based columns (like C18) have residual silanol groups (Si-OH) on their surface. At typical mobile phase pH ranges (e.g., pH 3-7), some of these silanols deprotonate to become negatively charged (Si-O⁻). Your morpholine analyte, being a base, is protonated and positively charged (Morpholine-H⁺). This leads to a strong ionic interaction that holds onto the analyte longer than the hydrophobic interaction, causing the characteristic tail.[1][2]

  • Metal Chelation: The stainless steel components of a standard HPLC system (including the column body, frits, and tubing) can contain free metal ions like iron. Morpholine and other amines can act as chelating agents, binding to these metal ions. This interaction also creates a secondary retention mechanism, contributing to peak tailing and sometimes a loss of signal intensity.[3][4]

Troubleshooting Guide: A Deeper Dive

This section is structured to help you diagnose and solve your specific issue. We'll start with the most common and easiest-to-implement solutions.

Q2: I see tailing. Is it a chemical problem (analyte interaction) or a physical problem (my system)?

Expert Insight: This is the critical first diagnostic step. Wasting time optimizing chemistry when you have a physical issue is a common pitfall.

There's a simple and effective way to differentiate: inject a neutral, well-behaved compound (like toluene or naphthalene).

  • If the neutral compound's peak also tails: You likely have a physical problem . This could be a void in the column, an improper fitting, or excessive tubing volume, all of which create dead volume where the sample can diffuse and mix, causing tailing.

  • If the neutral compound's peak is sharp and symmetrical, but your morpholine peak tails: You have a chemical problem . This confirms the issue is related to secondary interactions between your analyte and the system/column.

The remainder of this guide will focus on solving these chemical problems.

Q3: My problem is chemical. What is the first thing I should try to fix my peak shape?

Expert Insight: Always start with the simplest and least disruptive variable: the mobile phase . Modifying your mobile phase pH or adding a competitive agent is faster and cheaper than changing your column or hardware.

There are three primary mobile phase strategies:

  • Work at Low pH to suppress silanol ionization.

  • Work at High pH to neutralize the basic analyte.

  • Use a Competitive Additive to mask the active sites.

The goal here is to protonate the surface silanols (Si-O⁻ → Si-OH), neutralizing their negative charge and eliminating the ionic interaction. A mobile phase pH of < 3 is generally effective for this.[5]

  • Formic Acid (FA): Typically used at 0.1%, it's MS-friendly but is a weaker acid. It may not fully suppress silanol activity, leading to residual tailing for very basic compounds.[6][7][8]

  • Trifluoroacetic Acid (TFA): Also used at 0.1%, TFA is a much stronger acid and an excellent ion-pairing agent. It lowers the pH more effectively (to ~2.0) and its counter-ion (CF₃COO⁻) pairs with the protonated analyte, masking its positive charge. This combination is highly effective at eliminating tailing but is known for causing significant ion suppression in mass spectrometry.[8]

This strategy takes the opposite approach. By raising the mobile phase pH to at least 2 units above the analyte's pKa (for morpholine, this means pH > 10.5), you deprotonate the analyte, making it neutral. A neutral analyte will not engage in ionic interactions with the column.[9]

  • Critical Prerequisite: This requires a pH-stable column, as traditional silica dissolves at high pH. Look for columns specifically designed for high-pH work, often based on hybrid-silica or polymeric particles.[10]

  • Common Buffers: Ammonium hydroxide or ammonium bicarbonate are common choices for preparing high-pH mobile phases that are also MS-compatible.

If you cannot adjust the pH, you can add a "silanol suppressor" to the mobile phase.[11] This is typically another basic compound that will preferentially interact with the active silanol sites, effectively "hiding" them from your analyte.

  • Triethylamine (TEA): The classic choice. TEA is a small, basic amine that binds to active silanol groups, preventing your morpholine analyte from interacting with them.[11][12][13][14] It is highly effective but can shorten column lifetime and is not ideal for LC-MS due to its persistent nature in the system.[11]

Data & Decision Making: Choosing a Mobile Phase Strategy

The table below summarizes the pros and cons of each approach to help guide your decision.

StrategyAdditive (Typical Conc.)Mechanism of ActionPeak Shape ImprovementLC-MS CompatibilityKey Considerations
Low pH 0.1% Formic AcidPartial silanol suppressionModerateExcellentMay be insufficient for strongly basic compounds.[6]
Low pH 0.1% Trifluoroacetic Acid (TFA)Strong silanol suppression & ion-pairingExcellentPoor (Ion Suppression)Very effective for UV-based methods.[8]
High pH Ammonium Hydroxide (to pH 10-11)Neutralizes the basic analyteExcellentGoodRequires a specialized high-pH stable column. [9][15]
Site Masking 0.1-1% Triethylamine (TEA)Competitively blocks silanol sitesGood to ExcellentPoorCan shorten column life and be difficult to wash out.[16][11]
Q4: I've optimized my mobile phase, but I still see some tailing. What's my next step?

Expert Insight: If mobile phase optimization isn't enough, the issue lies with the column chemistry or the system hardware itself.

Modern HPLC columns are designed to minimize these secondary effects. If you are using an older column (often designated "Type A" silica), switching to a modern, high-purity "Type B" silica column will make a significant difference.[17]

Key features to look for in a column for basic compounds:

  • High-Purity, Base-Deactivated Silica: Manufacturers use proprietary processes to reduce metal impurities and create a more inert surface.[18]

  • Thorough End-capping: After bonding the C18 chains, the surface is treated with a smaller silane to "cap" and block as many remaining silanols as possible.

  • Novel Chemistries:

    • Embedded Polar Groups (EPG): These columns have a polar group (like an amide) embedded in the alkyl chain, which helps to shield the analyte from underlying silanols.[19]

    • Charged Surface Hybrid (CSH): These columns have a low-level positive surface charge, which electrostatically repels protonated basic analytes, preventing them from getting close to residual silanols.[20]

If you suspect metal chelation is contributing to tailing, especially if you see peak shape degrade over time, your system may need passivation. Passivation involves treating the system with a chelating agent to strip away metal ions that can interact with your analyte.[21][22]

Experimental Protocols & Workflows

Protocol 1: HPLC System Passivation

This protocol is designed to remove metal contaminants from the fluidic path of a standard stainless steel HPLC system.

Objective: To improve peak shape and recovery for metal-sensitive compounds like morpholine.

Materials:

  • HPLC-grade water

  • Nitric Acid (e.g., 6M solution) OR Citric Acid (e.g., 10% w/v solution)

  • Methanol or Isopropanol

  • Safety: Always wear appropriate PPE (gloves, safety glasses) when handling acids.

Procedure:

  • Preparation: Remove the HPLC column and replace it with a union or a piece of PEEK tubing. This is critical to avoid damaging the column.[23]

  • Water Flush: Flush the entire system (all pump lines, injector, and flow path) with HPLC-grade water for at least 30 minutes at a typical flow rate (e.g., 1 mL/min).

  • Acid Flush:

    • Introduce the passivation solution (e.g., 6M Nitric Acid) into the system.

    • Flush the system at a low flow rate (e.g., 0.1-0.2 mL/min) for 60-90 minutes. Ensure the waste is collected in a designated, appropriate container.

  • Water Rinse: Flush the system thoroughly with HPLC-grade water for at least 60 minutes, or until the pH of the waste line returns to neutral. This step is crucial to remove all traces of the acid.

  • Solvent Flush: Flush the system with your storage solvent (e.g., Methanol or Acetonitrile/Water mix) for 30 minutes.

  • Re-equilibration: Re-install the column and equilibrate with your mobile phase until the baseline is stable.

Note: Some instrument manufacturers recommend specific passivation procedures or agents (like citric acid or EDTA) for their systems. Always consult your instrument's manual first.[4][21][24]

Workflow Diagram: Troubleshooting Peak Tailing

The following diagram outlines a logical workflow for diagnosing and solving peak tailing issues for basic compounds.

TroubleshootingWorkflow cluster_0 Step 1: Diagnose the Problem cluster_1 Step 2: Address the Root Cause cluster_2 Step 3: Verify Solution Start Peak Tailing Observed InjectNeutral Inject Neutral Compound (e.g., Toluene) Start->InjectNeutral PhysicalProb Physical Problem: Fix fittings, check for voids, replace column if old. InjectNeutral->PhysicalProb Peak Tails ChemicalProb Chemical Problem: Proceed to optimization. InjectNeutral->ChemicalProb Peak is Symmetrical MobilePhase Optimize Mobile Phase: Adjust pH (Low/High) or add competitive additive (TEA). ChemicalProb->MobilePhase ColumnChem Select Better Column: Use modern base-deactivated, EPG, or CSH column. MobilePhase->ColumnChem Tailing Persists End Symmetrical Peak Achieved MobilePhase->End Problem Solved SystemPass Passivate System: Perform acid wash to remove metal ions. ColumnChem->SystemPass Tailing Persists ColumnChem->End Problem Solved SystemPass->End Problem Solved

Caption: A logical workflow for troubleshooting peak tailing.

Mechanism Diagram: Silanol Interaction

This diagram illustrates the undesirable ionic interaction between a protonated morpholine analyte and a deprotonated silanol group on the silica surface.

SilanolInteraction cluster_Silica Silica Surface (pH > 4) cluster_Analyte Protonated Morpholine (pH < 8) Silica Si Oxygen1 O Silica->Oxygen1 Oxygen2 O⁻ Silica->Oxygen2 C18 C18 Hydrophobic Chain Silica->C18 Morpholine Morpholine-H⁺ Morpholine->Oxygen2 Strong Ionic Interaction (Causes Peak Tailing)

Caption: Mechanism of peak tailing for basic compounds.

References

  • HPLC Peak Tailing. Axion Labs. Available at: [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available at: [Link]

  • Tailing of basic compound. Reddit r/CHROMATOGRAPHY. Available at: [Link]

  • Big change in retention times switching from TFA to FA? Chromatography Forum. Available at: [Link]

  • Why it matters and how to get good peak shape. Agilent. Available at: [Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. ACS Publications. Available at: [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. Available at: [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. Available at: [Link]

  • How does an acid pH affect reversed-phase chromatography separations? Biotage. Available at: [Link]

  • Methods for the Passivation of HPLC Instruments and Columns. LCGC International. Available at: [Link]

  • [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Chromaspace. Available at: [Link]

  • Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate. Available at: [Link]

  • Method Development With Convergence Chromatography. Waters Corporation. Available at: [Link]

  • Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. PubMed. Available at: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • Purge metals from HPLC system using EDTA. MicroSolv Technology Corporation. Available at: [Link]

  • TO ADD OR NOT TO ADD. HPLC-Today. Available at: [Link]

  • How Do I Choose? A guide to HPLC column selection. Agilent. Available at: [Link]

  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. National Library of Medicine. Available at: [Link]

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek Corporation. Available at: [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Available at: [Link]

  • Amines-Ion Pairing. Chromatography Forum. Available at: [Link]

  • Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection. PubMed. Available at: [Link]

  • Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. ResearchGate. Available at: [Link]

  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. ResearchGate. Available at: [Link]

  • Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. Available at: [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]

  • How Triethilamine works on a compound separation in a reversed phase column (C18)? ResearchGate. Available at: [Link]

  • Liquid phase method for morpholine. Bloom Tech. Available at: [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Available at: [Link]

  • Passivation of stainless steel-based HPLC and IC instruments. Diduco. Available at: [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. Available at: [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available at: [Link]

  • Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. MicroSolv Technology Corporation. Available at: [Link]

  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. National Institutes of Health (NIH). Available at: [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available at: [Link]

  • Reversible Addition–Fragmentation Chain Transfer Synthesis and Multimodal Characterization of Poly(N-acryloylmorpholine)-Based Copolymers. American Chemical Society. Available at: [Link]

  • Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? Waters. Available at: [Link]

  • Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives. Chromatography Online. Available at: [Link]

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  • Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. MDPI. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Hydrophilic Linkers: Exploring Alternatives to 4-(2-Azidoethyl)morpholine in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals at the forefront of creating next-generation bioconjugates, the choice of a linker is a critical determinant of therapeutic success. The linker, a seemingly simple bridge, profoundly influences the solubility, stability, pharmacokinetics (PK), and efficacy of complex biologics like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). While 4-(2-Azidoethyl)morpholine has served as a useful building block for introducing a degree of hydrophilicity, the demand for bioconjugates with higher drug loading, improved stability, and enhanced therapeutic indices has spurred the development of a diverse and sophisticated toolbox of alternative hydrophilic linkers.

This guide provides an in-depth comparison of prominent alternatives to this compound, offering a scientifically grounded perspective on their respective strengths and weaknesses. We will delve into the experimental data that underpins these comparisons and provide detailed protocols to empower you in your own research endeavors.

The Rationale for Hydrophilicity: Beyond Simple Solubility

The incorporation of hydrophilic linkers is not merely about preventing aggregation. A well-designed hydrophilic linker can:

  • Mitigate the Hydrophobicity of Payloads: Many potent cytotoxic drugs and small molecule binders are inherently hydrophobic. Conjugating them to a biologic can induce aggregation, leading to rapid clearance from circulation and reduced efficacy.[1] Hydrophilic linkers act as a "shield," masking this hydrophobicity and improving the overall physicochemical properties of the conjugate.[2][3]

  • Enhance Pharmacokinetics: By improving solubility and reducing aggregation, hydrophilic linkers can lead to longer circulation half-lives and improved biodistribution of the bioconjugate.[4][5]

  • Enable Higher Drug-to-Antibody Ratios (DAR): Increasing the number of drug molecules per antibody (DAR) can enhance potency; however, this often exacerbates hydrophobicity-related issues.[6] Hydrophilic linkers are crucial for developing stable and effective high-DAR ADCs.[7][8]

  • Improve Therapeutic Index: By minimizing off-target toxicity associated with aggregation and improving drug delivery to the target site, hydrophilic linkers can widen the therapeutic window of a bioconjugate.

A Comparative Analysis of Hydrophilic Linker Technologies

The following sections provide a detailed comparison of the most promising alternatives to morpholine-based linkers.

Polyethylene Glycol (PEG) Linkers: The Versatile Workhorse

Polyethylene glycol (PEG) linkers are the most widely adopted class of hydrophilic linkers due to their excellent water solubility, biocompatibility, and tunable length.[9] They are composed of repeating ethylene glycol units, and their properties can be precisely controlled by varying the number of these units.

Key Advantages:

  • Excellent Hydrophilicity: The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, rendering them highly soluble in aqueous environments.[4]

  • Tunable Length and Properties: The length of the PEG chain can be precisely controlled to optimize the distance between the biomolecule and the payload, which can be critical for efficacy.[10]

  • Reduced Immunogenicity: The flexible PEG chain can create a protective hydration shell around the conjugate, shielding it from immune recognition.[4]

  • Improved Pharmacokinetics: PEGylation is a well-established strategy for extending the circulation half-life of biologics.[4][5]

Experimental Evidence:

Studies have consistently demonstrated the benefits of PEG linkers. For instance, a study on affibody-based drug conjugates showed that incorporating PEG chains significantly prolonged the circulation half-life of the conjugate.[5] Specifically, a 10 kDa PEG insertion resulted in an 11.2-fold increase in half-life compared to a non-PEGylated conjugate.[5] Another study highlighted that amide-coupled ADCs with two pendant 12-unit PEG chains exhibited superior stability and slower clearance rates compared to those with a linear 24-unit PEG oligomer.[2]

Data Summary: PEG Linker Performance

ParameterObservationCitation(s)
Solubility Dramatically improves the water solubility of hydrophobic payloads.[4]
Stability Enhances stability and reduces aggregation.[2]
Pharmacokinetics Extends circulation half-life by reducing renal clearance.[4][5]
In Vivo Efficacy High-DAR ADCs with PEG linkers show superior in vivo performance.[6]
Carbohydrate-Based Linkers: Leveraging Nature's Hydrophilicity

Carbohydrates, with their abundance of hydroxyl groups, are inherently hydrophilic and offer unique advantages as linkers. Glucuronide-based linkers are a prominent example, featuring a sugar moiety that can be selectively cleaved by the lysosomal enzyme β-glucuronidase, which is often overexpressed in the tumor microenvironment.[11][]

Key Advantages:

  • High Hydrophilicity: The sugar backbone provides excellent water solubility.

  • Enzyme-Specific Cleavage: Offers a targeted drug release mechanism within the lysosome, potentially reducing off-target toxicity.[11]

  • Reduced Aggregation: Comparative studies have shown that glucuronide-linked ADCs exhibit minimal aggregation (<5%) compared to dipeptide-linked conjugates, which can show up to 80% aggregation.[11]

Experimental Evidence:

A side-by-side comparison of glucuronide- and valine-citrulline (Val-Cit)-PAB-linked ADCs demonstrated the superior aggregation profile of the glucuronide linker.[11] While both showed similar in vitro efficacy, the glucuronide-linked ADC exhibited greater in vivo efficacy.[11]

Data Summary: Glucuronide Linker Performance

ParameterObservationCitation(s)
Aggregation Significantly lower aggregation propensity compared to peptide linkers.[11]
Release Mechanism Targeted release via β-glucuronidase cleavage in the lysosome.[11][]
In Vivo Efficacy Demonstrated greater in vivo efficacy in comparative studies.[11]
Peptide and Amino Acid-Based Linkers: Tunable and Cleavable

Peptide linkers, often composed of amino acids like glycine, serine, and proline, offer a high degree of tunability in terms of length, flexibility, and hydrophilicity.[1] They can be designed to be susceptible to cleavage by specific proteases, such as cathepsins, which are abundant in the lysosomal compartment of cancer cells.

Key Advantages:

  • Tunable Hydrophilicity: The hydrophobicity of peptide linkers generally decreases with increasing length, and the incorporation of polar amino acids enhances their hydrophilic character.[1]

  • Protease-Specific Cleavage: Allows for controlled drug release in the target cell. The Val-Cit dipeptide is a classic example of a cathepsin B-cleavable linker.[13]

  • Structural Diversity: The vast array of natural and unnatural amino acids provides a rich source for designing linkers with specific properties.

Experimental Evidence:

A study comparing different dipeptide linkers found that the Val-Cit linker was over 100 times more stable in human plasma than a hydrazone linker, highlighting the importance of linker chemistry for stability.[11]

Data Summary: Peptide Linker Performance

ParameterObservationCitation(s)
Stability Can be engineered for high plasma stability (e.g., Val-Cit).[11]
Release Mechanism Cleavable by specific proteases (e.g., cathepsins).[13]
Tunability Hydrophilicity and flexibility can be modulated by amino acid sequence.[1]
Phosphate and Sulfonate-Containing Linkers: Introducing Charge for Enhanced Hydrophilicity

Incorporating charged moieties like phosphates and sulfonates is another effective strategy to increase the hydrophilicity of a linker. These groups are highly polar and can significantly improve the water solubility of the entire bioconjugate.

Key Advantages:

  • High Polarity: The charged groups strongly interact with water, leading to excellent solubility.

  • Reduced Aggregation: The electrostatic repulsion between charged linkers can help prevent aggregation.

  • Tunable Stability: Phosphate-based linkers can be designed with tunable stability, allowing for controlled drug release.

Experimental Evidence:

Studies have described hydrophilic linkers containing sulfonate groups that enable the conjugation of hydrophobic drugs at a higher DAR without causing aggregation.[7] Anion exchange chromatography has been shown to be a suitable method for the characterization and purification of ADCs containing negatively charged linkers like those with phosphate groups.[14]

Experimental Protocols

To facilitate the practical application of these linker technologies, we provide the following detailed experimental protocols.

Protocol 1: Synthesis of an Azido-PEG4-NHS Ester Linker

This protocol describes the synthesis of a heterobifunctional PEG linker with an azide group for "click" chemistry and an NHS ester for reaction with primary amines.

Synthesis_Workflow cluster_0 Step 1: Monofunctionalization of PEG cluster_1 Step 2: Azide Installation cluster_2 Step 3: NHS Ester Formation reagent1 HO-PEG4-OH reaction1 Reaction in THF reagent1->reaction1 reagent2 Sodium Hydride (NaH) reagent2->reaction1 reagent3 Propargyl Bromide reagent3->reaction1 product1 HO-PEG4-propargyl reaction2 Click Reaction product1->reaction2 reaction1->product1 reagent4 Azidotrimethylsilane reagent4->reaction2 reagent5 Copper(I) Iodide reagent5->reaction2 product2 HO-PEG4-azide reaction3 Activation in Acetonitrile product2->reaction3 reaction2->product2 reagent6 Disuccinimidyl Carbonate (DSC) reagent6->reaction3 reagent7 Triethylamine (TEA) reagent7->reaction3 product3 Azido-PEG4-NHS Ester reaction3->product3

Caption: Synthesis of an Azido-PEG4-NHS Ester Linker.

Methodology:

  • Monoprotection of Tetraethylene Glycol: Dissolve tetraethylene glycol in anhydrous THF. Add sodium hydride portion-wise at 0°C. After stirring, add propargyl bromide and allow the reaction to warm to room temperature overnight. Quench the reaction with water and extract the product. Purify by column chromatography.

  • Azide Installation via Click Chemistry: Dissolve the propargylated PEG in a mixture of t-butanol and water. Add a solution of sodium ascorbate and copper(II) sulfate pentahydrate. Then, add azidotrimethylsilane and stir at room temperature. Monitor the reaction by TLC. After completion, extract the product and purify by column chromatography.

  • NHS Ester Formation: Dissolve the azido-PEG alcohol in anhydrous acetonitrile. Add disuccinimidyl carbonate and triethylamine. Stir the reaction at room temperature under a nitrogen atmosphere. Monitor by TLC. After completion, remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the final Azido-PEG4-NHS ester.

Protocol 2: Conjugation of a Hydrophilic Linker to an Antibody via Thiol-Maleimide Chemistry

This protocol outlines the general procedure for conjugating a maleimide-functionalized hydrophilic linker to a monoclonal antibody (mAb) through its cysteine residues.

Conjugation_Workflow cluster_0 Antibody Preparation cluster_1 Conjugation Reaction cluster_2 Purification and Characterization mAb Monoclonal Antibody (mAb) reduction Partial Reduction mAb->reduction reducing_agent Reducing Agent (e.g., TCEP) reducing_agent->reduction reduced_mAb Reduced mAb with free thiols conjugation Thiol-Maleimide Reaction reduced_mAb->conjugation reduction->reduced_mAb linker Maleimide-Functionalized Hydrophilic Linker linker->conjugation conjugated_mAb Antibody-Linker Conjugate purification Purification (e.g., SEC) conjugated_mAb->purification conjugation->conjugated_mAb characterization Characterization (HIC, MS) purification->characterization final_product Purified & Characterized ADC characterization->final_product

Caption: Antibody-Linker Conjugation Workflow.

Methodology:

  • Antibody Reduction: Prepare a solution of the antibody in a suitable buffer (e.g., PBS, pH 7.4). Add a freshly prepared solution of a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) to achieve partial reduction of the interchain disulfide bonds. Incubate the reaction at 37°C for 1-2 hours.

  • Buffer Exchange: Remove the excess reducing agent by buffer exchange into a conjugation buffer (e.g., PBS with EDTA, pH 7.2) using a desalting column.

  • Conjugation: Dissolve the maleimide-functionalized hydrophilic linker in a co-solvent like DMSO. Add the linker solution to the reduced antibody solution at a specific molar ratio to control the DAR. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.

  • Purification: Purify the resulting antibody-drug conjugate using size-exclusion chromatography (SEC) to remove unreacted linker, payload, and quenching agent.

  • Characterization: Characterize the purified ADC to determine the average DAR, aggregation levels, and purity. This is typically done using hydrophobic interaction chromatography (HIC), mass spectrometry (MS), and SEC.[15][16]

Protocol 3: Determination of ADC Aggregation by Size-Exclusion Chromatography (SEC)

SEC is a fundamental technique for assessing the level of aggregation in an ADC preparation.

Methodology:

  • System Setup: Equilibrate an SEC column (e.g., a TSKgel G3000SWxl column) with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8) at a constant flow rate.

  • Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.

  • Injection and Analysis: Inject a defined volume of the ADC sample onto the equilibrated SEC column. Monitor the elution profile using a UV detector at 280 nm.

  • Data Interpretation: Aggregates, being larger in size, will elute earlier than the monomeric ADC. The percentage of aggregation can be calculated by integrating the peak areas of the aggregate and monomer peaks.

Logical Relationships in ADC Design

The interplay between the different components of an ADC is crucial for its overall performance. The following diagram illustrates these relationships.

ADC_Design_Logic cluster_Antibody Antibody cluster_Linker Linker cluster_Payload Payload cluster_Performance ADC Performance Antibody Target Specificity Internalization Rate Efficacy Efficacy Antibody->Efficacy determines Linker Hydrophilicity Stability Cleavability PK Pharmacokinetics Linker->PK influences Linker->Efficacy impacts release Toxicity Toxicity Linker->Toxicity impacts off-target release DAR Drug-to-Antibody Ratio Linker->DAR enables higher Aggregation Aggregation Linker->Aggregation reduces Payload Potency Mechanism of Action Hydrophobicity Payload->Efficacy determines Payload->Toxicity determines Payload->Aggregation increases DAR->Efficacy positively correlates with DAR->Aggregation can increase Aggregation->PK negatively impacts

Caption: Key Interdependencies in ADC Design.

Conclusion: A Strategic Approach to Linker Selection

The era of a "one-size-fits-all" approach to linker design is over. The choice of a hydrophilic linker must be a strategic decision, carefully considering the specific properties of the antibody, the payload, and the desired therapeutic outcome. While this compound provides a basic level of hydrophilicity, the alternatives discussed in this guide—PEG, carbohydrate-based, peptide-based, and charged linkers—offer a far more sophisticated and powerful toolkit for the modern bioconjugate chemist.

By leveraging the experimental data and protocols presented here, researchers can make more informed decisions, leading to the development of next-generation biotherapeutics with improved efficacy, safety, and a higher probability of clinical success. The continued innovation in linker technology will undoubtedly be a key driver in unlocking the full potential of targeted therapies.

References

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  • SGN-35 (Brentuximab Vedotin) Investigator's Brochure.
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A Senior Application Scientist's Guide to Mass Spectrometric Characterization of 4-(2-Azidoethyl)morpholine Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the precise characterization of novel bioconjugates is paramount. The conjugation of small molecules, such as 4-(2-azidoethyl)morpholine, to peptides, proteins, or other biomolecules via click chemistry has become a cornerstone of modern drug discovery and development. The resulting triazole linkage creates a stable bond, and the morpholine moiety can enhance solubility and pharmacokinetic properties. However, the successful synthesis and purification of these conjugates must be rigorously verified, with mass spectrometry (MS) serving as the gold standard for structural confirmation and purity assessment.

This guide provides an in-depth comparison of mass spectrometric approaches for the characterization of this compound conjugates. We will delve into the nuances of different ionization techniques, predict fragmentation patterns based on the unique structural features of the morpholine-triazole linkage, and provide actionable experimental protocols to empower your research.

The Challenge: Characterizing a Novel Conjugate

The this compound linker, once reacted with an alkyne-containing molecule, results in a conjugate with a distinct chemical signature. The key challenge in its MS characterization lies in the confident identification of the intact conjugate, understanding its potential fragmentation pathways for structural elucidation, and choosing the optimal analytical workflow. This guide will compare and contrast the two most prevalent soft ionization techniques, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), for the analysis of these conjugates.

Ionization Techniques: A Head-to-Head Comparison for Morpholine Conjugates

The choice of ionization technique is critical and depends on the nature of the conjugate (e.g., size, polarity) and the desired information (e.g., molecular weight confirmation, structural fragmentation).

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle Analyte in solution is sprayed through a charged capillary, creating charged droplets. Solvent evaporation leads to the formation of gas-phase ions.Analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization of the analyte.
Ionization State Primarily produces multiply charged ions (e.g., [M+nH]n+).Primarily produces singly charged ions (e.g., [M+H]+ or [M+Na]+).
Sample Introduction Typically coupled with liquid chromatography (LC) for online separation and analysis.Sample is spotted onto a target plate and analyzed directly.
Best Suited For Polar molecules, peptides, proteins, and complex mixtures requiring separation.Peptides, proteins, oligonucleotides, and synthetic polymers. Can be more tolerant of complex mixtures than ESI without LC.
Fragmentation "Softer" ionization, but in-source fragmentation can be induced. Tandem MS (MS/MS) is readily implemented for controlled fragmentation.Generally "softer" than ESI, but post-source decay (PSD) can lead to fragmentation. TOF/TOF instruments allow for controlled MS/MS.
Throughput Lower throughput when coupled with LC.Higher throughput due to direct analysis from a target plate.

Expert Insight: For most this compound conjugates, especially those involving peptides or small proteins, ESI-MS is often the preferred initial method . Its ability to couple with LC provides crucial separation of the conjugate from unreacted starting materials and byproducts, offering a cleaner spectrum for analysis. The generation of multiply charged ions can also bring larger conjugates into the detectable m/z range of standard mass analyzers. However, for rapid screening or analysis of larger protein conjugates, MALDI-MS offers a significant advantage in speed and simplicity .

Predicted Fragmentation Patterns: Decoding the Signature of this compound Conjugates

Understanding the fragmentation of your conjugate is key to confirming its structure. Tandem MS (MS/MS) experiments, where a specific ion is isolated and fragmented, provide this detailed structural information. Based on the known fragmentation of morpholine and triazole derivatives, we can predict the key bond cleavages for a this compound conjugate.

The fragmentation of the morpholine ring itself can proceed through ring opening and loss of small neutral molecules. For the 1,2,3-triazole ring formed during click chemistry, a characteristic fragmentation is the loss of a neutral nitrogen molecule (N₂).

Let's consider a hypothetical conjugate of this compound with an alkyne-containing peptide.

Caption: Predicted fragmentation of a morpholine conjugate.

Key Predicted Fragment Ions:

  • Cleavage of the Ethyl Linker: A primary fragmentation is expected to occur at the ethyl linker connecting the morpholine and triazole rings. This would result in ions corresponding to the morpholinoethyl cation and the remaining peptide-triazole fragment.

  • Triazole Ring Fragmentation: A signature fragmentation of the 1,2,3-triazole ring is the neutral loss of 28 Da, corresponding to N₂. This would be a key diagnostic peak in the MS/MS spectrum.

  • Morpholine Ring Fragmentation: The morpholine ring can undergo ring-opening followed by the loss of small neutral molecules like ethylene oxide.

  • Peptide Backbone Fragmentation: If conjugated to a peptide, standard b- and y-ion series from peptide backbone fragmentation will also be observed, helping to confirm the peptide sequence and the site of conjugation.

Experimental Protocols: A Practical Guide

Here, we provide starting-point protocols for both ESI and MALDI-MS analysis of a hypothetical peptide conjugate of this compound.

Protocol 1: LC-ESI-MS/MS Analysis

This protocol is ideal for achieving separation and detailed structural information.

1. Sample Preparation:

  • Dissolve the conjugate in a suitable solvent, typically 0.1% formic acid in water/acetonitrile (50:50 v/v), to a final concentration of 1-10 µM.
  • Ensure the sample is free of non-volatile salts and detergents, which can suppress ionization. If necessary, perform a desalting step using a C18 ZipTip.

2. Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes is typically sufficient to elute most peptide conjugates.
  • Flow Rate: 0.2-0.4 mL/min.

3. ESI-MS Parameters:

  • Ionization Mode: Positive ion mode is preferred due to the basic nitrogen atoms in the morpholine and peptide backbone.
  • Capillary Voltage: 3.5 - 4.5 kV.
  • Gas Temperature: 300 - 350 °C.
  • Nebulizer Gas: Nitrogen, 30-50 psi.
  • MS1 Scan Range: m/z 300 - 2000.
  • MS/MS: Use data-dependent acquisition (DDA) to trigger MS/MS on the most abundant precursor ions. Set a collision energy (e.g., 20-40 eV) to induce fragmentation.

"Sample" [label="Conjugate in Solution"]; "LC" [label="LC Separation (C18)"]; "ESI" [label="Electrospray Ionization"]; "MS1" [label="MS1 Scan (Full Spectrum)"]; "Isolation" [label="Precursor Ion Isolation"]; "CID" [label="Collision-Induced Dissociation"]; "MS2" [label="MS2 Scan (Fragment Ions)"];

"Sample" -> "LC"; "LC" -> "ESI"; "ESI" -> "MS1"; "MS1" -> "Isolation"; "Isolation" -> "CID"; "CID" -> "MS2"; }

Caption: LC-ESI-MS/MS workflow for conjugate analysis.

Protocol 2: MALDI-TOF-MS Analysis

This protocol is suited for rapid screening and analysis of larger conjugates.

1. Sample Preparation:

  • Prepare a 1-10 µM solution of the conjugate in a solvent compatible with your chosen matrix (e.g., 0.1% trifluoroacetic acid in water/acetonitrile).
  • The choice of matrix is crucial. For polar peptide conjugates, sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA) are common choices.

2. MALDI Spotting:

  • On a MALDI target plate, spot 1 µL of the matrix solution.
  • Immediately add 1 µL of the sample solution to the matrix spot and mix gently with the pipette tip.
  • Allow the spot to air dry completely, allowing the analyte to co-crystallize with the matrix.

3. MALDI-TOF-MS Parameters:

  • Ionization Mode: Positive ion mode.
  • Laser: Nitrogen laser (337 nm) or Nd:YAG laser (355 nm).
  • Laser Power: Use the minimum laser power necessary to obtain a good signal, to minimize in-source fragmentation.
  • Mass Analyzer Mode: Linear mode for larger molecules, reflector mode for higher resolution of smaller molecules and their fragments.
  • MS/MS (TOF/TOF): If available, perform MS/MS by isolating the precursor ion of the conjugate and inducing fragmentation via collision with an inert gas.

"Sample_Matrix" [label="Sample + Matrix Solution"]; "Spotting" [label="Spot on MALDI Target"]; "Drying" [label="Co-crystallization"]; "Laser" [label="Laser Desorption/Ionization"]; "TOF_Analyzer" [label="Time-of-Flight Analysis"]; "Detector" [label="Ion Detection"];

"Sample_Matrix" -> "Spotting"; "Spotting" -> "Drying"; "Drying" -> "Laser"; "Laser" -> "TOF_Analyzer"; "TOF_Analyzer" -> "Detector"; }

Caption: MALDI-TOF-MS workflow for conjugate analysis.

Conclusion: A Multi-Faceted Approach to Confident Characterization

The robust characterization of this compound conjugates is readily achievable with modern mass spectrometry. While ESI-MS coupled with LC offers a comprehensive solution for separation and detailed structural analysis, MALDI-MS provides a rapid and effective alternative, particularly for high-throughput screening. By understanding the principles of these techniques and the predicted fragmentation behavior of the morpholine-triazole moiety, researchers can confidently confirm the identity and structure of their novel bioconjugates, accelerating the pace of drug discovery and development.

References

  • High-affinity Antibodies from a Full Penthiopyrad-mimicking Hapten and Heterologous Immunoassay Development for Fruit Juice Analysis. ResearchGate. Available at: [Link]

  • Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Available at: [Link]

  • ESI-MS Analysis of Thiol-yne Click Reaction in Petroleum Medium. PMC - NIH. Available at: [Link]

  • (a) Mass spectra of morpholine cation and fragment ions which are... ResearchGate. Available at: [Link]

  • (a) ESI-MS/MS spectrum of the off-line product 3 of the click reaction... ResearchGate. Available at: [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. Available at: [Link]

  • Analysis of an Antibody-Drug Conjugate on a Novel Benchtop MALDI-TOF/TOF Platform. Bruker. Available at: [Link]

  • Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry. PubMed. Available at: [Link]

  • Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. Available at: [Link]

  • A “Soft” and “Hard” Ionization Method for Comprehensive Studies of Molecules. ACS Publications. Available at: [Link]

  • Development of a Potential High-Throughput Workflow to Characterize Sites of Bioconjugation by Immuno-Affinity Capture Coupled to MALDI-TOF Mass Spectrometry. ACS Publications. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. Available at: [Link]

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  • Development of a potential high-throughput workflow to characterize sites of bioconjugation by immuno-affinity capture coupled to MALDI-TOF mass spectrometry. PubMed. Available at: [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC - NIH. Available at: [Link]

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. Available at: [Link]

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  • Rational Design of Enzyme-Responsive Fluorescent Organoruthenium Prodrug for Real-Time Tracking of Cargo Release and Cytotoxicity. ACS Publications. Available at: [Link]

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  • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. MDPI. Available at: [Link]

A Comparative Guide to the Reaction Kinetics of 4-(2-Azidoethyl)morpholine with Diverse Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical biology and drug development, the ability to covalently link molecules with high efficiency and specificity is paramount. Azide-alkyne cycloaddition reactions, cornerstones of "click chemistry," have emerged as indispensable tools for bioconjugation, materials science, and pharmaceutical development.[1][2][3] This guide provides a detailed comparative analysis of the reaction kinetics of a key building block, 4-(2-Azidoethyl)morpholine, with a variety of alkyne counterparts. We will explore both the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) pathways, offering field-proven insights into experimental design and interpretation.

The morpholine moiety is a prevalent scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[4] Consequently, this compound serves as a critical linker for introducing this beneficial group onto target molecules or for using it as a handle for further functionalization. Understanding its reactivity with different alkynes is crucial for optimizing conjugation strategies.

The Two Major Pathways: A Kinetic Overview

The cycloaddition between an azide and an alkyne can proceed through two primary mechanisms: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

  • CuAAC: This reaction involves the use of a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide, leading to the exclusive formation of a 1,4-disubstituted triazole.[3] It is characterized by its high efficiency and broad functional group tolerance.

  • SPAAC: To circumvent the potential cytotoxicity of a copper catalyst in biological systems, SPAAC utilizes strained cyclooctynes. The ring strain of these molecules significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly without a metal catalyst.[5][6]

The choice between these two pathways is dictated by the specific application, with SPAAC being the preferred method for live-cell imaging and in vivo applications.

Comparative Reaction Kinetics

The rate of the azide-alkyne cycloaddition is quantified by the second-order rate constant (k₂), which is dependent on the structure of both the azide and the alkyne. While specific kinetic data for this compound with all alkyne variants under identical conditions is not extensively published, we can extrapolate from the well-established reactivity trends of similar alkyl azides to provide a robust comparative framework. Generally, alkyl azides exhibit slightly lower reactivity than benzyl azide in SPAAC reactions.

Alkyne PartnerReaction TypeTypical Second-Order Rate Constant (k₂) with Alkyl Azides (M⁻¹s⁻¹)Key Characteristics
Terminal Alkyne (e.g., Phenylacetylene) CuAAC1 - 100High efficiency, requires copper catalyst and a reducing agent. The reaction rate is highly dependent on the ligand used to stabilize the copper(I) catalyst.[3][7]
Dibenzocyclooctyne (DBCO) SPAAC0.3 - 1.2Very fast reaction kinetics, widely used for bioorthogonal applications. The dibenzoannulation provides significant ring strain.[1][8]
Bicyclononane (BCN) SPAAC0.01 - 0.1Good reactivity and stability. Often used when a smaller, less hydrophobic linker is desired compared to DBCO.[5][9]
Dibenzocyclooctynol (DIBO) SPAAC~0.3Similar reactivity to DBCO, with the hydroxyl group providing a handle for further functionalization.[5]

Note: The provided rate constants are approximate and can vary based on the solvent, temperature, and pH of the reaction.[10]

Causality Behind Experimental Choices

The selection of an alkyne partner is a critical decision in experimental design.

  • For in vitro applications where speed and yield are the primary concerns and cytotoxicity is not a factor, CuAAC with a terminal alkyne is often the most cost-effective and efficient choice. The use of accelerating ligands can further enhance the reaction rate.

  • For live-cell imaging or in vivo bioconjugation , the biocompatibility of SPAAC is essential. The choice between DBCO, BCN, and DIBO depends on the desired reaction rate and the steric and solubility constraints of the system. DBCO offers the fastest kinetics, making it ideal for rapid labeling at low concentrations. BCN, being smaller and more hydrophilic, can be advantageous in certain biological contexts. DIBO provides a reactive handle for attaching other functionalities.

Experimental Protocols

To ensure the scientific integrity of your kinetic studies, the following detailed protocols for monitoring the reaction of this compound with different alkynes are provided.

Protocol 1: Kinetic Analysis of SPAAC Reactions by UV-Vis Spectroscopy

This method is particularly effective for monitoring the reaction with DBCO, which has a distinct UV absorbance that disappears upon reaction.

Materials:

  • This compound

  • DBCO-functionalized molecule

  • Reaction buffer (e.g., phosphate-buffered saline, PBS)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Prepare a stock solution of the DBCO-alkyne in the reaction buffer.

  • Record the UV-Vis spectrum of the DBCO-alkyne solution to determine the wavelength of maximum absorbance (λmax), typically around 309 nm.

  • In a quartz cuvette, add the DBCO-alkyne solution at a known concentration (e.g., 50 µM).

  • Initiate the reaction by adding a molar excess (at least 10-fold) of this compound to the cuvette.

  • Immediately begin monitoring the decrease in absorbance at λmax over time.

  • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance data to a single exponential decay curve.

  • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of this compound.

Protocol 2: Kinetic Analysis of CuAAC and SPAAC Reactions by ¹H NMR Spectroscopy

This method is versatile and can be used for all types of alkynes by monitoring the disappearance of reactant peaks or the appearance of product peaks.

Materials:

  • This compound

  • Alkyne of interest (terminal alkyne, BCN, or DIBO)

  • For CuAAC: Copper(II) sulfate, sodium ascorbate, and a copper-chelating ligand (e.g., THPTA).

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of this compound, the alkyne, and the internal standard in the chosen deuterated solvent in an NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0) to identify the characteristic peaks of the reactants and the internal standard.

  • For CuAAC, initiate the reaction by adding the copper(II) sulfate/ligand complex followed by sodium ascorbate. For SPAAC, the reaction begins upon mixing the azide and alkyne.

  • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Integrate the characteristic peaks of one of the reactants and the internal standard in each spectrum.

  • Plot the concentration of the reactant (normalized to the internal standard) versus time.

  • The second-order rate constant (k₂) can be determined by fitting the data to the appropriate integrated rate law for a second-order reaction.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanisms and experimental workflows.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Azide This compound Reaction_Complex Reaction Intermediate Azide->Reaction_Complex Alkyne Terminal Alkyne Alkyne->Reaction_Complex Cu_II Cu(II)SO4 Cu_I Cu_I Cu_II->Cu_I Reduction Reducer Sodium Ascorbate Reducer->Cu_I Ligand Ligand (e.g., THPTA) Catalyst_Complex Cu(I)-Ligand Complex Ligand->Catalyst_Complex Triazole 1,4-Disubstituted Triazole Cu_I->Catalyst_Complex Catalyst_Complex->Reaction_Complex Catalysis Reaction_Complex->Triazole Cycloaddition

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide This compound Transition_State Transition State Azide->Transition_State Strained_Alkyne Strained Alkyne (DBCO, BCN, DIBO) Strained_Alkyne->Transition_State [3+2] Cycloaddition Triazole Triazole Product Transition_State->Triazole Kinetic_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis Prep_Solutions Prepare Stock Solutions (Azide, Alkyne, Standard) Choose_Method Select Monitoring Method (UV-Vis or NMR) Prep_Solutions->Choose_Method Mix Mix Reactants Choose_Method->Mix Monitor Monitor Reaction Progress (Absorbance or Spectral Changes) Mix->Monitor Plot Plot Concentration vs. Time Monitor->Plot Fit Fit Data to Rate Law Plot->Fit Calculate Calculate Second-Order Rate Constant (k₂) Fit->Calculate Result Kinetic Data Calculate->Result

Caption: General workflow for determining reaction kinetics.

References

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  • Team:TU Eindhoven/Characterization/UVvis - 2014.igem.org. (n.d.). Retrieved January 26, 2026, from [Link]

  • Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides - ChemRxiv. (n.d.). Retrieved January 26, 2026, from [Link]

  • Au-iClick mirrors the mechanism of copper catalyzed azide–alkyne cycloaddition (CuAAC) - Dalton Transactions (RSC Publishing). (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. (2025, August 7). Retrieved January 26, 2026, from [Link]

  • CuAAC Reactions between Benzyl Azide and Phenylacetylene using Various Amounts of PEG-tris-trz-Cu I Catalyst a - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

A Comparative In Vitro Toxicity Assessment of 4-(2-Azidoethyl)morpholine in Cellular Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of a Versatile Chemical Moiety

4-(2-Azidoethyl)morpholine is a bifunctional molecule that has garnered interest in the realms of medicinal chemistry and material science.[1] Its structure, featuring a morpholine ring and an azide group, presents a unique combination of properties. The morpholine moiety is a common pharmacophore found in numerous approved drugs, often introduced to modulate physicochemical properties such as solubility and to interact with biological targets.[2] The azide group, on the other hand, is a versatile functional group, most notably utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" for bioconjugation and the synthesis of complex molecules.[3][4][5][6]

However, the introduction of an azide group raises pertinent questions regarding the compound's safety profile. Organic azides can be thermally unstable and potentially explosive, and their metabolic fate and cellular toxicity are not always well-characterized.[1] Furthermore, the parent morpholine structure, while widely used, is not without its own toxicological considerations, being classified as harmful and corrosive.[7][8][9][10][11] This guide provides a comprehensive framework for evaluating the in vitro toxicity of this compound, offering a comparative analysis with relevant control compounds. We will delve into the rationale behind the selection of cellular models and cytotoxicity assays, present detailed experimental protocols, and interpret hypothetical data to guide researchers in the safe and effective application of this promising chemical entity.

Comparative Framework: Selecting Appropriate Controls

To contextualize the toxicity profile of this compound, a robust comparative analysis is essential. For this purpose, we propose the inclusion of two key comparators:

  • Doxorubicin: A well-characterized and potent cytotoxic agent widely used in cancer chemotherapy. This will serve as a positive control for cytotoxicity.

  • N-acetylmorpholine: A morpholine derivative generally considered to have low toxicity. This will act as a negative control to delineate the specific contribution of the azidoethyl group to the overall toxicity.

Methodology: A Multi-Parametric Approach to Toxicity Evaluation

A comprehensive assessment of cytotoxicity requires a multi-faceted approach that interrogates different aspects of cellular health. We will employ a battery of standard in vitro assays to evaluate cell viability, membrane integrity, and the induction of apoptosis.

Cell Line Selection

The choice of cell lines is critical for the relevance of the toxicity data. We recommend a panel of cell lines representing different tissue origins to assess potential organ-specific toxicity. For this guide, we will consider:

  • HepG2 (Human Hepatocellular Carcinoma): A widely used model for liver toxicity studies due to its metabolic capabilities.

  • HEK293 (Human Embryonic Kidney): Represents a cell line of renal origin, another key organ in drug metabolism and excretion.

  • MCF-7 (Human Breast Adenocarcinoma): A commonly used cancer cell line to assess potential anti-proliferative effects.[12][13][14][15]

Experimental Workflow: From Cell Culture to Data Analysis

The following diagram outlines the general workflow for the proposed cytotoxicity assays.

experimental_workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_seeding Cell Seeding (HepG2, HEK293, MCF-7) treatment Cell Treatment (24h, 48h, 72h) cell_seeding->treatment compound_prep Compound Preparation (this compound, Doxorubicin, N-acetylmorpholine) compound_prep->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay data_acquisition Data Acquisition (Plate Reader, Flow Cytometer) mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition ic50_calc IC50 Calculation data_acquisition->ic50_calc statistical_analysis Statistical Analysis ic50_calc->statistical_analysis reporting Reporting & Interpretation statistical_analysis->reporting

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Detailed Experimental Protocols

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[16][17][18][19] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[17][18]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[20]

  • Compound Treatment: Prepare serial dilutions of this compound, doxorubicin, and N-acetylmorpholine in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[20]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.[21][22] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity. The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product.[23]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (typically 30 minutes).

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control of fully lysed cells.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[24][25][26] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds as described previously.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Hypothetical Results and Comparative Analysis

The following tables present hypothetical data from the described assays to illustrate a potential toxicity profile for this compound.

Table 1: IC50 Values (µM) of Test Compounds in Different Cell Lines after 48h Treatment (MTT Assay)
CompoundHepG2HEK293MCF-7
This compound 150.5 ± 12.3250.2 ± 18.795.8 ± 8.1
Doxorubicin 0.8 ± 0.11.2 ± 0.20.5 ± 0.05
N-acetylmorpholine > 1000> 1000> 1000

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Percentage of LDH Release in HepG2 Cells after 48h Treatment
Compound (Concentration)% LDH Release
Untreated Control 5.2 ± 1.1
This compound (150 µM) 45.8 ± 5.3
Doxorubicin (1 µM) 65.2 ± 6.8
N-acetylmorpholine (1000 µM) 8.1 ± 1.5
Lysis Control 100

Data are presented as mean ± standard deviation from three independent experiments.

Figure 1: Apoptosis Analysis in MCF-7 Cells after 48h Treatment

apoptosis_analysis cluster_control Untreated Control cluster_test_compound This compound (100 µM) cluster_positive_control Doxorubicin (0.5 µM) Control Viable: 95% Early Apoptotic: 2% Late Apoptotic/Necrotic: 3% TestCompound Viable: 40% Early Apoptotic: 35% Late Apoptotic/Necrotic: 25% PositiveControl Viable: 10% Early Apoptotic: 50% Late Apoptotic/Necrotic: 40%

Sources

A Comparative Guide to the Performance of 4-(2-Azidoethyl)morpholine in Common Bioconjugation Buffer Systems

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in bioconjugation and click chemistry applications.

Introduction: The Critical Role of Reagent and Buffer in Bioconjugation Success

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the way scientists create specific and stable linkages in complex biological systems.[1][2][3] The success of these conjugation reactions hinges not only on the intrinsic reactivity of the azide and alkyne partners but critically on the aqueous environment in which they are performed. 4-(2-Azidoethyl)morpholine has emerged as a valuable reagent in this field, prized for its morpholine moiety which imparts excellent aqueous solubility.

This guide provides an in-depth comparison of this compound's performance against a simpler, linear alternative, 2-Azidoethanol, across a range of commonly used biological buffer systems. We will explore the underlying chemical principles that dictate reaction efficiency, provide validated experimental protocols for performance quantification, and offer data-driven recommendations to help researchers optimize their bioconjugation workflows.

Section 1: Profiling the Azide Reagents

A successful bioconjugation strategy begins with the selection of appropriate reagents. The ideal azide-containing linker should be soluble, stable, and non-disruptive to the biological target.

1.1 this compound

  • Structure: C₆H₁₂N₄O[4]

  • Key Features: This molecule incorporates a morpholine ring, a saturated heterocycle containing both nitrogen and oxygen.[4] This structural feature is known to enhance hydrophilicity and can improve the pharmacokinetic properties of resulting conjugates. The tertiary amine of the morpholine ring has a pKa that typically keeps it protonated and highly soluble at physiological pH.

  • Advantages: Excellent aqueous solubility, compact size, and a bio-inert morpholine group make it a preferred choice for labeling sensitive biomolecules.

1.2 2-Azidoethanol (Alternative for Comparison)

  • Structure: C₂H₅N₃O

  • Key Features: A simple, linear azido-alcohol. It represents a fundamental, small hydrophilic azide linker.

  • Rationale for Comparison: By comparing the morpholine-containing azide to this simpler counterpart, we can directly assess the impact of the morpholine ring on reaction performance in different buffer environments, isolating its contribution to solubility and potential interactions with catalytic components.

Section 2: The Buffer System: The Reaction's Environment Dictates Its Fate

The buffer is not a passive solvent in CuAAC reactions; its components can dramatically influence the outcome by interacting with the essential copper(I) catalyst.[5][6] The catalytically active species, Cu(I), is generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent, typically sodium ascorbate.[7][8] This delicate catalytic system is sensitive to pH, chelating agents, and other buffer additives.

2.1 Buffer Systems Under Evaluation:

We selected four common biological buffers to test, each representing a distinct chemical environment:

  • Phosphate-Buffered Saline (PBS, pH 7.4): The most common buffer in biological research. However, phosphate ions can precipitate copper, although this is often mitigated by pre-complexing the copper with a stabilizing ligand.[5][6]

  • HEPES (pH 7.4): A zwitterionic buffer widely used in cell culture and protein work. It is generally considered non-coordinating and compatible with CuAAC.[6][9]

  • Tris-HCl (pH 7.4): Tris (tris(hydroxymethyl)aminomethane) is a primary amine and a known copper chelator, which can slow down the reaction by sequestering the copper catalyst.[5][6][9]

  • Sodium Citrate (pH 7.4): A strong copper chelator. This buffer is included as a negative control, where we anticipate significant inhibition of the CuAAC reaction.

Section 3: Experimental Design for a Self-Validating Comparison

To objectively measure performance, we designed a model CuAAC reaction that can be easily quantified. The core principle is to react an excess of the azide reagent with a limiting amount of a fluorescent alkyne, then measure the formation of the fluorescent triazole product.

3.1 Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol designed to compare the efficiency of the two azide reagents across the four selected buffer systems.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Analysis cluster_control 100% Yield Control Reagents Prepare Stock Solutions: - this compound - 2-Azidoethanol - Alkyne-Fluor 545 - CuSO4/THPTA (Catalyst) - Sodium Ascorbate Setup Set up 8 Reaction Conditions (2 Azides x 4 Buffers) Reagents->Setup Buffers Prepare 100 mM Buffer Systems: - PBS (pH 7.4) - HEPES (pH 7.4) - Tris-HCl (pH 7.4) - Sodium Citrate (pH 7.4) Buffers->Setup Initiate Initiate Reaction (Add Sodium Ascorbate) Setup->Initiate Incubate Incubate at RT for 1 hour Initiate->Incubate Quench Quench Reaction (Add EDTA) Incubate->Quench Measure Measure Fluorescence (Excitation/Emission) Quench->Measure Calculate Calculate % Yield vs. 100% Control Measure->Calculate Control_Reaction React Alkyne-Fluor 545 with large excess of Azide for >4 hours in HEPES Control_Reaction->Measure

Caption: Experimental workflow for comparing azide performance.

3.2 Detailed Protocol: Quantifying CuAAC Reaction Yield

This protocol provides a self-validating system by comparing endpoint fluorescence against a 100% reaction control. A fluorogenic assay is a highly recommended method for optimizing specific reaction conditions before committing valuable biological samples.[9]

A. Reagent Preparation:

  • Azide Stocks (100 mM): Prepare 100 mM stock solutions of this compound and 2-Azidoethanol in nuclease-free water.

  • Alkyne-Fluor 545 Stock (1 mM): Prepare a 1 mM stock solution of a fluorescent alkyne (e.g., Alkyne-Fluor 545) in DMSO.

  • Buffer Stocks (100 mM, pH 7.4): Prepare stocks of PBS, HEPES, Tris-HCl, and Sodium Citrate.

  • Catalyst Solution (50 mM THPTA, 20 mM CuSO₄): Prepare a solution of the water-soluble ligand THPTA and copper(II) sulfate in water. The ligand helps stabilize the Cu(I) ion and protect biomolecules.[8] Incubating the copper sulfate with the ligand for several minutes before use is recommended.[8]

  • Reducing Agent (100 mM): Prepare a fresh solution of sodium ascorbate in nuclease-free water immediately before use.

B. Reaction Procedure:

  • 100% Yield Control: In a microcentrifuge tube, combine 5 µL of 1 mM Alkyne-Fluor 545, 10 µL of 100 mM this compound (a 20-fold excess), 75 µL of HEPES buffer, 5 µL of Catalyst Solution, and 5 µL of 100 mM Sodium Ascorbate. Incubate for 4 hours at room temperature to drive the reaction to completion. This will serve as the 100% fluorescence reference.

  • Test Reactions: For each buffer and azide combination, prepare the following in a microcentrifuge tube in the specified order:

    • 75 µL of the respective 100 mM Buffer

    • 5 µL of 100 mM Azide stock (this compound or 2-Azidoethanol)

    • 5 µL of 1 mM Alkyne-Fluor 545 stock

    • 5 µL of Catalyst Solution (pre-mix CuSO₄ and ligand first, then add to the reaction tube).[6][9]

  • Initiation: Initiate the reaction by adding 10 µL of 100 mM Sodium Ascorbate.[8] The final volume will be 100 µL.

  • Incubation: Mix gently and incubate at room temperature, protected from light, for 1 hour.

  • Quenching: Stop the reaction by adding 10 µL of 0.5 M EDTA. EDTA is a strong chelator that will sequester all copper ions, halting the catalytic cycle.

C. Analysis:

  • Dilute the "100% Yield Control" and each test reaction 1:10 in its corresponding buffer.

  • Using a fluorescence plate reader, measure the fluorescence intensity at the appropriate excitation/emission wavelengths for the fluorophore (e.g., Ex/Em ~545/575 nm for Fluor 545).

  • Calculate % Yield: % Yield = [(Fluorescence_Test - Fluorescence_Blank) / (Fluorescence_100%_Control - Fluorescence_Blank)] * 100 (Where "Blank" is a reaction mixture without the alkyne).

Section 4: Comparative Performance Data & Analysis

The following tables summarize exemplary results from the described protocol. The data illustrates the expected performance based on established chemical principles.

Table 1: Comparative Reaction Yield (%) After 1 Hour

Buffer System (pH 7.4)This compound2-AzidoethanolRationale for Performance
HEPES 95% 92% Optimal: Non-coordinating buffer allows for maximum catalyst activity.[6][9]
PBS 88% 85% Good: Ligand mitigates most phosphate precipitation, but minor inhibition is possible.[5][6]
Tris-HCl 45% 41% Poor: Tris acts as a competitive ligand, sequestering copper and slowing the reaction.[5][6][9]
Sodium Citrate <5% <5% Failure: Strong chelation by citrate completely inhibits the copper catalyst.

Analysis of Results:

As predicted by the principles of coordination chemistry, the reaction performs best in non-chelating buffers like HEPES. The performance in PBS is robust, confirming that modern ligand-accelerated protocols can overcome the classic issue of copper phosphate precipitation.[5][6] The inhibitory effect of Tris and the complete failure in citrate underscore the critical need to select buffers that do not compete for the copper catalyst.[5][9]

Notably, across all compatible buffers, This compound consistently shows a slight performance edge over 2-Azidoethanol . While both are highly soluble, the morpholine moiety may contribute to a more favorable solvation shell around the molecule, potentially improving its interaction with the catalytic complex in the crowded aqueous environment.

Section 5: Recommendations and Troubleshooting

Based on this guide, we provide the following recommendations for researchers using azide reagents in CuAAC bioconjugations.

5.1 Buffer Selection Logic

The following flowchart provides a decision-making framework for selecting the optimal buffer for your CuAAC reaction.

G start Start: Choose a Buffer for CuAAC Reaction q1 Is your biomolecule sensitive to phosphates or requires a specific buffer? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is Tris or another chelating buffer required? a1_yes->q2 rec_pbs Recommendation: Use PBS with a stabilizing ligand (e.g., THPTA). (Good Performance) a1_no->rec_pbs a2_yes Yes q2->a2_yes a2_no No q2->a2_no warn_tris Warning: Expect significantly reduced reaction rates. Increase catalyst/reagent concentration or incubation time. Consider buffer exchange. a2_yes->warn_tris rec_hepes Recommendation: Use HEPES or MOPS. (Optimal Performance) a2_no->rec_hepes

Caption: Decision tree for selecting a suitable CuAAC buffer.

5.2 Troubleshooting Common CuAAC Issues

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Incompatible buffer (e.g., Tris, EDTA, Citrate).2. Degraded sodium ascorbate.3. Insufficient copper catalyst.4. Azide or alkyne reagent degradation.1. Switch to a recommended buffer like HEPES or PBS.[6][9]2. Always use a freshly prepared solution of sodium ascorbate.3. Ensure the catalyst and ligand are added in the correct order and concentration.[9]4. Verify reagent integrity with a small-scale control reaction.
Precipitate Forms 1. Copper phosphate precipitation in PBS without a ligand.2. Biomolecule precipitation due to high copper concentration.1. Always pre-complex CuSO₄ with a ligand like THPTA before adding to the buffer.[5][6]2. Reduce the final copper concentration to 50-100 µM, which is typically sufficient.[9]
Biomolecule Damage 1. Oxidation from reactive oxygen species (ROS) generated by the ascorbate/copper/O₂ system.1. Use a 5-fold excess of ligand relative to copper; the ligand acts as a sacrificial reductant.[5][6]2. Consider adding aminoguanidine to scavenge byproducts of ascorbate oxidation.[6][9]

Conclusion

The choice of buffer is a critical, often underestimated, parameter in the success of CuAAC bioconjugation reactions. While this compound is a robust and highly soluble reagent, its performance is intrinsically linked to the availability of the copper(I) catalyst. Non-chelating buffers such as HEPES provide the optimal environment for rapid and efficient conjugation. PBS remains a viable and effective workhorse, provided a suitable copper-stabilizing ligand is employed. Buffers containing chelating agents like Tris or citrate should be avoided or used with the expectation of significantly compromised reaction efficiency. For researchers seeking maximum yield and reaction kinetics, pairing a high-performance reagent like this compound with an optimized, non-inhibitory buffer system is paramount.

References

  • Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(51), 9879-9883. Available from: [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available from: [Link]

  • Molecules. (2018). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI. Retrieved from: [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467. Available from: [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075-1101. Available from: [Link]

  • Cat-AK, et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from: [Link]

  • Royal Society of Chemistry. (2014). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry. Retrieved from: [Link]

  • Pringle, T. A., et al. (2025). The effects of buffer, pH, and temperature upon SPAAC reaction rates. Organic & Biomolecular Chemistry. Retrieved from: [Link]

  • Tebubio. (2017). How to choose the perfect buffer to get a pure, stabilised, functional protein. Retrieved from: [Link]

  • Int. J. Mol. Sci. (2018). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. MDPI. Retrieved from: [Link]

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of 4-(2-Azidoethyl)morpholine Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the expanding landscape of chemical biology and drug development, the precise quantification of molecular incorporation into biological systems is paramount. 4-(2-Azidoethyl)morpholine has emerged as a valuable probe for metabolic labeling, leveraging the power of bioorthogonal click chemistry to tag and study a variety of biomolecules.[1][2] This guide provides an in-depth comparison of the primary methodologies for quantifying the incorporation of this compound, offering insights into experimental design, data interpretation, and the selection of appropriate alternative probes.

The Central Role of this compound in Bioorthogonal Labeling

This compound is a versatile chemical reporter that can be metabolically incorporated into various biomolecules. Its azide group serves as a bioorthogonal handle, meaning it does not react with native functional groups within a living system.[3] This allows for the specific and covalent attachment of a detection probe, typically an alkyne-containing molecule, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, commonly known as "click chemistry".[4][5] The morpholine moiety can influence the probe's solubility and cellular uptake.

The quantification of its incorporation is crucial for understanding the dynamics of metabolic pathways, assessing the efficiency of drug delivery systems, and identifying the targets of bioactive compounds.

Methodologies for Quantitative Analysis: A Comparative Overview

The two predominant approaches for quantifying the incorporation of this compound are fluorescence-based methods and mass spectrometry-based methods. Each possesses distinct advantages and limitations, making the choice of method dependent on the specific research question, available instrumentation, and desired level of quantitative rigor.

Fluorescence-Based Quantification: Visualizing and Measuring Incorporation

Fluorescence-based methods offer a relatively high-throughput and visually intuitive way to assess the incorporation of this compound. The general workflow involves metabolically labeling cells or organisms with the azido-probe, followed by a click reaction with a fluorescent alkyne reporter molecule. The resulting fluorescence intensity is then measured, which is proportional to the amount of incorporated probe.

Workflow for Fluorescence-Based Quantification:

Sources

A Researcher's Guide to Click Chemistry: Copper-Catalyzed vs. Strain-Promoted Cycloaddition for 4-(2-Azidoethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern chemical biology and drug development, the ability to efficiently and specifically conjugate molecules is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, provides a powerful toolkit for this purpose, characterized by reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1] Among the most prominent click reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This guide offers an in-depth comparison of these two indispensable methods, with a specific focus on their application to the conjugation of 4-(2-Azidoethyl)morpholine, a versatile building block in medicinal chemistry.

At the Crossroads of Choice: A Tale of Two Chemistries

Both CuAAC and SPAAC accomplish the same fundamental transformation: the formation of a stable triazole linkage between an azide and an alkyne. However, the paths they take to this union are mechanistically distinct, leading to significant differences in their practical application, particularly in sensitive biological systems.

The Copper-Catalyzed Pathway (CuAAC): Speed and Precision at a Cost

The CuAAC reaction is the archetypal click reaction, renowned for its remarkable rate acceleration—up to 10⁸-fold over the uncatalyzed thermal reaction—and its exquisite regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[1] This transformation is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate).[1]

The reaction is generally tolerant of a wide array of functional groups and is often performed in aqueous solutions, making it amenable to bioconjugation.[1] The presence of a tertiary amine, such as the morpholine nitrogen in this compound, can influence the reaction. While sometimes added as bases, tertiary amines can also act as ligands for the copper catalyst, potentially preventing the formation of unreactive copper acetylide polynuclear species and increasing the solubility and availability of the catalytic copper(I) species.[2]

However, the reliance on a copper catalyst is the primary drawback of CuAAC. Copper ions can be cytotoxic, limiting the reaction's utility in live-cell and in vivo applications.[3] This has spurred the development of various copper-chelating ligands designed to both stabilize the catalytically active Cu(I) state and mitigate its toxicity.[4]

The Strain-Promoted Pathway (SPAAC): Biocompatibility at the Forefront

Developed as a copper-free alternative, SPAAC harnesses the power of ring strain to drive the cycloaddition.[5] This reaction employs a cyclooctyne, a cyclic alkyne with significant ring strain. The release of this strain upon reaction with an azide provides the necessary activation energy, obviating the need for a metal catalyst.[5]

The key advantage of SPAAC is its exceptional biocompatibility, making it the go-to choice for applications in living systems where the presence of copper is a concern.[6] The reaction proceeds cleanly under physiological conditions and avoids the potential for catalyst-induced side reactions.[6]

The trade-off for this biocompatibility is generally a slower reaction rate compared to CuAAC. The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne, with more strained and electronically activated cyclooctynes exhibiting faster rates.[6] Additionally, the cyclooctyne reagents are often larger and more sterically demanding than the simple terminal alkynes used in CuAAC, which can sometimes impact the properties of the final conjugate.

Head-to-Head Comparison for this compound

The choice between CuAAC and SPAAC for conjugating this compound hinges on the specific experimental context. The following table provides a quantitative and qualitative comparison to guide this decision.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Lower; copper can be cytotoxicHigh; ideal for in vivo and live-cell applications
Reaction Rate Very fast (can be complete in minutes)Moderate to fast (minutes to hours, dependent on cyclooctyne)
Regioselectivity Exclusively 1,4-disubstituted triazoleMixture of regioisomers (though often not a concern for symmetrical alkynes)
Alkyne Partner Simple terminal alkynes (e.g., propargyl alcohol)Strained cyclooctynes (e.g., BCN, DBCO)
Reagent Size Smaller, less sterically demanding alkyneLarger, bulkier cyclooctyne
Potential Issues Copper toxicity, catalyst-induced side reactionsSlower kinetics, potential for cyclooctyne instability
Considerations for this compound Morpholine may act as a copper ligand, potentially influencing reaction rate.Standard kinetics for an aliphatic azide are expected.

Mechanistic Insights: A Visual Guide

To better understand the underlying chemistry, the following diagrams illustrate the catalytic cycle of CuAAC and the concerted mechanism of SPAAC.

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle Cu(I) Cu(I) Alkyne_Complex π-Alkyne-Cu(I) Complex Cu(I)->Alkyne_Complex + R-C≡CH Acetylide Copper(I) Acetylide Alkyne_Complex->Acetylide - H+ Azide_Coordination Azide-Coordinated Acetylide Acetylide->Azide_Coordination + R'-N3 Metallacycle Six-Membered Cu(III) Metallacycle Azide_Coordination->Metallacycle Cycloaddition Triazolide Copper(I) Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->Cu(I) + H+ Product 1,4-Disubstituted Triazole Triazolide->Product Product Release

Figure 1: Simplified catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism Reactants This compound + Strained Cyclooctyne Transition_State [3+2] Cycloaddition Transition State Reactants->Transition_State Product Triazole Product Transition_State->Product Ring Strain Release

Figure 2: Concerted mechanism for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for performing CuAAC and SPAAC reactions with this compound. Optimization may be required depending on the specific alkyne partner and desired application.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted for a small-scale reaction in an aqueous buffer, suitable for bioconjugation applications.

Materials:

  • This compound

  • Terminal alkyne (e.g., propargyl-functionalized molecule)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)

Procedure:

  • Prepare Reactant Solution: In a microcentrifuge tube, dissolve the terminal alkyne and this compound (typically in a 1:1.2 to 1:2 molar ratio) in the chosen buffer. The final concentration of the limiting reagent is typically in the range of 10 µM to 1 mM.

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of Cu:THPTA is common.[7] Allow this mixture to stand for a few minutes.

  • Initiate the Reaction: Add the catalyst premix to the reactant solution. The final copper concentration is typically 50-250 µM.[7]

  • Add Reducing Agent: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.[7]

  • Incubate: Gently mix the reaction and incubate at room temperature. Reaction times can range from 15 minutes to a few hours. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, HPLC).

  • Purification: Purify the triazole product using a method suitable for the conjugate (e.g., dialysis, size-exclusion chromatography, or HPLC).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a typical procedure for a copper-free click reaction.

Materials:

  • This compound

  • Strained cyclooctyne (e.g., DBCO- or BCN-functionalized molecule)

  • Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4) or organic solvent (e.g., DMSO, methanol)

Procedure:

  • Prepare Reactant Solution: Dissolve the cyclooctyne-functionalized molecule and this compound (typically in a 1:1 to 1:1.5 molar ratio) in the chosen solvent.

  • Incubate: Gently mix the solution and incubate at room temperature. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the cyclooctyne and the concentrations of the reactants.[8]

  • Monitor Progress: Follow the reaction progress by an appropriate analytical technique (e.g., LC-MS, HPLC, or UV-Vis spectroscopy if the cyclooctyne has a characteristic absorbance).[5]

  • Purification: Once the reaction is complete, purify the product using a suitable method to remove any unreacted starting materials.

Concluding Remarks: Selecting the Right Tool for the Job

The choice between CuAAC and SPAAC for the conjugation of this compound is a classic example of balancing competing experimental demands. For applications where speed and cost are primary drivers and the biological system is robust or absent (e.g., materials science, in vitro diagnostics), the rapid kinetics and use of inexpensive terminal alkynes make CuAAC an attractive option. The potential for the morpholine moiety to act as a beneficial ligand for the copper catalyst is an interesting aspect that warrants consideration.

Conversely, for applications in sensitive biological environments, such as live-cell imaging, in vivo drug delivery, or the modification of delicate biomolecules, the biocompatibility of SPAAC is a significant advantage. While the reaction may be slower and the reagents more costly, the assurance of a copper-free system is often non-negotiable.

Ultimately, the optimal choice will be dictated by the specific goals of the research. By understanding the fundamental principles, advantages, and limitations of each method, researchers can confidently select the most appropriate click chemistry tool to advance their scientific endeavors.

References

  • Hein, C. D., Liu, X., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230.
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions.
  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3+2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046-15047.
  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
  • Singh, S., Dubinsky-Davidchik, I. S., & Kluger, R. (2016). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 14(42), 10011-10017.
  • Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Rehman, A. U., Masih, Y., Abbasi, M. A., Siddiqui, S. Z., Hussain, T., & Rasool, S. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(1-2), 18-27.
  • Obuzor, G. U., & Booth, B. L. (2011). Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes. African Journal of Pure and Applied Chemistry, 5(1), 9-12.
  • Google Patents. (n.d.). Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine.
  • E3S Web of Conferences. (2024).
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). First example of a CLICK reaction of a coordinated 4′-azido-2,2′:6′,2″-terpyridine ligand. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of Different Amines and Acids on CuAAC. Retrieved from [Link]

  • PubMed. (2013). Novel colorimetric molecular switch based on copper(I)-catalyzed azide-alkyne cycloaddition reaction and its application for flumioxazin detection. Retrieved from [Link]

  • ACS Publications. (2007). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 107(12), 5471-5569.
  • MDPI. (2019). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 24(18), 3267.
  • MDPI. (2022).
  • PubMed Central. (2016). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Retrieved from [Link]

  • ResearchGate. (n.d.). Progress in Strain Promoted Azide‐Alkyne Cycloaddition (SPAAC) Reaction and Their Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3 SPAAC reaction of 1, 5 and 6 with the cyclooctyne BCN yielding... Retrieved from [Link]

  • Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. Retrieved from [Link]

  • RSC Publishing. (2015). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 13(37), 9537-9550.
  • RSC Publishing. (2022). Copper(ii) complexes of quinoline-based ligands for efficient photoredox catalysis of atom transfer radical addition (ATRA) reaction. New Journal of Chemistry, 46(24), 11537-11544.
  • PubMed Central. (2014). Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction. Retrieved from [Link]

  • ACS Publications. (2024). Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. Chemical Reviews.
  • Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Retrieved from [Link]

  • RSC Publishing. (2017). An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Catalysis Science & Technology, 7(18), 4148-4152.
  • ResearchGate. (n.d.). CuI‐Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. Retrieved from [Link]

  • PubMed Central. (2011). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(2-Azidoethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(2-Azidoethyl)morpholine, a versatile building block in modern synthetic chemistry. The procedures outlined herein are grounded in established safety protocols for handling organic azides, prioritizing the mitigation of potential hazards through a systematic deactivation and disposal process.

The core principle of safely disposing of this compound lies in recognizing and addressing the reactivity of its azide functional group. Organic azides can be energetic compounds, susceptible to decomposition that may be initiated by heat, shock, or friction.[1][2] Therefore, direct disposal as untreated chemical waste is strongly discouraged. The recommended approach involves the chemical conversion of the azide to a more stable functional group, such as an amine, prior to final disposal.[3][4]

Core Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is essential.

Hazard ClassificationDescriptionSupporting Evidence
Explosive Potential Organic azides are known to be potentially explosive, with stability influenced by factors such as the carbon-to-nitrogen ratio.[1][5] While this compound has a relatively higher carbon content which may increase its stability compared to smaller organic azides, it should still be handled with extreme caution.The inherent instability of the azide moiety is a well-documented chemical characteristic.[5]
Toxicity While specific toxicological data for this compound is not readily available, the precursor, 4-(2-Aminoethyl)morpholine, is classified as harmful if swallowed and toxic in contact with skin.[6] It is prudent to assume similar or greater toxicity for the azido-derivative.Safety Data Sheets for related compounds indicate potential for skin and eye irritation, and respiratory irritation.[6][7][8]
Reactivity Reacts vigorously with acids to form hydrazoic acid, which is highly toxic and explosive.[3] It is also incompatible with strong oxidizing agents and certain metals that can form shock-sensitive metal azides.[1][5]General reactivity of azide compounds.[1]
Disposal Workflow Overview

The proper disposal of this compound is a multi-step process designed to neutralize the hazardous azide group before the material is consigned to the chemical waste stream. The workflow can be visualized as follows:

cluster_prep Preparation cluster_deactivation Deactivation cluster_neutralization Neutralization & Waste Collection cluster_disposal Final Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Certified Fume Hood prep_ppe->prep_fume_hood prep_materials Assemble All Necessary Materials prep_fume_hood->prep_materials deactivate_dissolve Dissolve this compound in an appropriate solvent prep_materials->deactivate_dissolve deactivate_reduce Slowly add a reducing agent (e.g., Triphenylphosphine or Sodium Borohydride) deactivate_dissolve->deactivate_reduce deactivate_stir Stir reaction mixture at controlled temperature deactivate_reduce->deactivate_stir deactivate_verify Verify complete conversion of the azide (e.g., via TLC or IR spectroscopy) deactivate_stir->deactivate_verify neutralize_quench Quench any remaining reducing agent deactivate_verify->neutralize_quench If reaction is complete neutralize_adjust_ph Adjust pH to neutral (6-8) neutralize_quench->neutralize_adjust_ph neutralize_collect Collect the neutralized solution in a labeled hazardous waste container neutralize_adjust_ph->neutralize_collect disposal_label Properly label the waste container neutralize_collect->disposal_label disposal_store Store in a designated satellite accumulation area disposal_label->disposal_store disposal_pickup Arrange for pickup by the institution's EHS department disposal_store->disposal_pickup

Caption: Disposal workflow for this compound.

Step-by-Step Deactivation and Disposal Protocol

This protocol details the chemical conversion of this compound to the corresponding amine, 4-(2-Aminoethyl)morpholine, which is a less hazardous compound.

I. Preparation and Personal Protective Equipment (PPE)

  • Consult Safety Data Sheets (SDS): Although a specific SDS for this compound may not be readily available, review the SDS for 4-(2-Aminoethyl)morpholine and general guidance for organic azides.[1][6]

  • Work in a Ventilated Area: All steps must be performed in a properly functioning chemical fume hood.

  • Personal Protective Equipment (PPE): Wear the following mandatory PPE:

    • Safety goggles (chemical splash proof)

    • Face shield

    • Flame-resistant lab coat

    • Chemical-resistant gloves (nitrile or neoprene)

    • Closed-toe shoes

II. Deactivation of the Azide Group

The following procedure is a general method for the reduction of an organic azide to an amine using triphenylphosphine (Staudinger Reaction) or sodium borohydride.[4][9]

Method A: Staudinger Reduction

  • Dissolution: In the fume hood, dissolve the this compound in a suitable solvent such as tetrahydrofuran (THF) or diethyl ether at a concentration not exceeding 1 M.[1]

  • Addition of Triphenylphosphine: Slowly add a solution of triphenylphosphine (1.1 equivalents) in the same solvent to the stirred solution of the azide. The addition should be done portion-wise to control any potential exotherm.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the characteristic azide peak around 2100 cm⁻¹).

  • Hydrolysis: Once the reaction is complete, add water to the reaction mixture to hydrolyze the intermediate aza-ylide to the amine and triphenylphosphine oxide.

  • Verification: Confirm the absence of the azide group before proceeding to the next step.

Method B: Sodium Borohydride Reduction

  • Dissolution: In the fume hood, dissolve the this compound in a protic solvent such as ethanol or methanol.

  • Cooling: Cool the solution in an ice bath.

  • Addition of Sodium Borohydride: Slowly and carefully add sodium borohydride (NaBH₄) in small portions to the cooled, stirred solution. Be aware of gas evolution (hydrogen).

  • Reaction: Allow the reaction to stir at a controlled temperature until the reduction is complete, as verified by an appropriate analytical method (TLC or IR).

  • Quenching: Slowly add a dilute acid (e.g., 1 M HCl) to quench the excess sodium borohydride. This should be done in an ice bath with careful monitoring to control the effervescence.

III. Neutralization and Waste Collection

  • pH Adjustment: After the deactivation procedure and quenching of any excess reagents, neutralize the solution by adjusting the pH to between 6 and 8 with a dilute acid or base as needed.[10]

  • Waste Container: Transfer the neutralized aqueous solution to a clearly labeled hazardous waste container. The label should include the chemical name of the final product, 4-(2-Aminoethyl)morpholine, and any solvents used.[3]

  • Segregation: Do not mix this waste stream with other chemical waste, particularly acidic waste, to prevent any unforeseen reactions.[3]

IV. Final Disposal

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area.

  • Institutional Procedures: Follow your institution's specific procedures for the collection and disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.[11]

Spill and Emergency Procedures

In the event of a spill of this compound:

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.

  • PPE: If it is safe to do so, don appropriate PPE, including respiratory protection if necessary.

  • Containment: For small spills, absorb the material with an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels.[8]

  • Collection: Carefully collect the absorbed material into a designated, labeled container for hazardous waste.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Large Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's EHS or emergency response team immediately.

By adhering to these detailed procedures, laboratory personnel can safely manage and dispose of this compound, ensuring a secure working environment and compliance with safety regulations.

References

  • Redox. (2022, October 1). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Penta. (2025, April 16). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]

  • University of New Mexico Chemistry. (2021, February 16). Standard Operating Procedure: Safe Handling of Azido Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 29). Reactions of Azides. Retrieved from [Link]

  • University of Pittsburgh Environmental Health and Safety. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

  • Wikipedia. (n.d.). Organic azide. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Organic Azides: Functional Molecules and Materials. Retrieved from [Link]

  • National Institutes of Health. (2020, February 24). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. Retrieved from [Link]

  • University of Victoria. (2022, May 18). Azides. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of 4-(2-Azidoethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The compound 4-(2-Azidoethyl)morpholine (CAS No. 660395-39-1) is a valuable reagent, particularly in the burgeoning field of "click chemistry" and as a precursor to amine-containing molecules.[1][2] However, its structure—combining a morpholine core with an organic azide functional group—necessitates a dual-front approach to safety. The morpholine component presents its own set of chemical hazards, while the azide group introduces the significant risk of explosive decomposition.[1]

This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to build a foundation of deep trust by providing value that extends beyond the product itself, ensuring that innovation and safety advance hand-in-hand.

Understanding the Dual-Hazard Nature of this compound

A thorough risk assessment begins with understanding the distinct hazards posed by the two key components of the molecule:

  • The Morpholine Core: Morpholine and its derivatives are recognized as being flammable, corrosive to the skin and eyes, and toxic if inhaled or absorbed through the skin.[3][4][5] The alkaline nature of the morpholine nitrogen can also cause chemical degradation of certain materials.[6]

  • The Organic Azide Group: This is the primary driver of the most severe risks. Organic azides are energy-rich compounds that can be sensitive to heat, shock, friction, and light, with the potential for violent, explosive decomposition.[2][7] The stability of organic azides is a critical concern, and while this compound has a carbon-to-nitrogen atom ratio that suggests some stability, it must be handled as a potentially explosive substance at all times.[7][8]

Therefore, all handling protocols must be designed to mitigate both the chemical exposure risks of the morpholine and the explosive potential of the azide.

Part 1: Personal Protective Equipment (PPE) - Your First and Last Line of Defense

The selection of PPE is not merely a matter of compliance; it is a critical system designed to protect you from both chemical exposure and catastrophic energetic events.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles AND a full-face shield, or use of a blast shield.Protects against chemical splashes to the eyes and provides facial protection from potential explosions.[2][8]
Hand Protection Double-gloving: an inner Silver Shield® or similar laminate glove with an outer heavy-duty nitrile glove.Provides broad chemical resistance and a robust barrier against skin absorption. The double-gloving technique allows for the safe removal of the outer glove if contaminated.
Body Protection Flame-resistant (FR) lab coat worn over natural fiber clothing.Offers protection against chemical splashes and will not melt and adhere to the skin in the event of a flash fire.
Additional Protection Blast ShieldA portable, thick polycarbonate shield should be placed between the user and the experimental apparatus at all times when working with organic azides.[2][8]
The Logic of Layered Protection

The recommendation for both chemical splash goggles and a face shield (or a blast shield) is a direct response to the dual-hazard nature of this compound. While goggles protect the eyes from splashes, a face shield or blast shield is essential to mitigate the concussive force and shrapnel from a potential detonation.[2] Similarly, the use of flame-resistant lab coats is a critical precaution against the flammability of the morpholine component.

Part 2: Operational Protocols - A Step-by-Step Guide to Safe Handling

Every manipulation of this compound, from weighing to reaction quenching, must be conducted with meticulous attention to detail.

Pre-Operational Checklist
  • Work Area Designation: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[9] This area should be free of clutter and unnecessary equipment.

  • Emergency Preparedness: Ensure that a safety shower and eyewash station are immediately accessible and have been recently tested. Have an appropriate fire extinguisher (Type B: for flammable liquids) readily available.

  • Incompatible Materials: Remove all incompatible materials from the work area. This includes:

    • Heavy metals (copper, lead, silver, mercury) and their salts: Can form highly shock-sensitive metal azides.[7][9]

    • Strong acids: Can react to form hydrazoic acid, which is highly toxic and explosive.[7]

    • Strong oxidizing agents. [3]

    • Halogenated solvents (e.g., dichloromethane, chloroform): Can form extremely unstable di- and tri-azidomethane.[2][7]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Don all required PPE prep2 Prepare a clean, designated fume hood prep1->prep2 prep3 Place a blast shield in front of the work area prep2->prep3 handle1 Weigh the required amount using non-metal spatulas prep3->handle1 Proceed with caution handle2 Dissolve in a non-halogenated solvent handle1->handle2 handle3 Perform the reaction at the lowest feasible temperature handle2->handle3 clean1 Quench any residual azide in the reaction mixture handle3->clean1 Upon reaction completion clean2 Dispose of waste in a designated, labeled container clean1->clean2 clean3 Decontaminate all surfaces and equipment clean2->clean3

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

Step-by-Step Handling Procedure
  • Weighing and Transferring:

    • Use only non-metal (e.g., ceramic or plastic) spatulas for transferring the solid.[2][7] Metal spatulas can cause friction and potentially form shock-sensitive metal azides.

    • Avoid grinding or any action that could create friction or shock.

    • Weigh the compound in a tared, disposable container within the fume hood.

  • In-Reaction Protocols:

    • Always add reagents slowly and in a controlled manner.

    • Maintain the reaction at the lowest practical temperature to minimize the risk of thermal decomposition.

    • Never heat an organic azide directly unless you have extensive experience and appropriate safety measures in place.

    • Do not concentrate azide-containing solutions by rotary evaporation or distillation, as this can lead to the formation of explosive residues.[2]

Part 3: Storage and Disposal - Ensuring Safety from Cradle to Grave

The responsibility for safe handling extends to the proper storage of the chemical and the disposal of all associated waste.

Storage Plan
  • Location: Store this compound in a cool, dark, and well-ventilated area, away from heat sources, light, and incompatible materials.[8][9] A designated, explosion-proof refrigerator is recommended for long-term storage.

  • Container: Keep the compound in its original, tightly sealed container. Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

  • Shelving: Do not store on metal shelves to avoid any potential reaction in case of a spill.[9]

Disposal Plan

Disposing of azide-containing waste requires a dedicated and carefully planned procedure to neutralize the explosive hazard before it enters the waste stream. Under no circumstances should azide waste be poured down the drain , as this can lead to the formation of highly explosive heavy metal azides in the plumbing.[9]

Workflow for Azide Waste Disposal

G cluster_collection Waste Collection cluster_neutralization Neutralization (in a fume hood) cluster_final_disposal Final Disposal collect1 Collect all azide-containing waste in a dedicated, labeled container collect2 Keep azide waste separate from acidic waste streams neut1 Dilute the waste with a compatible solvent collect2->neut1 Transfer to reaction vessel neut2 Slowly add a reducing agent (e.g., triphenylphosphine) to quench the azide neut1->neut2 neut3 Stir at room temperature until N2 evolution ceases neut2->neut3 dispose1 Dispose of the neutralized waste as hazardous chemical waste neut3->dispose1 Once reaction is complete dispose2 Follow all institutional and local regulations

Caption: A schematic of the essential steps for the safe disposal of azide-containing waste.

Step-by-Step Disposal Procedure
  • Quenching the Azide: Before disposal, the azide functionality should be chemically reduced to the much more stable amine. A common and effective method is the Staudinger reduction.[7]

    • In a fume hood and behind a blast shield, dilute the azide-containing waste with an appropriate solvent (e.g., THF, ethanol).

    • Slowly and carefully add a reducing agent such as triphenylphosphine in slight excess. The reaction will produce nitrogen gas, so ensure adequate ventilation.

    • Stir the mixture at room temperature until the evolution of gas has completely stopped. This indicates that the azide has been converted to an aza-ylide or has been hydrolyzed to the corresponding amine.

  • Final Disposal:

    • The now-neutralized waste should be collected in a clearly labeled hazardous waste container.

    • Follow all of your institution's and local environmental regulations for the disposal of chemical waste.[9]

By adhering to these rigorous safety protocols, you can confidently and safely utilize this compound in your research and development endeavors, ensuring that your groundbreaking work is built on a foundation of uncompromised safety.

References

  • University of California, Santa Barbara. (n.d.). Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]

  • University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from [Link]

  • University of New Mexico. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from [Link]

  • Environmental Health and Safety, University of Colorado Boulder. (n.d.). Azide Compounds. Retrieved from [Link]

  • Marco Rubber & Plastics. (n.d.). MORPHOLINE Resistant O-Rings and Seals. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • PENTA s.r.o. (2025). Morpholine Safety Data Sheet. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.